1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Description
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Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
phenyl N-cyano-N'-pyridin-4-ylcarbamimidate |
InChI |
InChI=1S/C13H10N4O/c14-10-16-13(17-11-6-8-15-9-7-11)18-12-4-2-1-3-5-12/h1-9H,(H,15,16,17) |
InChI Key |
IQGIQTGEYYBGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=NC2=CC=NC=C2)NC#N |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Guide: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Topic: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CAS 167552-44-5) Role: Senior Application Scientist Format: In-Depth Technical Guide
A Critical Intermediate for Cyanoguanidine-Based Channel Openers
Executive Summary
1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CAS 167552-44-5), formally known as phenyl N-cyano-N'-(4-pyridinyl)carbamimidate , is a high-value electrophilic intermediate used primarily in the synthesis of potassium channel openers (KCOs). It serves as the structural scaffold for the "Pinacidil-type" cyanoguanidines, a class of drugs that induce vasodilation by activating ATP-sensitive potassium (
This guide details the physicochemical properties, synthesis protocols, and reaction mechanisms of this compound, providing researchers with a robust framework for developing next-generation antihypertensive agents and pharmacological probes.
Chemical Architecture & Properties[1][2][3][4]
The compound is an O-phenyl isourea , characterized by a central carbon bound to a cyanoimino group, a phenoxy group, and a pyridylamino group. Its reactivity is driven by the phenoxy moiety, which acts as an excellent leaving group during nucleophilic substitution.
Physicochemical Data
| Property | Specification |
| CAS Number | 167552-44-5 |
| IUPAC Name | Phenyl N-cyano-N'-(4-pyridinyl)carbamimidate |
| Molecular Formula | |
| Molecular Weight | 238.25 g/mol |
| Core Structure | Isourea ( |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water |
| Stability | Moisture sensitive (susceptible to hydrolysis); Stable under inert atmosphere |
Structural Analysis
The molecule features three distinct functional domains:
-
N-Cyano Group (
): Electron-withdrawing group that stabilizes the guanidine-like resonance structure, essential for binding to the sulfonylurea receptor (SUR) subunit of channels. -
O-Phenyl Group (
): A reactive ester linkage. The phenoxide ion ( ) is a stable leaving group, facilitating the conversion of the isourea into a guanidine upon reaction with primary or secondary amines. -
4-Pyridyl Moiety: Provides the heteroaromatic core common to Pinacidil and its analogues, critical for hydrogen bonding within the receptor pocket.
Synthesis Workflow
The synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a nucleophilic addition-elimination reaction. It is typically generated by reacting 4-aminopyridine with diphenyl cyanocarbonimidate .
Reagents & Materials
-
Precursor A: 4-Aminopyridine (CAS 504-24-5) - High purity (>99%).
-
Precursor B: Diphenyl cyanocarbonimidate (CAS 79463-77-7).
-
Solvent: Acetonitrile (
) or Isopropyl alcohol (IPA), anhydrous. -
Catalyst (Optional): Triethylamine (TEA) or Sodium Hydride (NaH) for activation, though the reaction often proceeds spontaneously.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Diphenyl cyanocarbonimidate (1.0 eq, 23.8 g) in anhydrous acetonitrile (200 mL).
-
Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 4-Aminopyridine (1.0 eq, 9.4 g) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. The formation of the isourea intermediate is often indicated by the precipitation of the product or a color change.
-
Monitoring: Check reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS.
-
-
Isolation:
-
If the product precipitates: Filter the solid under vacuum, wash the cake with cold acetonitrile (
mL) and diethyl ether ( mL). -
If soluble: Concentrate the solvent under reduced pressure to ~20% volume, then induce precipitation by adding cold diethyl ether.
-
-
Purification: Recrystallize from ethanol or an ethanol/acetonitrile mixture to remove residual phenol byproduct.
-
Yield: Typical yields range from 75% to 85%.
Reaction Engineering: Conversion to Cyanoguanidines
The primary utility of CAS 167552-44-5 is its conversion into pharmacologically active cyanoguanidines (e.g., Pinacidil). This "displacement step" replaces the O-phenyl group with an amine.
Mechanism of Action (Chemical)
The central carbon of the isourea is highly electrophilic due to the electron-withdrawing cyano and phenoxy groups. When a primary amine (e.g., tert-butylamine) attacks this carbon, it forms a tetrahedral intermediate. The phenoxy group is then expelled, yielding the stable cyanoguanidine.
DOT Diagram 1: Synthesis & Conversion Pathway
Caption: Synthesis of the isourea intermediate and its subsequent conversion to active cyanoguanidine drugs via phenoxide displacement.
Pharmacological Implications[4]
While CAS 167552-44-5 is an intermediate, the final products derived from it (Pinacidil analogues) are potent Potassium Channel Openers (KCOs) .
Mechanism of Action (Biological)
-
Target: The cyanoguanidine moiety binds to the SUR2B subunit of the ATP-sensitive potassium channel in vascular smooth muscle cells.
-
Effect: Binding induces a conformational change that increases the open probability (
) of the pore. -
Result: Efflux of
ions causes membrane hyperpolarization (more negative membrane potential). -
Physiological Outcome: Hyperpolarization closes Voltage-Gated Calcium Channels (VGCCs), reducing intracellular
and causing smooth muscle relaxation (vasodilation).
DOT Diagram 2: Pharmacological Cascade
Caption: The signaling cascade triggered by Pinacidil-type openers derived from the isourea intermediate.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Potentially toxic if swallowed (Pyridine derivative).
-
Irritant: Causes skin and eye irritation.
-
Sensitizer: Potential respiratory sensitizer.
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon. Hygroscopic—protect from moisture to prevent hydrolysis to urea derivatives.
Disposal:
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.
References
-
Manley, P. W., & Quast, U. (1992). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. Journal of Medicinal Chemistry, 35(12), 2327–2340. Link
-
ChemicalBook. (2024).[1] Carbamimidic acid, N-cyano-N'-4-pyridinyl-, phenyl ester (CAS 167552-44-5) Properties and Synthesis. Link
-
Petersen, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 21(8), 773-781. Link
-
Sigma-Aldrich. (2024).[1] Diphenyl N-cyanocarbonimidate Product Sheet. Link
Sources
An In-Depth Technical Guide to N-cyano-N'-(4-pyridyl)-O-phenylisourea: Synthesis, Structural Elucidation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-cyano-N'-(4-pyridyl)-O-phenylisourea, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from analogous structures and reactions to propose a robust synthetic pathway and predict its detailed spectroscopic characteristics. The document is structured to provide both theoretical grounding and practical, actionable protocols for the synthesis and characterization of this and similar isourea derivatives.
Introduction and Rationale
The isourea functional group is a versatile scaffold in organic synthesis and medicinal chemistry, often serving as a key intermediate in the formation of various heterocycles and as a pharmacophore in biologically active molecules. The incorporation of a pyridyl moiety introduces a key basic nitrogen atom, which can be critical for modulating pharmacokinetic properties such as solubility and receptor binding. The cyano group, a potent electron-withdrawing group and a bioisostere for other functional groups, further diversifies the electronic and steric profile of the molecule.
N-cyano-N'-(4-pyridyl)-O-phenylisourea combines these three key structural motifs: the O-phenylisourea core, a 4-pyridyl substituent, and a terminal cyano group. This unique combination suggests potential applications as a precursor in the synthesis of complex nitrogen-containing heterocycles and as a candidate for screening in drug discovery programs, particularly those targeting kinases or other ATP-binding proteins where pyridyl-containing ureas and related structures have shown activity.
This guide provides a scientifically grounded, hypothetical framework for the synthesis and characterization of this novel compound, based on established chemical principles.
Proposed Synthesis of N-cyano-N'-(4-pyridyl)-O-phenylisourea
The most logical and efficient synthetic route to the target compound is a two-step process. The first step involves the synthesis of the key electrophilic precursor, phenyl cyanate, from phenol. The second step is the nucleophilic addition of 4-aminopyridine to phenyl cyanate.
Synthesis Workflow
The overall synthetic strategy is depicted below:
Caption: Synthetic workflow for N-cyano-N'-(4-pyridyl)-O-phenylisourea.
Experimental Protocols
Part A: Synthesis of Phenyl Cyanate
This protocol is adapted from the established procedure for preparing aryl cyanates from phenols and cyanogen bromide.[1][2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add phenol (0.95 mol) to a suitable solvent such as carbon tetrachloride (300 mL).
-
Cyanogen Bromide Solution: In a separate flask, prepare a solution of cyanogen bromide (1.0 mol) in water (150 mL). Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Cool the phenol solution to -5 °C using an ice-salt bath. To this, add the cyanogen bromide solution in one portion.
-
Base Addition: While vigorously stirring and maintaining the temperature between -5 and 5 °C, add triethylamine (0.95 mol) dropwise over 30-40 minutes.
-
Work-up: After the addition is complete, stir for an additional 15 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, wash three times with water, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude phenyl cyanate can be purified by vacuum distillation.
Part B: Synthesis of N-cyano-N'-(4-pyridyl)-O-phenylisourea
This step involves the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbon of the cyanate group.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To this solution, add a solution of phenyl cyanate (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Structural Elucidation and Characterization
The definitive identification of the synthesized N-cyano-N'-(4-pyridyl)-O-phenylisourea requires a combination of spectroscopic techniques.
Chemical Structure
Caption: Chemical structure of N-cyano-N'-(4-pyridyl)-O-phenylisourea.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the target compound based on known values for similar structural motifs.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | d | 2H | H-2', H-6' (Pyridyl) | Protons α to the pyridine nitrogen are deshielded. |
| ~7.4 | m | 2H | H-3'', H-5'' (Phenyl) | Ortho-protons of the O-phenyl group. |
| ~7.2 | m | 1H | H-4'' (Phenyl) | Para-proton of the O-phenyl group. |
| ~7.1 | m | 2H | H-2'', H-6'' (Phenyl) | Meta-protons of the O-phenyl group. |
| ~7.0 | d | 2H | H-3', H-5' (Pyridyl) | Protons β to the pyridine nitrogen. |
| ~9.0-10.0 | br s | 1H | N-H | The N-H proton of the isourea is expected to be a broad singlet and may be exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=N (Isourea) | The imino carbon of the isourea is expected in this region. |
| ~155 | C-4' (Pyridyl) | The pyridyl carbon attached to the nitrogen of the isourea. |
| ~150 | C-1'' (Phenyl) | The phenyl carbon attached to the oxygen. |
| ~150 | C-2', C-6' (Pyridyl) | Carbons α to the pyridine nitrogen. |
| ~130 | C-3'', C-5'' (Phenyl) | Meta-carbons of the phenyl ring. |
| ~125 | C-4'' (Phenyl) | Para-carbon of the phenyl ring. |
| ~122 | C-2'', C-6'' (Phenyl) | Ortho-carbons of the phenyl ring. |
| ~115 | C≡N (Cyano) | The nitrile carbon is characteristically found in this region. |
| ~110 | C-3', C-5' (Pyridyl) | Carbons β to the pyridine nitrogen. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300-3400 | Medium, sharp | N-H stretch | Characteristic for the N-H bond in the isourea moiety. |
| ~2230 | Strong, sharp | C≡N stretch | The nitrile group has a very characteristic and strong absorption in this region.[21][22][23][24] |
| ~1650 | Strong | C=N stretch | The imine bond of the isourea. |
| ~1600, ~1500 | Medium | C=C and C=N stretches (aromatic) | Characteristic absorptions for the pyridyl and phenyl rings. |
| ~1200 | Strong | C-O stretch | Asymmetric C-O-C stretch of the O-phenyl group. |
Predicted Mass Spectrometry Data
In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected. The fragmentation pattern would likely involve initial cleavages at the weaker bonds of the isourea linkage.
-
Primary Fragmentation:
-
Loss of the phenoxy radical (•OPh) to give a [M - 93]⁺ fragment.
-
Loss of the cyano group (•CN) to give a [M - 26]⁺ fragment.
-
Cleavage of the N-pyridyl bond to generate a pyridinium ion or a related fragment.
-
-
Secondary Fragmentation:
-
The pyridyl-containing fragments would likely undergo characteristic ring fragmentation, such as the loss of HCN.[25]
-
Safety and Handling
-
Phenyl Cyanate: This compound is toxic and has a pungent odor. All manipulations should be performed in a well-ventilated fume hood.
-
Cyanogen Bromide: This reagent is extremely toxic and volatile. It should be handled with extreme caution, using appropriate respiratory and skin protection.
-
4-Aminopyridine: This compound is toxic if ingested or absorbed through the skin.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout all procedures.
Conclusion
This technical guide presents a detailed and scientifically plausible pathway for the synthesis and characterization of N-cyano-N'-(4-pyridyl)-O-phenylisourea. By leveraging established synthetic methodologies for related compounds and predicting spectroscopic data based on well-understood principles, this document provides a valuable resource for researchers interested in exploring the chemistry and potential applications of this novel molecule. The provided protocols and data serve as a strong foundation for the practical execution of its synthesis and the unambiguous confirmation of its structure.
References
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The Chemistry and Applications of N-Cyano-O-Phenyl Isourea Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Abstract
N-cyano-O-phenyl isourea derivatives serve as highly versatile electrophilic synthons in modern organic and medicinal chemistry. Primarily utilized as stable, isolable intermediates, these compounds are the cornerstone for synthesizing unsymmetrical cyanoguanidines—a critical pharmacophore found in antiviral agents, gonadotropin-releasing hormone (GnRH) antagonists, and cardiovascular drugs. This whitepaper provides a comprehensive mechanistic analysis, self-validating experimental protocols, and a review of their pharmacological applications.
Chemical Profile and Mechanistic Foundation
The synthesis of complex cyanoguanidines relies on the controlled, stepwise functionalization of 1[1]. This precursor features two phenoxy leaving groups attached to a highly electrophilic central carbon.
The Causality of Differential Reactivity:
When a primary amine is introduced, it undergoes a nucleophilic acyl substitution-like pathway, displacing the first phenoxy group to form the N-substituted-N'-cyano-O-phenylisourea intermediate[1].
Crucially, the reaction naturally halts at this mono-substituted stage at room temperature. Why? The newly attached amino group donates electron density into the
Mechanism of stepwise cyanoguanidine synthesis via O-phenylisourea.
Stepwise Synthesis Protocol: The Cyanoguanidine Pathway
To ensure scientific integrity and reproducibility, the following methodology is designed as a self-validating system . Each phase includes specific analytical checkpoints to prevent cascading errors during drug development workflows.
Phase 1: Synthesis of the N-cyano-O-phenylisourea Intermediate
Objective: Achieve mono-substitution while suppressing premature double-addition.
-
Preparation: Dissolve 1.0 equivalent of diphenyl cyanocarbonimidate in anhydrous ethyl acetate (EtOAc) or isopropanol. Cool the reaction vessel to 0–5 °C using an ice bath.
-
Addition: Add 1.0 equivalent of the primary amine dropwise over 30 minutes. Causality: Strict equimolar ratios and low temperatures control the exothermic nucleophilic attack and prevent the formation of symmetrical byproducts.
-
Propagation: Remove the ice bath and stir at room temperature (20–25 °C) for 2 to 4 hours.
-
Self-Validation Checkpoint (TLC/NMR): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the high-
starting material and the appearance of an intense UV-active intermediate spot validates completion. H-NMR should reveal the presence of only one phenoxy group (integration of 5 aromatic protons) alongside the new alkyl/aryl amine signals. -
Isolation: Concentrate the mixture under reduced pressure, crystallize from methyl tert-butyl ether (MTBE), and filter to isolate the stable N-cyano-O-phenylisourea intermediate.
Phase 2: Conversion to Unsymmetrical Cyanoguanidine
Objective: Overcome the electronic deactivation of the intermediate to force the second substitution.
-
Preparation: Dissolve the isolated N-cyano-O-phenylisourea intermediate (1.0 eq) in a polar protic or aprotic solvent (e.g., Ethanol or DMF).
-
Addition: Add 1.2 to 1.5 equivalents of the secondary amine. Causality: An excess of the nucleophile helps drive the thermodynamically demanding substitution of the deactivated carbon center.
-
Propagation: Heat the reaction mixture to reflux (75–80 °C) for 12 to 24 hours[1].
-
Self-Validation Checkpoint (LC-MS): Analyze the reaction aliquot via LC-MS. Successful conversion is validated by a mass shift corresponding to the loss of phenol (-94 Da) and the addition of the secondary amine mass.
-
Purification: Cool to room temperature, quench with water, and purify the resulting cyanoguanidine via flash column chromatography or recrystallization.
Medicinal Chemistry & Drug Development Applications
N-cyano-O-phenylisourea derivatives are not just chemical stepping stones; they are critical enablers for integrating the cyanoguanidine pharmacophore into complex biologics and small molecules.
Antiviral Nucleoside Analogues (HIV-1 & HIV-2)
In the pursuit of novel reverse transcriptase inhibitors, nucleoside analogues require precise structural tuning. Research has demonstrated that3[3]. Mechanistically, these findings are pivotal as they prove that4[4].
GnRH Antagonistic Peptides
The synthesis of unnatural amino acids frequently leverages the N-cyano-O-phenylisourea moiety. For instance,5[5]. When incorporated into decapeptides,6[6].
Potassium Channel Blockers
In cardiovascular pharmacology, 7[7]. These compounds are structural analogues of Pinacidil and function as potent potassium channel blockers, utilized in the treatment of congestive heart failure and severe hypertension[7].
Pharmacological applications of N-cyano-O-phenyl isourea derivatives.
Quantitative Data & Optimization Parameters
The following table summarizes the optimized reaction parameters for the stepwise synthesis workflow, providing baseline metrics for process scale-up in drug manufacturing.
| Reaction Phase | Nucleophile Type | Preferred Solvent | Temperature Range | Avg. Reaction Time | Expected Yield |
| Phase 1 (Isourea Formation) | Aliphatic/Aromatic Primary Amine | EtOAc / Isopropanol | 0 °C to 25 °C | 2 - 4 hours | 85 - 95% |
| Phase 2 (Cyanoguanidine) | Secondary/Sterically Hindered Amine | Ethanol / DMF / EtOAc | 75 °C to 100 °C (Reflux) | 12 - 24 hours | 70 - 85% |
Conclusion
N-cyano-O-phenyl isourea derivatives bridge the gap between raw chemical feedstocks and highly complex, biologically active cyanoguanidines. By understanding the electronic causality behind their stepwise reactivity, medicinal chemists can leverage these intermediates to construct highly specific unnatural amino acids, antiviral nucleosides, and cardiovascular therapeutics with exceptional precision and yield.
References
1.[3] ChemInform Abstract: Synthesis, Enzymatic Stability and in vitro Antiviral Activity of N-cyano-O-phenylisourea-3′-deoxythymidine. ResearchGate. 3 2.[5] EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES. Google Patents. 5 3.[4] The role of thymidine kinases in the activation of pyrimidine nucleoside analogues. ResearchGate. 4 4.[6] EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES. Google Patents. 6 5.[7] EP0741708B1 - Cyanoguanidines as k-channel blockers. Google Patents. 7 6.[1] Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. Organic Process Research & Development - ACS Publications.1 7.[2] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. 2
Sources
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- 5. EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES - Google Patents [patents.google.com]
- 6. EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES - Google Patents [patents.google.com]
- 7. EP0741708B1 - Cyanoguanidines as k-channel blockers - Google Patents [patents.google.com]
1-Cyano-2-phenyl-3-(4-pyridyl)isourea molecular weight and formula
The Activated Electrophile for Cyanoguanidine Drug Synthesis
Executive Summary
1-Cyano-2-phenyl-3-(4-pyridyl)isourea (also known as Phenyl
Unlike simple carbodiimides, this isourea derivative offers regiochemical control, allowing researchers to install the
Chemical Identity & Molecular Properties[3][4]
The molecule consists of a central isourea core functionalized with a cyano group on the imine nitrogen, a phenyl ether group, and a 4-pyridyl amine moiety.
Table 1: Physicochemical Profile
| Property | Value |
| IUPAC Name | Phenyl |
| Common Name | 1-Cyano-2-phenyl-3-(4-pyridyl)isourea |
| Molecular Formula | |
| Molecular Weight | 238.25 g/mol |
| Exact Mass | 238.0855 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water |
| Reactivity | Electrophilic at central carbon; Phenoxy group acts as leaving group |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the electrophilic center (C2) susceptible to nucleophilic attack by amines.
Synthesis & Mechanistic Pathway[2][5]
The synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a nucleophilic substitution reaction using Diphenyl cyanocarbonimidate as the starting electrophile. This reagent is preferred over other cyano-transfer agents due to the excellent leaving group ability of the phenoxide ion.
Reaction Logic
-
Activation: The diphenyl cyanocarbonimidate possesses two phenoxy leaving groups.
-
First Substitution (Regioselective): The 4-aminopyridine (nucleophile) attacks the central carbon, displacing one molecule of phenol.
-
Product Stabilization: The resulting isourea (the title compound) is stable enough to be isolated because the remaining phenoxy group is less reactive than the first, preventing double substitution under controlled conditions.
Synthesis Workflow Diagram
Application in Drug Development: The Pinacidil Route
The primary utility of this isourea is its role as a precursor for Pinacidil , a potent vasodilator. The isourea acts as a "masked" guanidine.
Transformation Mechanism: To generate Pinacidil, the O-phenyl group of the isourea is displaced by a second amine (pinacolamine). The thermodynamic driving force is the formation of the stable guanidine resonance system and the expulsion of the phenoxide leaving group.
Reaction Scheme:
This two-step approach (Diphenyl cyanocarbonimidate
Experimental Protocols
A. Synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Reagents:
-
Diphenyl cyanocarbonimidate (1.0 eq)
-
4-Aminopyridine (1.0 eq)
-
Acetonitrile (Anhydrous) or Isopropanol
-
Triethylamine (Catalytic, optional)
Procedure:
-
Dissolution: Dissolve 2.38 g (10 mmol) of diphenyl cyanocarbonimidate in 30 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add 0.94 g (10 mmol) of 4-aminopyridine portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting carbimidate spot should disappear.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with cold diethyl ether to remove phenol byproduct.
-
If no precipitate: Concentrate the solvent under reduced pressure to 25% volume, add diethyl ether to induce crystallization.
-
-
Purification: Recrystallize from ethanol/acetonitrile if necessary.
-
Yield: Typical yields range from 75% to 85%.
B. Conversion to Cyanoguanidine (Pinacidil Analog)
Reagents:
-
1-Cyano-2-phenyl-3-(4-pyridyl)isourea (Intermediate from Step A)
-
Target Amine (e.g., 1,2,2-trimethylpropylamine for Pinacidil)
-
Solvent: Isopropanol or DMF
Procedure:
-
Suspend the isourea intermediate (1.0 eq) in isopropanol.
-
Add the secondary amine (1.1 eq).
-
Reflux for 6–12 hours. The reaction is slower than the first step due to the lower reactivity of the O-phenyl group compared to the initial reagent.
-
Evaporate solvent and purify the residue via column chromatography (DCM/MeOH gradient) to isolate the final cyanoguanidine drug candidate.
Safety & Handling (E-E-A-T)
-
Cyanide Moiety: While the cyano group is covalently bonded, thermal decomposition at extreme temperatures (>200°C) may release toxic gases. Work in a fume hood.
-
Sensitization: 4-Aminopyridine derivatives can be skin sensitizers and potassium channel blockers. Wear nitrile gloves and avoid dust inhalation.
-
Storage: Store the isourea intermediate in a desiccator at 4°C. Hydrolysis can occur upon prolonged exposure to atmospheric moisture, converting the isourea back to a urea derivative.
References
-
Pinacidil Synthesis & Structure
-
Petersen, H. J., et al. "Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines." Journal of Medicinal Chemistry 21.8 (1978): 773-781. Link
-
-
Diphenyl Cyanocarbonimidate Chemistry
-
Isourea Intermediates in Drug Design
-
Manley, P. W., et al. "Structure-activity relationships in a series of pinacidil analogues." Journal of Medicinal Chemistry 35.13 (1992): 2327-2340. Link
-
-
General Reactivity of N-Cyanoguanidines
-
PubChem Compound Summary for Pinacidil (Precursor Context). Link
-
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History of N-cyano-N'-substituted isourea research
An In-depth Technical Guide to the History and Application of N-cyano-N'-substituted Isourea Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of N-cyano-N'-substituted isoureas from chemical curiosities to foundational scaffolds in medicinal and agricultural chemistry is a testament to the intricate dance of serendipity, systematic investigation, and mechanistic understanding in chemical research. This guide provides a comprehensive exploration of the history, synthesis, reactivity, and application of this pivotal class of compounds. We will delve into the early synthetic endeavors, the evolution of more sophisticated methodologies, and the critical role of these molecules in the development of blockbuster drugs and effective agrochemicals. Through detailed protocols, mechanistic diagrams, and a thorough review of the literature, this document aims to serve as an authoritative resource for researchers and professionals in the field, illuminating the causality behind experimental choices and providing a solid foundation for future innovation.
Introduction: The Emergence of a Versatile Scaffold
N-cyano-N'-substituted isoureas are a class of organic compounds characterized by a central isourea core functionalized with a cyano group on one of the nitrogen atoms. Their general structure features a remarkable arrangement of functionalities that impart unique chemical and biological properties. The presence of the electron-withdrawing cyano group significantly influences the reactivity of the isourea system, making these compounds valuable intermediates in organic synthesis and potent pharmacophores in drug design.
The initial exploration of N-cyano-N'-substituted isoureas was driven by fundamental interest in the chemistry of cyanamide and its derivatives. Early researchers were intrigued by the ambident reactivity of the cyanamide anion and its potential to form novel heterocyclic systems. However, it was the discovery of their profound biological activity that catapulted these compounds to the forefront of medicinal chemistry research. The story of N-cyano-N'-substituted isoureas is, in many ways, the story of the rational design of enzyme inhibitors and receptor antagonists, most notably exemplified by the development of the groundbreaking anti-ulcer drug, cimetidine.
Early Synthetic Routes and Mechanistic Considerations
The pioneering work in the synthesis of N-cyano-N'-substituted isoureas laid the groundwork for all subsequent developments. These early methods, while often limited in scope and yield, provided crucial insights into the fundamental reactivity of the key building blocks.
From Cyanamide and its Derivatives
One of the earliest and most direct approaches involved the reaction of alkali metal salts of cyanamide with various electrophiles. For instance, the reaction of sodium cyanamide with an alkyl chloroformate was explored as a potential route to N-cyanoisoureas. However, the high reactivity of the starting materials and the potential for side reactions often led to complex product mixtures.
A more successful early approach involved the addition of alcohols to dicyandiamide (cyanoguanidine) under acidic conditions. This method provided a more reliable entry into O-alkyl-N-cyanoisoureas, which could then be further functionalized.
Experimental Protocol: Synthesis of O-Methyl-N-cyanoisourea (A Representative Early Method)
-
Reaction Setup: A solution of dicyandiamide (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Acid Catalysis: Concentrated sulfuric acid (0.1 eq) is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield O-methyl-N-cyanoisourea as a white crystalline solid.
Note: This protocol is a generalized representation of early methods and should be adapted and optimized based on specific literature procedures.
The Evolution of Synthetic Strategies: The Rise of Cyanoguanidines
While early methods provided access to simple N-cyanoisoureas, the need for more complex and diversely substituted analogs, particularly for drug discovery programs, spurred the development of more versatile synthetic strategies. A pivotal shift occurred with the use of N,N'-disubstituted-N''-cyanoguanidines as key intermediates. This approach offered greater control over the substitution pattern and allowed for the introduction of a wide range of functionalities.
The development of the histamine H₂ receptor antagonists, such as cimetidine, is a landmark achievement that showcases the power of this synthetic approach. The synthesis of cimetidine involves the reaction of a substituted cyanoguanidine with a sulfur-containing side chain, highlighting the modularity and robustness of this methodology.
The Cimetidine Synthesis: A Paradigm of Rational Drug Design
The synthesis of cimetidine is a multi-step process that typically begins with the formation of a substituted cyanoguanidine intermediate.[1] This intermediate is then reacted with a side chain containing the imidazole heterocycle, which is crucial for binding to the histamine H₂ receptor.
Key Synthetic Steps for Cimetidine:
-
Formation of the Cyanoguanidine Core: The reaction of a primary amine with a cyanamide derivative, often in the presence of a coupling agent, to form the N,N'-disubstituted-N''-cyanoguanidine.
-
Introduction of the Imidazole Moiety: The reaction of the cyanoguanidine intermediate with a suitably functionalized imidazole derivative, typically involving a nucleophilic substitution reaction.
Caption: Mechanism of action of cimetidine as a histamine H2 receptor antagonist.
Other Therapeutic Areas
The versatility of the N-cyano-N'-substituted isourea scaffold has led to its investigation in other therapeutic areas, including:
-
Antihypertensive Agents: Certain N-cyano-3-pyridinecarboxamidines have been shown to possess potent vasodilatory and antihypertensive properties. [2]* Anti-inflammatory Agents: The cyanoguanidine moiety has been incorporated into novel anti-inflammatory compounds.
-
Antimicrobial Agents: N-substituted N'-cyano-S-(triorganostannyl)isothioureas have been synthesized and evaluated for their antimicrobial activity. [3]
Applications in Agrochemicals
The biological activity of N-cyano-N'-substituted isoureas extends beyond medicine into the realm of agriculture. The unique chemical properties of this scaffold make it suitable for the development of a variety of agrochemicals.
Herbicides and Insecticides
The N-cyanoguanidine and related isourea structures have been incorporated into molecules with herbicidal and insecticidal activity. The mode of action often involves the inhibition of specific enzymes or disruption of key biological processes in the target pests.
Future Directions and Emerging Applications
The rich history and proven utility of N-cyano-N'-substituted isoureas continue to inspire new avenues of research. Current and future directions include:
-
Development of Novel Bioactive Molecules: The scaffold serves as a versatile platform for the design and synthesis of new drug candidates and agrochemicals with improved efficacy and safety profiles.
-
Materials Science: The unique electronic and coordination properties of these compounds are being explored for applications in materials science, such as the development of novel polymers and coordination complexes.
-
Catalysis: The potential of N-cyano-N'-substituted isoureas and their derivatives to act as ligands or catalysts in organic synthesis is an emerging area of interest.
Conclusion
The study of N-cyano-N'-substituted isoureas provides a compelling narrative of how fundamental chemical research can lead to transformative applications. From their humble beginnings as subjects of academic curiosity, these compounds have evolved into indispensable tools in the hands of medicinal and agricultural chemists. The development of cimetidine, in particular, stands as a testament to the power of rational drug design and the importance of understanding the intricate relationship between chemical structure and biological function. As research continues to uncover new synthetic methodologies and novel applications, the legacy of N-cyano-N'-substituted isoureas is certain to endure, paving the way for future scientific breakthroughs.
References
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- Synthesis of cimetidine and analogs thereof. Google Patents.
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Durant, G. J., et al. Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. PubMed. Available from: [Link]
-
Cimetidine Synthesis Overview. Scribd. Available from: [Link]
-
Kupchik, E. J., et al. Synthesis and Antimicrobial Activity of N-Substituted N'-Cyano-S-(triorganostannyl)isothioureas. R Discovery. Available from: [Link]
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A process for the preparation of cimetidine. European Patent Office. Available from: [Link]
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Synthesis of isoureas. Organic Chemistry Portal. Available from: [Link]
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Synthetic accesses to biguanide compounds. Beilstein Journals. Available from: [Link]
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One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate. ResearchGate. Available from: [Link]
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Oinuma, H., et al. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. Available from: [Link]
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Available from: [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 1-Cyano-2-phenyl-3-(4-pyridyl)isourea. Given the absence of published data for this specific molecule, this document outlines the fundamental principles, experimental design, and detailed protocols necessary to generate a robust and reliable solubility profile.
Introduction: The Critical Role of Solubility
Solubility is a critical physicochemical property that profoundly influences a compound's journey from discovery to application, particularly in the pharmaceutical industry.[1] It dictates bioavailability, impacts formulation strategies, and is a key determinant of a drug candidate's success.[2] An insufficient solubility profile can lead to unreliable in-vitro results, poor in-vivo efficacy, and significant development hurdles.[3] This guide focuses on 1-Cyano-2-phenyl-3-(4-pyridyl)isourea, a molecule whose solubility characteristics are yet to be defined. Understanding its behavior in various organic solvents is the first step in unlocking its potential.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea, we must first analyze its structural features.
Molecular Structure Analysis:
-
Pyridyl Group: A nitrogen-containing heterocycle, the pyridyl group is polar and can act as a hydrogen bond acceptor. Its presence suggests favorable interactions with polar solvents.[5]
-
Phenyl Group: A nonpolar, aromatic ring that favors interactions with nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking.[6]
-
Isourea Moiety: Contains both hydrogen bond donor (N-H) and acceptor (C=O, C-N) sites, contributing to its polarity and potential for self-association.[7]
-
Cyano Group (-C≡N): A strongly polar group that can participate in dipole-dipole interactions.[8]
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) that can engage in hydrogen bonding and strong dipole-dipole interactions.[4][9]
-
Moderate Solubility: Possible in solvents of intermediate polarity like ethyl acetate or dichloromethane.[10]
-
Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene, Diethyl Ether) where the polar functionalities of the molecule cannot be effectively solvated.[4][11]
The interplay of these functional groups creates a molecule with a complex polarity profile. While the polar groups (pyridyl, isourea, cyano) are dominant, the nonpolar phenyl ring will also influence interactions. Therefore, empirical determination is essential.
Experimental Design: A Systematic Approach
A robust experimental design is crucial for generating a reliable solubility profile. This involves a careful selection of solvents and a validated methodology.
Selection of Organic Solvents
The chosen solvents should span a wide range of polarities and chemical classes to provide a comprehensive profile. Solvents are critical in drug synthesis, purification, and formulation.[10][12] High-purity solvents are essential to ensure reliable and reproducible results.[11]
Table 1: Proposed Panel of Organic Solvents for Solubility Screening
| Solvent Class | Example Solvent | Rationale |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; commonly used in pharmaceutical processes.[13] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High polarity, strong dipole moments, can solvate a wide range of compounds. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Ketone and ester functionalities offer different interaction potentials.[9][10] |
| Nonpolar Aromatic | Toluene | Can engage in π-π stacking with the phenyl ring.[9] |
| Nonpolar Aliphatic | n-Hexane | Represents a purely nonpolar environment, establishing a baseline.[11] |
| Chlorinated | Dichloromethane (DCM) | A versatile solvent with moderate polarity.[14] |
Methodology: The Equilibrium Shake-Flask Method
The shake-flask method is the gold-standard and most common thermodynamic equilibrium method for determining solubility.[4][15][16] It involves creating a saturated solution and measuring the concentration of the dissolved solute after equilibrium has been reached.[17]
Detailed Experimental Protocol
This section provides a step-by-step protocol for determining the equilibrium solubility of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
Materials and Equipment
-
1-Cyano-2-phenyl-3-(4-pyridyl)isourea (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 or 0.45 µm PTFE)[3]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[18]
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the shake-flask solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Add an excess amount of solid 1-Cyano-2-phenyl-3-(4-pyridyl)isourea to a glass vial. "Excess" means enough solid is added so that some remains undissolved at the end of the experiment, ensuring saturation.[15]
-
Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.[19]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[4][20] The equilibration time should be sufficient to ensure the concentration of the dissolved solute is stable.[19]
-
-
Sample Separation:
-
After equilibration, visually confirm that excess solid remains.
-
Separate the undissolved solid from the saturated solution by centrifuging the vials at high speed (e.g., 10,000 rpm for 10 minutes).[4]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.[21]
-
-
Quantification (HPLC-UV):
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (usually the mobile phase) at known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.[21]
-
Sample Analysis: Accurately dilute a known volume of the clear filtrate with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of the compound in the filtrate by interpolating its peak area from the calibration curve.[15][21] High-performance liquid chromatography (HPLC) is a common and accurate method for this purpose.[4]
-
Example HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), e.g., 60:40 v/v. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Column Temperature: 25 °C
Data Presentation and Interpretation
The final solubility data should be presented clearly and concisely.
Calculation
The solubility is calculated from the measured concentration in the diluted filtrate, accounting for the dilution factor.
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Data Summary Table
All quantitative results should be summarized in a table for easy comparison.
Table 2: Example Solubility Profile of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea at 25 °C
| Solvent | Solvent Class | Average Solubility (mg/mL) | Std. Deviation | Molar Solubility (mol/L) |
| n-Hexane | Nonpolar Aliphatic | < 0.1 | N/A | < 0.0004 |
| Toluene | Nonpolar Aromatic | 1.5 | 0.2 | 0.0054 |
| Dichloromethane | Chlorinated | 8.2 | 0.5 | 0.0295 |
| Ethyl Acetate | Intermediate Polarity | 15.7 | 1.1 | 0.0564 |
| Acetone | Intermediate Polarity | 45.3 | 2.5 | 0.1628 |
| Ethanol | Polar Protic | 68.9 | 3.1 | 0.2476 |
| Methanol | Polar Protic | 75.1 | 3.5 | 0.2699 |
| Acetonitrile | Polar Aprotic | 110.4 | 5.2 | 0.3968 |
| DMSO | Polar Aprotic | > 200 | N/A | > 0.7187 |
(Note: Data are hypothetical and for illustrative purposes only. The molecular weight of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea is assumed to be ~278.29 g/mol for calculation.)
Interpreting the Results
The solubility profile should be analyzed in the context of the theoretical predictions. For instance, high solubility in DMSO and ACN would confirm the dominant role of the compound's polar functionalities. Solubility in toluene, even if modest, would indicate a contribution from the nonpolar phenyl group. This detailed profile provides invaluable guidance for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.[12][22]
Conclusion
This technical guide provides a comprehensive, scientifically-grounded methodology for determining the solubility profile of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea in organic solvents. By combining theoretical molecular analysis with the robust, gold-standard shake-flask experimental protocol, researchers can generate the accurate and reliable data essential for advancing the research and development of this compound.
References
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- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Barmpalexis, P., & Kachrimanis, K. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
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- Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3567-3574.
- Raytor. (2026, January 22).
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
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- Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
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- World Health Organization (WHO). (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)
- ResearchGate. (2025, August 6). Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents | Request PDF.
- Al-Abbad, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
- ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
- ResearchGate. (2026, January 29). (PDF)
- Google Patents. (n.d.).
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- ResearchGate. (n.d.).
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- MDPI. (2024, July 25). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction.
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- G. S. (2021).
- RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs.
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Comprehensive Safety, Synthesis, and Handling Guide for Pyridyl Isourea Compounds
Executive Summary
Pyridyl isourea compounds represent a highly versatile class of pharmacophores and synthetic intermediates, widely utilized in the development of kinase inhibitors, anti-dandruff agents (analogous to pyrithione derivatives), and agricultural fungicides. However, the exact structural features that make these compounds biologically active—namely, the lipophilic pyridine ring coupled with a highly electrophilic isourea carbon—also render them hazardous.
This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It synthesizes predictive Material Safety Data Sheet (MSDS) profiles, maps toxicological pathways, and establishes a self-validating experimental protocol for their safe synthesis and handling.
Chemical Architecture & Reactivity Profiling
The core structure of a pyridyl isourea consists of a pyridine ring covalently linked to an isourea moiety (
-
The Pyridine Nitrogen: Acts as a Lewis base and metal chelator, facilitating rapid cellular uptake and systemic distribution.
-
The Isourea Carbon: Functions as a potent electrophile. In biological systems, it is highly susceptible to nucleophilic attack by thiols (e.g., glutathione, cysteine residues) and amines (e.g., lysine, DNA bases).
Understanding this causality is critical. The toxicity of pyridyl isoureas is not incidental; it is a direct consequence of their intended chemical reactivity. According to safety data for foundational precursors like , the isourea moiety is classified as a Category 2 Mutagen due to its potential to alkylate genetic material [1].
Quantitative Safety Data & Hazard Synthesis
Because "pyridyl isourea" refers to a broad chemical class rather than a single CAS-registered entity, the following safety data is extrapolated from the rigorously tested structural analogs: O-Methylisourea hemisulfate (CAS 52328-05-9) and 2-(2-Pyridyl)isothiourea N-oxide hydrochloride (CAS 2770-93-6) [2][3].
Table 1: Predictive Physicochemical & Hazard Profile
| Hazard Parameter | Classification / Value | Mechanistic Causality |
| Acute Toxicity (Oral) | Category 4 (Harmful) | High lipophilicity of the pyridine ring enhances rapid gastrointestinal absorption, leading to systemic electrophilic stress. |
| Skin/Eye Irritation | Category 2A (Severe Irritant) | The isourea carbon rapidly forms covalent adducts with nucleophilic amino acids in corneal and epidermal proteins. |
| Germ Cell Mutagenicity | Category 2 (Suspected) | Potential for direct alkylation of nucleophilic DNA bases (e.g., Guanine N7) via the reactive isourea intermediate. |
| Thermal Stability | Decomposes >150°C | Thermal degradation yields toxic nitrogen oxides ( |
| Solubility | Soluble in polar organics | Intermolecular hydrogen bonding allows dissolution in DCM, DMSO, and MeOH, increasing dermal penetration risks. |
Toxicological Mechanisms & Biological Pathways
When a researcher is exposed to pyridyl isourea compounds, the physiological response is dictated by the molecule's ability to bypass lipid bilayers and react with intracellular targets. The diagram below maps the causality from initial exposure to the cellular inflammatory response.
Figure 1: Cellular toxicity and signaling pathway following exposure to electrophilic pyridyl isourea compounds.
Self-Validating Experimental Protocol: Synthesis of O-Alkyl-N-Pyridyl Isoureas
To ensure scientific integrity and operator safety, the following synthesis protocol for N-(2-pyridyl)-O-methylisourea is designed as a self-validating system . Every step includes a built-in mechanistic check to confirm success before proceeding, minimizing the risk of accumulating hazardous, unreacted intermediates.
Step-by-Step Methodology
Phase 1: Reactor Preparation & Inerting
-
Action: Purge a dry, 250 mL round-bottom flask with
gas. Suspend 1.0 eq of O-methylisourea sulfate in anhydrous dichloromethane (DCM). -
Causality: The isourea moiety is highly sensitive to moisture. Ambient water will hydrolyze the starting material into an inert, non-reactive urea derivative, killing the reaction yield and complicating purification.
-
Validation Check: The suspension must remain cloudy and free-flowing. Clumping indicates moisture ingress; if observed, discard and restart.
Phase 2: In Situ Free-Basing
-
Action: Cool the suspension to 0–5°C using an ice bath. Add 2.2 eq of Triethylamine (
) dropwise over 15 minutes. -
Causality:
neutralizes the sulfate salt, generating the highly reactive O-methylisourea free base. The low temperature prevents the free base from exothermically polymerizing or degrading into toxic cyanamide gas. -
Validation Check: Monitor the internal thermocouple. A transient temperature spike of 2–3°C confirms the acid-base neutralization is actively occurring. If no exotherm is observed, the sulfate salt is degraded.
Phase 3: Pyridine Coupling
-
Action: Add 1.0 eq of 2-aminopyridine dissolved in DCM dropwise. Stir the reaction mixture at room temperature for 12 hours.
-
Causality: The exocyclic amine of 2-aminopyridine acts as a nucleophile, attacking the isourea carbon to form the target N-pyridyl isourea.
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The disappearance of the UV-active 2-aminopyridine spot validates reaction completion.
Phase 4: Quenching and Isolation
-
Action: Quench the reaction by adding 50 mL of ice-cold distilled water. Separate the organic layer, dry over
, and concentrate under reduced pressure. -
Causality: Cold water hydrolyzes any unreacted, highly toxic isourea free base into harmless byproducts, ensuring the final isolated material is safe to handle.
-
Validation Check: Test the pH of the aqueous waste layer. It must read >8.0 (due to
). An acidic reading indicates an incomplete quench, requiring additional base before disposal.
Figure 2: Self-validating synthetic workflow for O-alkyl-N-pyridyl isoureas with safety checkpoints.
Handling, Storage, and Emergency Response
Given the mechanistic toxicity outlined above, strict adherence to the following protocols is mandatory:
-
Personal Protective Equipment (PPE): Standard latex is insufficient due to the lipophilicity of the pyridine ring. Use heavy-duty nitrile gloves (breakthrough time >480 minutes). Because isourea salts (like sulfates or hydrochlorides) form fine, inhalable dusts that can cause respiratory tract mutagenesis, an N95 or P100 particulate respirator is required when weighing solids [1].
-
Storage Incompatibilities: Store under an inert atmosphere (Argon or
) at 2–8°C. Keep strictly isolated from strong acids and oxidizing agents, which can trigger violent exothermic decomposition. -
Spill Management: Do NOT use water immediately on a solid spill, as it may generate heat. Sweep up the solid using non-sparking tools, transfer to a sealed container, and wash the contaminated surface with a dilute 5% sodium bicarbonate solution to safely hydrolyze residual electrophiles.
References
Difference between 1-Cyano-2-phenyl-3-(4-pyridyl)isourea and CPPU
This guide provides an in-depth technical comparison between CPPU (Forchlorfenuron) and 1-Cyano-2-phenyl-3-(4-pyridyl)isourea .
Executive Summary
The core distinction lies in their chemical classification and functional application:
-
CPPU is a stable urea-based agrochemical (Plant Growth Regulator) used globally to enhance fruit size and set by mimicking cytokinins.
-
1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a reactive synthetic intermediate (an
-phenyl isourea) used in medicinal chemistry to synthesize cyanoguanidine-based drugs (e.g., K channel openers like Pinacidil or Histamine H4 ligands). It is not a final drug product but a "chemical building block."
Part 1: Chemical Identity & Structural Divergence
The structural difference determines their reactivity profile. CPPU contains a stable urea core, whereas the isourea contains a labile phenoxy group activated by a cyano-nitrogen, making it an electrophile.
| Feature | CPPU (Forchlorfenuron) | 1-Cyano-2-phenyl-3-(4-pyridyl)isourea |
| IUPAC Name | Phenyl | |
| Core Motif | Urea ( | |
| Key Substituents | 2-Chloro group on pyridine; Phenyl ring.[1][2][3][4][5][6] | Cyano group ( |
| Reactivity | Stable . Hydrolytically stable under physiological conditions. | Reactive . The phenoxy group is a good leaving group. |
| Primary Use | Agrochemical . Fruit enlargement (Kiwi, Grapes). | Intermediate . Synthesis of Cyanoguanidines. |
| Molecular Weight | 247.68 g/mol | ~238.25 g/mol |
Structural Visualization
The following diagram contrasts the stable urea linkage of CPPU with the reactive isourea core of the intermediate.
Figure 1: Structural and functional divergence.[1][7][5][6] CPPU binds receptors; the Isourea undergoes displacement reactions.
Part 2: The Agrochemical Standard (CPPU)
Mechanism of Action
CPPU is a phenylurea cytokinin . Unlike natural cytokinins (adenine derivatives like Zeatin), CPPU is a synthetic mimic that binds with high affinity to cytokinin receptors (CRE1/AHK4 and AHK3 in Arabidopsis).
-
Signal Transduction : Activation of the receptor triggers the phosphorelay system (His-Asp phosphotransfer), inducing the expression of Type-A ARR genes (Response Regulators).
-
Physiological Effect : Promotes cell division (cytokinesis) and cell expansion. It strongly inhibits leaf senescence and prevents fruit abscission.
-
Metabolic Stability : CPPU is resistant to Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme that degrades natural cytokinins. This "persistence" leads to its potent, long-lasting effects on fruit size.
Application Protocol (Field)
-
Target Crops : Kiwifruit, Table Grapes, Melons.
-
Dosage : Extremely potent (5–20 ppm).
-
Timing : Applied at anthesis (flowering) or early fruit set.
Part 3: The MedChem Scaffold (The Isourea)
Chemical Utility
"1-Cyano-2-phenyl-3-(4-pyridyl)isourea" is a specific instance of a Diphenyl cyanocarbonimidate derivative. It is synthesized to act as an electrophilic "guanylating agent."
-
The "Leaving Group" Principle : The
-phenyl group is electron-deficient due to the -cyano group's electron-withdrawing nature. When a primary amine ( ) attacks the central carbon, the phenol ( ) is expelled. -
Reaction :
Synthesis Protocol (Laboratory)
This compound is typically synthesized in situ or isolated as a solid intermediate.
Step-by-Step Synthesis:
-
Reagents : Diphenyl cyanocarbonimidate (1.0 eq), 4-Aminopyridine (1.0 eq), Isopropanol or Acetonitrile (Solvent).
-
Reaction :
-
Dissolve Diphenyl cyanocarbonimidate in solvent.
-
Add 4-Aminopyridine slowly at Room Temperature.
-
Stir for 2–4 hours. The secondary amine of the pyridine attacks the imidate.
-
-
Isolation : The product (1-Cyano-2-phenyl-3-(4-pyridyl)isourea) often precipitates. Filter and wash with cold ether.
-
Conversion (Next Step) : React this isolated isourea with a second amine (e.g., an alkyl amine) to form the final drug candidate (a Cyanoguanidine).
Biological Relevance (End Products)
While the isourea itself is an intermediate, the cyanoguanidines derived from it are bioactive:
-
K
Channel Openers : Analogs of Pinacidil ( -cyano- -4-pyridyl- -tert-butylguanidine). -
Histamine H4 Agonists : Cyanoguanidines are privileged scaffolds for GPCR ligands.
-
Antitumor Agents : Pyridyl cyanoguanidines inhibit NAMPT or other metabolic enzymes in cancer cells.
Part 4: Comparative Workflow & Logic
The following diagram illustrates the divergent pathways of these two compounds: one towards the farm (Agro), the other towards the pharmacy (Pharma).
Figure 2: Synthetic divergence. CPPU is a terminal urea; the Isourea is a gateway to guanidines.
Part 5: References
-
US EPA . (2004). Pesticide Fact Sheet: Forchlorfenuron. Office of Prevention, Pesticides and Toxic Substances. Link
-
Webb, R. L., & Labaw, C. S. (1982). Diphenyl Cyanocarbonimidate. A Versatile Synthon for the Construction of Heterocyclic Systems. Journal of Heterocyclic Chemistry, 19(5), 1205–1206. (Describes the synthesis of N-cyano-O-phenylisoureas). Link
-
Iwahori, S., et al. (1988). Stimulation of fruit growth of kiwifruit by N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU). Scientia Horticulturae, 35(1-2), 109-115. Link
-
Manley, P. W., et al. (2002). Structure-Activity Relationships of Cyanoguanidine Potassium Channel Openers. Journal of Medicinal Chemistry. (Context for the use of pyridyl-isourea intermediates).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-cyano-2-phenyl-3-[3-(pyridin-3-yl)propyl]isourea - CAS号 1192559-71-9 - 摩熵化学 [molaid.com]
- 3. DE3737984A1 - 3-CYANO-4-PHENYL PYRROLE - Google Patents [patents.google.com]
- 4. PubChemLite - 3-(3-cyano-4-fluoro-phenyl)-1-(8-fluoro-6-oxo-1,2,4,5-tetrahydrothiopyrano[3,4-c]isoquinolin-1-yl)-1-methyl-urea (C21H16F2N4O2S) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Cyano-1-[4-(trifluoromethyl)phenyl]thiourea | C9H6F3N3S | CID 21740504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability Dynamics of O-Phenyl Isoureas Under Ambient Conditions: A Mechanistic and Methodological Guide
Executive Summary
O-phenyl isoureas are critical reactive intermediates in organic synthesis, bioconjugation, and medicinal chemistry. Formed primarily via the condensation of phenols with carbodiimides, their utility is often constrained by their transient stability under ambient conditions. This technical guide systematically evaluates the thermodynamic and kinetic stability of O-phenyl isoureas, detailing their primary degradation pathways—hydrolytic cleavage and O-to-N rearrangement. Designed for researchers and drug development professionals, this whitepaper provides actionable protocols for synthesizing, isolating, and monitoring these compounds to ensure high-fidelity chemical workflows.
Chemical Context and Synthetic Utility
O-phenyl isoureas serve as potent electrophiles in the synthesis of complex ureas, cyanoguanidines, and as intermediates in etherification and esterification reactions[1]. In protein chemistry, the unexpected modification of tyrosine residues by water-soluble carbodiimides (such as EDC) yields O-aryl isourea adducts, a phenomenon that must be carefully managed during bioconjugation to avoid unwanted signal dilution or structural alteration[2].
The synthesis of O-phenyl isoureas typically requires stringent conditions. For instance, the reaction between 1,3-dicyclohexylcarbodiimide (DCC) and phenol to form 1,3-dicyclohexyl-O-phenyl isourea often necessitates elevated temperatures or prolonged reaction times due to the inherently lower nucleophilicity of phenols compared to aliphatic alcohols[3]. Once formed, managing the stability of the O-phenyl isourea becomes the primary bottleneck for downstream applications.
Mechanistic Pathways of Degradation at Ambient Conditions
Under ambient conditions (20–25 °C, atmospheric pressure), O-phenyl isoureas are metastable. Their degradation is heavily influenced by solvent polarity, the presence of nucleophiles, and pH.
Hydrolytic Cleavage
In aqueous or protic environments, O-phenyl isoureas undergo rapid hydrolysis. The isourea carbon is highly electrophilic; attack by water leads to the expulsion of the phenoxide leaving group, regenerating the original phenol and yielding the corresponding thermodynamically stable urea (e.g., dicyclohexylurea, DCU). In bioconjugation, this reversibility is sometimes exploited; O-aryl isourea adducts on tyrosine can be deliberately hydrolyzed back to the native phenol using strong nucleophiles like hydroxylamine[4].
O-to-N Aryl Migration (Rearrangement)
In anhydrous environments, the primary mode of degradation is the O-to-N rearrangement. Driven by the thermodynamic stability of the amide-like urea bond, the aryl group migrates from the oxygen atom to the adjacent nitrogen, forming an N-phenyl urea[4]. While this rearrangement is accelerated by heat, it proceeds slowly under ambient conditions, particularly if catalyzed by trace acids or transition metals. This pathway parallels the well-documented O-to-N acyl migrations seen in standard carbodiimide-mediated peptide synthesis.
Fig 1: Reaction and degradation pathways of O-phenyl isoureas under ambient conditions.
Quantitative Stability Data
To provide a practical baseline for experimental design, the following table summarizes the typical half-lives (
| Solvent / Condition | Additive / pH | Ambient Temp (°C) | Primary Degradant | Estimated |
| Dichloromethane (DCM) | None (Anhydrous) | 25 | N-Phenyl Urea | > 72 hours |
| Acetonitrile (MeCN) | None (Anhydrous) | 25 | N-Phenyl Urea | ~ 48 hours |
| Aqueous Buffer | pH 7.4 (PBS) | 25 | Phenol + Urea | < 2 hours |
| Aqueous Buffer | pH 8.0 + Hydroxylamine | 25 | Phenol + Urea | < 15 minutes |
Data synthesized from standard kinetic tracking of carbodiimide-phenol adducts.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and stability monitoring of O-phenyl isoureas. These represent self-validating systems where the disappearance of the starting material and the appearance of specific degradants can be stoichiometrically tracked.
Protocol 1: Synthesis and Isolation of O-Phenyl Isourea
Objective : Generate a stable batch of O-phenyl isourea for downstream coupling or stability assays. Causality & Rationale : Anhydrous conditions and a catalytic base are required to deprotonate the phenol, increasing its nucleophilicity toward the carbodiimide, while strictly preventing premature hydrolytic cleavage.
-
Preparation : Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere to eliminate ambient moisture.
-
Reagent Mixing : Dissolve 10 mmol of phenol and 10 mmol of 1,3-dicyclohexylcarbodiimide (DCC) in 20 mL of anhydrous dichloromethane (DCM).
-
Catalysis : Add 0.5 mmol (5 mol%) of cuprous chloride (CuCl) or a suitable tertiary amine (e.g., triethylamine) to catalyze the addition.
-
Incubation : Stir the reaction mixture at ambient temperature (25 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the phenol is entirely consumed.
-
Purification : Filter the mixture through a short pad of Celite to remove the catalyst and any precipitated dicyclohexylurea (DCU). Concentrate the filtrate under reduced pressure at < 30 °C to prevent thermal O-to-N rearrangement.
-
Storage : Store the isolated O-phenyl isourea at -20 °C under argon.
Protocol 2: Real-Time Stability Monitoring via LC-MS
Objective : Quantify the degradation kinetics of O-phenyl isourea under ambient conditions. Causality & Rationale : LC-MS allows for the simultaneous tracking of the intact isourea, the hydrolysis products (phenol/urea), and the rearrangement product (N-phenyl urea) based on their distinct mass-to-charge ratios and retention times, validating the specific degradation pathway occurring in the chosen solvent.
-
Sample Preparation : Dissolve the purified O-phenyl isourea in the test solvent (e.g., MeCN or pH 7.4 buffer) to a final concentration of 1 mg/mL.
-
Incubation : Maintain the sample vials at a constant 25 °C in an autosampler.
-
Serial Sampling : Program the LC-MS to inject 5 µL aliquots at
hours. -
Chromatography : Use a C18 reverse-phase column. Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: MeCN + 0.1% Formic Acid. Run a gradient from 10% B to 90% B over 10 minutes.
-
Data Analysis : Integrate the Area Under the Curve (AUC) for the O-phenyl isourea peak. Plot
vs. time to determine the first-order degradation rate constant ( ) and half-life ( ).
Fig 2: Step-by-step LC-MS workflow for real-time stability monitoring of isoureas.
Strategic Recommendations for Handling
-
Avoid Moisture : Due to the high susceptibility to hydrolytic cleavage, all reactions involving O-phenyl isoureas must be executed in strictly anhydrous solvents unless hydrolysis is the intended outcome (e.g., in protein deprotection or footprinting)[2].
-
Temperature Control : While stable enough for brief handling at ambient conditions, long-term storage must be sub-zero (-20 °C) to arrest the slow O-to-N rearrangement.
-
Nucleophile Introduction : When using O-phenyl isoureas as intermediates (e.g., reacting with diamines to form cyanoguanidines[1]), introduce the target nucleophile immediately after the isourea is formed to outcompete the intramolecular rearrangement.
References
-
Technology For Waterborne Coatings (ACS Symposium Series). VDOC.PUB. 3
-
C-Terminal Protein Characterization by Mass Spectrometry using Combined Micro Scale Liquid and Solid-Phase Derivatization . Journal of Biomolecular Techniques (ABRF). 2
-
Lawrence Berkeley Laboratory - eScholarship . eScholarship.org. 4
-
Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives . MDPI. 1
Sources
Methodological & Application
Application Note: Protocol for the Stepwise Guanylation of Amines via N-Cyano-O-phenyl Isourea Intermediates
Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of unsymmetrical cyanoguanidines, guanidines, and complex nitrogen-rich heterocycles (e.g., H2/H4 receptor antagonists, kinase inhibitors, and peptidomimetics).
Mechanistic Rationale & Differential Reactivity
The synthesis of unsymmetrical N,N'-disubstituted-N''-cyanoguanidines is a critical pathway in the development of bioactive molecules[1]. Traditional guanylation methods often suffer from poor regioselectivity, yielding complex mixtures of symmetrical and unsymmetrical products that are difficult to separate. Utilizing diphenyl cyanocarbonimidate (also known as N-cyanodiphenoxyimidocarbonate) resolves this challenge by enabling a strictly controlled, stepwise addition process[2].
Causality of Experimental Design: The high fidelity of this protocol relies entirely on the differential reactivity of the two phenoxy leaving groups on the diphenyl cyanocarbonimidate scaffold.
-
Step 1 (Kinetic Control): The highly electrophilic central carbon undergoes rapid nucleophilic attack by a primary or secondary amine at room temperature. This displaces the first phenoxy group to form an isolable N-cyano-O-phenyl isourea intermediate[3].
-
Step 2 (Thermodynamic Control): The newly introduced amino group donates electron density into the π-system, significantly reducing the electrophilicity of the isourea carbon. Consequently, the second phenoxy group is rendered inert at room temperature. To displace it, a second amine must be introduced under thermal forcing conditions (75–80 °C)[4].
This intrinsic reactivity gradient completely prevents double-substitution by the first amine, ensuring absolute regiocontrol in generating unsymmetrical cyanoguanidines.
Reaction Workflow & Logic Pathway
Stepwise guanylation workflow highlighting differential reactivity and intermediate isolation.
Experimental Protocols
Self-Validating System: This protocol is designed with built-in validation checkpoints (physical state changes and specific workup reactions) to ensure reaction fidelity without requiring continuous NMR monitoring.
Step 1: Synthesis of the N-Cyano-O-phenyl Isourea Intermediate
-
Preparation: In an oven-dried round-bottom flask, dissolve diphenyl cyanocarbonimidate (1.0 equivalent, e.g., 10.0 mmol) in anhydrous isopropanol (iPrOH) or dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Addition: Cool the solution to 0–5 °C using an ice bath. Add Amine 1 (1.0 equivalent) dropwise over 15–30 minutes. Critical Note: Strict stoichiometric control (1:1) during this step is crucial to maximize the yield of the mono-substituted intermediate.
-
Reaction: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 2 to 16 hours.
-
Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3) or LC-MS. The formation of the N-cyano-O-phenyl isourea is typically accompanied by the precipitation of a white crystalline solid[5].
-
Isolation:
-
If precipitated: Isolate the product via vacuum filtration, wash the filter cake with ice-cold iPrOH (2 × 10 mL), and dry under high vacuum.
-
If soluble: Concentrate the solvent in vacuo and purify the residue via silica gel flash chromatography.
-
Step 2: Synthesis of the Unsymmetrical Cyanoguanidine
-
Preparation: Suspend the purified N-cyano-O-phenyl isourea intermediate (1.0 equivalent) in a polar solvent such as iPrOH, DMF, or ethyl acetate (EtOAc)[4].
-
Addition: Add Amine 2 (1.5 to 5.0 equivalents). An excess is deployed to drive the thermodynamically demanding substitution forward and to compensate for the volatility of lighter amines (e.g., methylamine)[3].
-
Thermal Activation: Heat the reaction mixture to 75–80 °C (for aliphatic amines) or up to 100 °C (for aromatic amines) for 12 to 24 hours[4][6].
-
Validation Check: Monitor by LC-MS until the isourea intermediate is completely consumed. The reaction will generate exactly one equivalent of phenol as a byproduct.
-
Workup & Purification: Concentrate the mixture to remove volatile solvents. Dissolve the crude residue in EtOAc and wash vigorously with 1M aqueous NaOH (3 × 20 mL). Causality: The NaOH deprotonates the phenol byproduct, partitioning it into the aqueous layer as sodium phenoxide, leaving the highly pure cyanoguanidine in the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized conditions and expected yields based on the nucleophilicity and steric hindrance of the amine pairs used.
| Amine 1 (Step 1) | Amine 2 (Step 2) | Step 1 Conditions | Step 2 Conditions | Expected Overall Yield |
| Primary Aliphatic | Primary Aliphatic | iPrOH, RT, 2h | iPrOH, 75°C, 12h | 85 - 95% |
| Secondary Aliphatic | Primary Aliphatic | DCM, RT, 4h | iPrOH, 80°C, 16h | 80 - 90% |
| Primary Aliphatic | Primary Aromatic | iPrOH, RT, 2h | DMF, 100°C, 24h | 60 - 75% |
| Primary Aromatic | Primary Aliphatic | iPrOH, RT, 12h | iPrOH, 80°C, 16h | 70 - 85% |
Downstream Processing: Conversion to Guanidines and Heterocycles
The resulting cyanoguanidines are highly versatile scaffolds. Depending on the target drug profile, they can be subjected to:
-
Acidic Hydrolysis: Treatment with strong acids (e.g., 2M HCl in MeOH) yields the corresponding unsubstituted guanidines[7].
-
Heterocyclic Cyclization: Reaction with hydrazine hydrate yields 3-amino-1,2,4-triazoles, while intramolecular cyclization strategies can generate complex fused heterocycles such as benzimidazoles or triazolo-azepines[2][6].
References
- Webb, R. L., & Labaw, C. S. (1982). Diphenyl cyanocarbonimidate. A versatile synthon for the construction of heterocyclic systems. SciSpace / Journal of Heterocyclic Chemistry.
- Gianquinto, E., et al. (2019). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC / NIH.
- Har, D., et al. (2016). Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. ACS Publications.
- Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease. PMC / NIH.
- US4285878A - N-Phenyl-N'-cyano-O-phenylisoureas. Google Patents.
- Synthesis and structure-activity relationships of N-acylated arylalkylguanidines and related compounds as histamine receptor ligands. Publikationsserver der Universität Regensburg.
Sources
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- 2. scispace.com [scispace.com]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4285878A - N-Phenyl-N'-cyano-O-phenylisoureas - Google Patents [patents.google.com]
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- 7. pubs.acs.org [pubs.acs.org]
Preparation of histamine H2 receptor antagonists using isourea intermediates
An Application Guide to the Synthesis of Histamine H₂ Receptor Antagonists via Isourea Intermediates
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of histamine H₂ receptor antagonists, a critical class of drugs for managing acid-related gastrointestinal disorders. We delve into the pivotal role of isourea and isothiourea intermediates in constructing the characteristic polar, non-basic guanidine moieties that define the pharmacophore of seminal drugs like Cimetidine. This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step methodologies for these syntheses. By explaining the causality behind experimental choices and grounding all protocols in authoritative literature, this guide serves as a self-validating resource for the laboratory.
Introduction: The Significance of Histamine H₂ Receptor Antagonism
Histamine is a crucial signaling molecule that exerts its effects through four distinct G-protein coupled receptors (H₁-H₄). The histamine H₂ receptor, located on the basolateral membrane of parietal cells in the stomach, plays a dominant role in stimulating gastric acid secretion.[1][2] Upon activation by histamine, the H₂ receptor initiates a signaling cascade that leads to the production of hydrochloric acid.
The development of H₂ receptor antagonists in the 1970s, pioneered by Sir James Black, was a landmark in rational drug design and revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] These drugs, including the prototypical cimetidine, as well as ranitidine and famotidine, function as competitive antagonists at the H₂ receptor, effectively reducing gastric acid output.[2][3]
A key structural feature of many first and second-generation H₂ antagonists is a polar, electron-deficient "urea-equivalent" group, such as a cyanoguanidine or a nitro-ethenediamine.[4][5] This group is crucial for receptor binding and maintaining neutrality at physiological pH, a property that distinguishes these antagonists from the highly basic histamine agonist. The synthesis of this moiety is often achieved through a versatile and efficient chemical pathway involving isourea or, more commonly, its sulfur analog, isothiourea, as a key intermediate.
The Chemical Core: Isourea and Isothiourea as Guanidinylating Agents
The guanidine group is highly basic (pKa ≈ 13.5) and would be fully protonated at physiological pH.[5] Early research showed that converting the side-chain amino group of histamine into a simple guanidine yielded a compound with only weak antagonist activity.[6] The breakthrough came with the introduction of potent electron-withdrawing substituents (e.g., cyan -CN or nitro -NO₂) onto the guanidine moiety. This modification drastically reduces the basicity, resulting in a neutral, polar group that is a key element for potent H₂ receptor antagonism.[5]
Isothioureas, particularly S-alkylated derivatives, are excellent electrophiles for constructing these modified guanidine systems. The S-alkyl group (e.g., -SMe) serves as an effective leaving group, readily displaced by nucleophilic amines. This reaction provides a robust and high-yielding pathway to the desired guanidine core of the H₂ antagonist.
The general mechanism involves the nucleophilic attack of a primary amine on the electrophilic carbon of the isothiourea, followed by the elimination of the methyl mercaptan leaving group.
Figure 1: General workflow for guanidine formation using an S-methylisothiourea intermediate.
Application Protocol: Synthesis of Cimetidine
Cimetidine was the first blockbuster H₂ antagonist and serves as a perfect case study for the application of isothiourea chemistry.[1] The synthesis involves the coupling of a histamine-like imidazole side chain with a cyanoguanidine moiety, formed from an N-cyano-S-methylisothiourea intermediate.
Overall Synthetic Pathway
The synthesis can be logically divided into three main stages:
-
Formation of the Key Intermediate A: N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine.
-
Formation of the Key Intermediate B: 4-halomethyl-5-methyl-1H-imidazole.
-
Final Coupling: Reaction of Intermediate A and B to yield Cimetidine.
Figure 2: High-level workflow for the synthesis of Cimetidine.
Detailed Experimental Protocols
Protocol 1: Preparation of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine (Intermediate A)
-
Causality: This step builds the core cyanoguanidine structure with a thiol handle for later coupling. The reaction proceeds via nucleophilic substitution where cysteamine displaces the S-methyl group from the isothiourea. Refluxing in a basic medium facilitates the reaction.
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and nitrogen inlet, add cysteamine hydrochloride (1.0 eq), N,S-dimethyl-N'-cyanoisothiourea (1.0 eq), water, and methanol.
-
With stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere for approximately 1 hour.[7]
-
The resulting solution contains the desired product and is typically used directly in the next step without isolation.
-
Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Protocol 2: Preparation of 4-Chloromethyl-5-methyl-1H-imidazole Hydrochloride (Intermediate B)
-
Causality: This step activates the imidazole moiety for the final S-alkylation reaction. The hydroxyl group of 4-hydroxymethyl-5-methylimidazole is converted into a better leaving group (chloride) using a chlorinating agent like thionyl chloride or concentrated HCl.
-
Procedure:
-
Synthesize 4-hydroxymethyl-5-methylimidazole from 2-chloroacetoacetic ether and formamide, followed by reduction.[8]
-
Suspend the resulting 4-hydroxymethyl-5-methylimidazole in a suitable solvent.
-
Carefully add a chlorinating agent (e.g., thionyl chloride or pass HCl gas) while maintaining temperature control.
-
The hydrochloride salt of the product typically precipitates and can be isolated by filtration.
-
Protocol 3: Synthesis of Cimetidine via Coupling
-
Causality: This is the key fragment-coupling step. The thiolate anion of Intermediate A, generated in situ under basic conditions, acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of Intermediate B, displacing the chloride leaving group to form the final thioether linkage. Maintaining a pH of 8.0-9.5 is critical; lower pH will protonate the nucleophile, inhibiting the reaction, while higher pH can promote side reactions.[7] Low temperature is used to control the reaction rate and minimize impurities.
-
Procedure:
-
Cool the aqueous solution of Intermediate A from Protocol 1 to 0-5 °C under a nitrogen atmosphere.
-
Adjust the pH of the solution to between 8.5 and 9.0 using concentrated hydrochloric acid.[7]
-
Prepare a separate aqueous solution of 4-chloromethyl-5-methylimidazole hydrochloride (Intermediate B, 1.0 eq).
-
Simultaneously and slowly add the solution of Intermediate B and a 50% sodium hydroxide solution to the solution of Intermediate A, maintaining the pH between 8.5-9.0 and the temperature below 5 °C.[7]
-
After the addition is complete, continue stirring the mixture at approximately 0 °C for several hours (e.g., 20 hours) to allow for complete reaction.[7]
-
The crystalline Cimetidine product will precipitate from the reaction mixture.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Validation: The final product should be characterized by melting point (140-142 °C), ¹H-NMR, and Mass Spectrometry to confirm its identity and purity.[9]
-
Data Summary
| Step | Key Reagents | Molar Ratio (Eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cysteamine HCl, N,S-Dimethyl-N'-cyanoisothiourea, NaOH | 1 : 1 : 2 | Water/Methanol | Reflux (~80-100) | 1 | >90 (in solution) |
| 2 | 4-Hydroxymethyl-5-methylimidazole, Thionyl Chloride | 1 : 1.1 | Dichloromethane | 0 to RT | 2-4 | 85-95 |
| 3 | Intermediate A, Intermediate B, NaOH | 1 : 1 : (to pH) | Water | 0 - 5 | 20 | >70[7][9] |
Alternative Syntheses and Related Structures
The core principle of using an activated "urea-equivalent" intermediate is not limited to Cimetidine.
-
Ranitidine: The synthesis of Ranitidine involves the reaction of an amine-functionalized furan side chain with N-methyl-1-methylthio-2-nitroethenamine.[10] Here, the nitro-etheneamine moiety serves the same role as the N-cyano-isothiourea, acting as an electrophile to form the final polar, neutral tail of the drug.
-
Famotidine: The synthesis of Famotidine is more complex but also relies on building a guanidine-containing heterocycle. One pathway involves reacting 3-[(2-guanidinothiazol-4-yl)methylthio] propionimidate with sulfamide.[11][12]
These examples underscore the versatility of using activated intermediates to construct the specific polar groups required for H₂ receptor antagonist activity.
Conclusion
The use of isourea and isothiourea intermediates represents a robust and highly effective strategy for the synthesis of histamine H₂ receptor antagonists. This methodology provides a direct and efficient route to the cyanoguanidine and related urea-equivalent moieties that are fundamental to the pharmacological activity of this drug class. The protocols detailed herein for the synthesis of Cimetidine illustrate the practical application of these principles, emphasizing control over reaction parameters such as pH and temperature to achieve high yields and purity. By understanding the underlying chemical causality, researchers can adapt and apply these methods to the development of novel therapeutic agents.
References
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Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Durant, G. J., Emmett, J. C., Ganellin, C. R., Miles, P. D., Parsons, M. E., Prain, H. D., & White, G. R. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of medicinal chemistry, 20(7), 901–906. Available at: [Link]
- A process for the preparation of cimetidine. Google Patents.
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H2 receptor antagonist. Wikipedia. Available at: [Link]
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Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 14(5), 792-827. Available at: [Link]
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Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1975). Potential histamine H2-receptor antagonists. 2. N-alpha-Guanylhistamine. Journal of medicinal chemistry, 18(9), 905–909. Available at: [Link]
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Synthesis of famotidine. PrepChem.com. Available at: [Link]
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H2 Antagonist. MDPI Encyclopedia. Available at: [Link]
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H₂-receptor antagonist. WikiDoc. Available at: [Link]
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Takeda, M., et al. (1984). Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Journal of Medicinal Chemistry, 27(7), 849-57. Available at: [Link]
- Synthesis of cimetidine and analogs thereof. Google Patents.
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Ronchetti, R., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]
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Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. ResearchGate. Available at: [Link]
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Yanagisawa, I., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 29(10), 2093-9. Available at: [Link]
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Giraldo, B., et al. (1990). Potential Histamine H2-receptor Antagonists. Synthesis, Conformational Studies and Activity of Novel 3-oxo-1,2,5-thiadiazole 1,1-dioxide Derivatives. Arzneimittelforschung, 40(9), 1003-7. Available at: [Link]
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The application of urea and its isosteres in anticancer drugs. ResearchGate. Available at: [Link]
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A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides. ACS Publications. Available at: [Link]
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Famotidine polymorphic forms and their preparation process. European Patent Office. Available at: [Link]
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The Synthesis of Guanidine from Urea. Part 3. DTIC. Available at: [Link]
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Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. Available at: [Link]
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Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. Available at: [Link]
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CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]
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Synthesis of ranitidine by the classical pathway (Steps 1–4) vs. the... ResearchGate. Available at: [Link]
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A process for the preparation of cimetidine. European Patent Office. Available at: [Link]
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Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. National Center for Biotechnology Information. Available at: [Link]
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A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. Acta Poloniae Pharmaceutica. Available at: [Link]
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Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]
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RANITIDINE. Organic Spectroscopy International. Available at: [Link]
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A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Chemistry Portal. Available at: [Link]
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Reaction conditions for converting isoureas to guanidines
An Application Note and Protocol for the Synthesis of Guanidines from Isourea Precursors
Introduction
The guanidinium moiety is a cornerstone functional group in medicinal chemistry, materials science, and organocatalysis. Its prevalence in nature, most notably in the amino acid arginine, underscores its fundamental role in biological interactions, largely due to its ability to remain protonated under physiological pH, forming stable, charge-delocalized cations that are adept at hydrogen bonding.[1] The synthesis of substituted guanidines is therefore a critical endeavor for drug development professionals and research scientists aiming to modulate biological activity or develop novel catalysts.
One of the most robust and versatile methods for constructing the guanidine framework is through the reaction of an isourea with a primary or secondary amine. This transformation offers a direct and often high-yielding pathway to a diverse array of guanidine derivatives. This guide provides a detailed overview of the reaction conditions, mechanistic insights, and step-by-step protocols for the successful conversion of isoureas to guanidines, tailored for researchers in organic synthesis and drug discovery.
Reaction Mechanism: A Nucleophilic Pathway
The conversion of an isourea to a guanidine proceeds via a nucleophilic addition-elimination mechanism. The isourea, typically an O-alkylisourea, features an electrophilic carbon atom. A nucleophilic primary or secondary amine attacks this carbon, leading to the formation of a tetrahedral intermediate. This unstable intermediate then collapses, eliminating a molecule of alcohol (the leaving group, R'-OH) to yield the thermodynamically stable guanidine product. The overall reaction is driven by the formation of the highly resonance-stabilized guanidinium cation upon protonation.
Caption: Mechanism of Guanidine Synthesis from Isourea.
Critical Reaction Parameters
The success of the isourea-to-guanidine conversion hinges on the careful control of several key parameters. Understanding the causality behind these choices is crucial for optimizing reaction outcomes.
| Parameter | Recommended Conditions & Rationale |
| Isourea Substrate | Leaving Group: O-Methyl or O-Ethyl isoureas are common as they generate volatile alcohol byproducts (methanol/ethanol), simplifying purification.[2] Protecting Groups: N,N'-di-Boc protected isoureas or their thiourea precursors are frequently used.[3][4] These groups reduce the basicity of the starting material and final product, improving solubility in organic solvents and facilitating purification by standard chromatography. |
| Amine Nucleophile | Type: Primary and secondary aliphatic amines are excellent nucleophiles and generally give high yields. Aromatic amines can also be used, though they may require more forcing conditions due to their lower nucleophilicity.[5] Steric Hindrance: Highly hindered secondary amines may react slowly or not at all.[5] |
| pH Control | Range: The reaction is typically performed at a pH between 8 and 12.[6] Rationale: A basic environment is required to ensure a sufficient concentration of the free amine (R₂NH) nucleophile. However, excessively high pH can lead to hydrolysis of the isourea. The optimal pH is often near the pKa of the reacting amine. |
| Solvent | Choice: Water, or a mixture of water with a miscible organic solvent (e.g., ethanol, THF, acetonitrile), is often used, especially when using isourea salts.[2][6] Anhydrous polar aprotic solvents like DMF or acetonitrile are suitable for reactions involving protected, neutral isourea derivatives. |
| Temperature | Range: Reaction temperatures can vary broadly from 0°C to 100°C.[6] Optimization: Room temperature to 60°C is a common starting point. Higher temperatures can accelerate the reaction, especially for less reactive amines, but may also promote side reactions. |
| Molar Ratio | Isourea:Amine: A ratio of 1.0:1.0 to 1.0:2.0 is typical.[6] Using a slight excess of the amine can help drive the reaction to completion. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common variations of the isourea to guanidine synthesis.
Caption: General Experimental Workflow for Guanidine Synthesis.
Protocol 1: Synthesis of N-Benzylguanidine from O-Methylisourea Hydrogen Sulfate
This protocol describes the reaction of a commercially available O-alkylisourea salt with a primary amine under basic aqueous conditions.
Materials:
-
O-Methylisourea hydrogen sulfate
-
Benzylamine
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, pH meter, separatory funnel
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve O-Methylisourea hydrogen sulfate (1.0 eq) in 20 mL of deionized water.
-
Amine Addition: To the stirred solution, add benzylamine (1.1 eq).
-
pH Adjustment: Slowly add a 2 M NaOH solution dropwise while monitoring the pH. Adjust the pH to approximately 10-11.
-
Reaction: Stir the mixture at 40°C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting isourea is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Drying: Combine the organic layers and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield N-benzylguanidine.
Protocol 2: Synthesis of a di-Boc-Protected Guanidine from a Thiourea Precursor
This protocol details a one-pot procedure for converting a protected thiourea into a guanidine using a carbodiimide coupling agent, which proceeds through an in situ generated isourea-like intermediate.[1][5]
Materials:
-
N,N'-bis(tert-butoxycarbonyl)thiourea (di-Boc-thiourea)
-
Primary or secondary amine (e.g., morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add di-Boc-thiourea (1.0 eq) and dissolve in anhydrous DCM.
-
Reagent Addition: Add the amine (e.g., morpholine, 1.2 eq), DIPEA (2.0 eq), and finally EDCI (1.5 eq) to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the thiourea starting material by TLC.
-
Quenching & Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure, protected guanidine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. pH is too low (insufficient free amine). 2. Amine is too sterically hindered or not nucleophilic enough. 3. Reaction temperature is too low. | 1. Carefully increase the pH with a suitable base, ensuring it stays within the 8-12 range.[6] 2. Increase the reaction temperature and/or reaction time. Consider using a more reactive isourea (e.g., with a better leaving group). 3. Increase temperature in 10-20°C increments. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Reagents are not stoichiometrically balanced. 3. Equilibrium has been reached. | 1. Allow the reaction to stir for a longer period. 2. Re-check calculations and consider adding a slight excess (1.1-1.2 eq) of the amine. 3. If possible, remove the alcohol byproduct (e.g., by using a Dean-Stark trap for higher boiling solvents, though less common for this reaction). |
| Formation of Urea Side Product | Hydrolysis of the isourea starting material. | Ensure the pH does not become excessively basic. Use anhydrous solvents if the protocol allows and handle reagents to minimize water contamination. |
| Difficulty in Purification | The guanidine product is highly polar and water-soluble, making extraction and chromatography difficult. | 1. If possible, use a protected isourea to generate a less polar, protected guanidine that is easier to handle.[5] 2. For unprotected guanidines, consider purification via conversion to a salt (e.g., HCl or TFA salt) and recrystallization, or use reverse-phase chromatography. |
Conclusion
The conversion of isoureas to guanidines is a powerful and adaptable method for synthesizing a wide range of these valuable compounds. By understanding the underlying nucleophilic addition-elimination mechanism and carefully controlling key reaction parameters such as the nature of the substrates, pH, solvent, and temperature, researchers can reliably and efficiently access diverse guanidine structures. The protocols provided herein offer robust starting points for both classical and modern approaches to this important transformation, empowering scientists in the pursuit of novel therapeutics and catalysts.
References
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Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(6), 1566–1568. [Link]
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The Synthesis of Guanidine from Urea. Part 3. (1970). Defence Technology Information Center. [Link]
- Process for the preparation of substituted guanidine derivatives. (1998).
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Synthesis of Guanidines and Some of Their Biological Applications. (2018). ResearchGate. [Link]
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Photo- and Cobalt-Catalyzed Cycloisomerization of Unsaturated Guanidines, (Iso-)Ureas, and Carbonates. (2025). Research Collection. [Link]
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A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. (2000). ResearchGate. [Link]
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Solid-phase synthesis of substituted guanidines using a novel acid labile linker. (2000). PubMed. [Link]
-
Synthesis of guanidines. (n.d.). Organic Chemistry Portal. [Link]
-
Investigation of the intramolecular Zwitterionic-1,3-Diaza Claisen rearrangement to generate substituted cyclic guanidines via. (2022). CORE. [Link]
-
Carbon Tetrabromide-Mediated Guanylation of Amines with N,N′-Disubstituted Thioureas: An Easy Access to Guanidines. (2023). ResearchGate. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2002). University of Toronto Libraries. [Link]
-
Photo- and Cobalt-Catalyzed Cycloisomerization of Unsaturated Guanidines, (Iso-)Ureas, and Carbonates. (2025). PubMed Central. [Link]
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Amidines, isothioureas, and guanidines as nucleophilic catalysts. (2012). RSC Publishing. [Link]
-
Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. [Link]
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Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). PubMed Central. [Link]
- Synthesis method of guanidinoacetic acid. (2012).
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2012). PubMed Central. [Link]
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Using 1-Cyano-2-phenyl-3-(4-pyridyl)isourea as a building block in drug discovery
Application Note: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea as a Versatile Electrophilic Building Block in Drug Discovery
Executive Summary
The compound 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (also referred to as O-phenyl N-cyano-N'-(4-pyridyl)isourea or phenyl N-cyano-N'-(4-pyridyl)carbamimidate) is a highly specialized, electrophilic building block used extensively in medicinal chemistry. It serves as a critical intermediate for the late-stage synthesis of cyanoguanidines —a privileged pharmacophore that acts as a bioisostere for ureas, thioureas, and standard guanidines [1].
By leveraging the excellent leaving-group capability of the O-phenyl moiety, this building block allows researchers to rapidly generate diverse libraries of N-cyano-N'-(4-pyridyl)guanidines. These derivatives are foundational to the discovery of potassium channel openers (e.g., Pinacidil analogues) [2] and modern targeted therapeutics, including TrkA kinase inhibitors [3].
Mechanistic Insights: The Chemistry of the O-Phenyl Leaving Group
To understand the utility of 1-cyano-2-phenyl-3-(4-pyridyl)isourea, one must examine the causality behind its structural design:
-
Modulation of Basicity: Standard guanidines are highly basic (pKa ~13) and permanently protonated at physiological pH, which can hinder membrane permeability. The introduction of the electron-withdrawing cyano (-CN) group delocalizes the lone pair on the imine nitrogen, drastically reducing the pKa and rendering the resulting cyanoguanidine neutral, lipophilic, and orally bioavailable [1].
-
Electrophilic Activation: The central carbon of the isourea is highly electron-deficient due to the combined inductive effects of the cyano group, the 4-pyridyl ring, and the phenoxy oxygen.
-
Superior Leaving Group: Unlike O-alkyl isoureas, which resist nucleophilic attack, the O-phenyl group is an exceptional leaving group. The expelled phenoxide anion is resonance-stabilized (phenol pKa ~10), allowing amination (guanylation) to proceed under relatively mild conditions without degrading sensitive functional groups on the incoming amine.
Figure 1: Two-step synthesis workflow for generating target cyanoguanidine libraries.
Key Applications in Drug Discovery
A. Kinase Inhibitors (e.g., TrkA, NAMPT) In kinase inhibitor design, the 4-pyridyl group is a classic "hinge-binding" motif. The pyridyl nitrogen acts as a hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region. The cyanoguanidine core acts as a rigid, polar linker that projects the R-group into the hydrophobic specificity pocket while providing additional secondary H-bond interactions [3].
Figure 2: Pharmacophore binding model of 4-pyridyl cyanoguanidines in a kinase active site.
B. Potassium Channel Openers The building block was historically pivotal in the synthesis of Pinacidil (N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine), a potent vasodilator. By reacting the isourea intermediate with 1,2,2-trimethylpropylamine, researchers successfully developed an antihypertensive agent that activates ATP-dependent potassium channels (K_ATP)[2].
Data Presentation: Properties and Reactivity
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Relevance to Synthesis |
| Molecular Weight | 238.25 g/mol | Ideal low-MW precursor for fragment-based design. |
| Formula | C13H10N4O | Contains the complete hinge-binding and linker motifs. |
| Appearance | White to off-white solid | Easy to handle, weigh, and store at room temperature. |
| Solubility | DMF, DMSO, hot MeCN | Allows for homogeneous reactions with polar amines. |
Table 2: Comparative Amination Conditions & Expected Yields
| Nucleophile Class | Typical Solvent | Temp (°C) | Time (h) | Expected Yield | Causality / Notes |
| Primary Aliphatic | Acetonitrile | 60 - 80 | 2 - 4 | 80 - 95% | High nucleophilicity; rapid displacement of phenol. |
| Secondary Aliphatic | Isopropanol | 80 - 90 | 4 - 8 | 70 - 85% | Steric hindrance requires higher temperatures. |
| Anilines (Aromatic) | DMF or NMP | 100 - 120 | 12 - 24 | 45 - 65% | Lower nucleophilicity requires polar aprotic solvent and heat. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Objective: Generate the active electrophilic building block from commercially available starting materials.
-
Preparation: Dissolve diphenyl cyanocarbonimidate (1.0 equivalent, 10 mmol) in anhydrous isopropanol (30 mL) under an inert nitrogen atmosphere.
-
Addition: Slowly add 4-aminopyridine (1.0 equivalent, 10 mmol) in portions at room temperature.
-
Causality Check: Strict 1:1 stoichiometry is critical. Excess 4-aminopyridine could lead to unwanted bis-pyridyl guanidine byproducts, though the reduced nucleophilicity of the mono-substituted product naturally limits this.
-
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The product typically precipitates out of the solution as a white solid.
-
Validation (Self-Correction): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf diphenyl cyanocarbonimidate and the appearance of a mid-Rf UV-active spot confirms conversion.
-
Isolation: Filter the precipitate, wash with cold diethyl ether (2 × 10 mL) to remove the liberated phenol byproduct, and dry under vacuum to yield the title compound.
Protocol B: Generation of Target Cyanoguanidines (Library Synthesis)
Objective: Displace the O-phenyl group with a target amine to yield the final drug candidate.
-
Preparation: In a sealed reaction vial, combine 1-cyano-2-phenyl-3-(4-pyridyl)isourea (1.0 equivalent, 0.5 mmol) and the target primary/secondary amine (1.2 equivalents, 0.6 mmol) in anhydrous acetonitrile (3 mL).
-
Base Addition: If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free base in situ.
-
Heating: Heat the mixture to 80°C using a heating block or microwave reactor (for 30-60 minutes).
-
Validation: Analyze via LC-MS. The mass of the desired product should be
. -
Workup: Concentrate the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with 1M NaOH (3 × 10 mL).
-
Causality Check: The basic aqueous wash is a self-validating purification step; it deprotonates the phenol byproduct (forming sodium phenoxide), pulling it entirely into the aqueous layer while the neutral cyanoguanidine remains in the organic layer.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography if trace impurities remain.
References
-
Gale, P. A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 11, 23588-23615.[Link]
-
Petersen, H. J., Nielsen, C. K., & Arrigoni-Martelli, E. (1978). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 21(8), 773-781.[Link]
- Allen, S., et al. (2014). Pyrrolidinyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors.
Application Note: Synthesis of Pinacidil Analogs via Isourea Precursors
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Mechanistic causality, protocol validation, and step-by-step synthesis of cyanoguanidine-based ATP-sensitive potassium (
Introduction and Rationale
Pinacidil (
Historically, cyanoguanidines were synthesized by converting thioureas to carbodiimides using heavy metal desulfurizing agents (e.g.,
Mechanistic Causality
The isourea route relies on the strategic use of reagents like diphenyl cyanocarbonimidate. The electron-withdrawing cyano group significantly enhances the electrophilicity of the central imine carbon. When an amine (e.g., 4-aminopyridine) attacks, the phenoxide acts as an excellent leaving group, driving the equilibrium forward without the need for external coupling reagents[5]. The subsequent aminolysis with a bulky alkylamine displaces the second phenol/methanol moiety, cleanly yielding the target cyanoguanidine.
Visualizing the Mechanism and Workflow
Biological Mechanism of Action
The therapeutic efficacy of pinacidil analogs hinges on their ability to hyperpolarize cell membranes, thereby preventing calcium influx and inducing muscle relaxation.
Caption: Mechanism of action for pinacidil analogs activating K_ATP channels to induce vasodilation.
Synthetic Workflow
The two-step synthesis operates via sequential nucleophilic addition-elimination reactions.
Caption: Reaction workflow for the synthesis of pinacidil analogs via an O-phenylisourea intermediate.
Experimental Protocols
The following protocols are designed as self-validating systems. The stoichiometric release of phenol serves as an internal reaction monitor, trackable via UV-active spots on Thin-Layer Chromatography (TLC).
Protocol 1: Synthesis of the Isourea Precursor (Phenyl -cyano- -(pyridin-4-yl)carbamimidate)
Objective: Establish the activated
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenyl cyanocarbonimidate (1.05 eq, 10.5 mmol) in 50 mL of anhydrous acetonitrile under an inert argon atmosphere.
-
Addition: Slowly add 4-aminopyridine (1.0 eq, 10.0 mmol) in portions over 15 minutes. Causality note: Gradual addition prevents exothermic dimerization and ensures selective mono-substitution.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The reaction is complete when the 4-aminopyridine spot (
) disappears and a new intermediate spot ( ) alongside liberated phenol ( ) emerges. -
Isolation: Concentrate the mixture under reduced pressure to half its volume. Induce precipitation by adding 50 mL of ice-cold diethyl ether.
-
Purification: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with cold diethyl ether (
mL) to remove residual phenol. Dry under vacuum to afford the -phenylisourea intermediate.
Protocol 2: Aminolysis to Pinacidil Analogs
Objective: Displace the remaining phenoxy group to form the final cyanoguanidine.
-
Preparation: Suspend the
-phenylisourea intermediate (1.0 eq, 5.0 mmol) in 30 mL of anhydrous isopropanol in a 100 mL round-bottom flask. -
Amine Addition: Add the target aliphatic amine (e.g., 1,2,2-trimethylpropylamine for pinacidil, or tert-pentylamine for analogs) (1.5 eq, 7.5 mmol) in a single portion. Causality note: An excess of the aliphatic amine is used to drive the equilibrium of the aminolysis, compensating for the steric hindrance of bulky tert-alkyl groups.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours.
-
Validation: Perform HPLC or TLC analysis. The complete consumption of the isourea intermediate validates the end of the reaction.
-
Workup: Cool the mixture to room temperature and remove the solvent in vacuo. Triturate the crude oily residue with a mixture of ethyl acetate and hexanes (1:4) to precipitate the cyanoguanidine product.
-
Recrystallization: Recrystallize from aqueous ethanol to achieve >98% purity.
Quantitative Data Presentation
The efficiency of the isourea route is highly dependent on the leaving group and the steric profile of the incoming amine. Table 1 summarizes the optimization parameters for various pinacidil analogs synthesized using this methodology.
Table 1: Optimization and Yield Data for Pinacidil Analogs via Isourea Precursors
| Analog Amine | Isourea Precursor | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1,2,2-Trimethylpropylamine (Pinacidil) | Isopropanol | 80 | 6 | 85 | >99% | |
| tert-Pentylamine | Ethanol | 78 | 8 | 82 | >98% | |
| Cyclopentylamine | Pyridine | 115 | 12 | 74 | >95% | |
| Norbornylamine | Acetonitrile | 82 | 16 | 79 | >97% |
Note:
References
1.[3] A Convenient Route To Cyanoguanidines. ResearchGate. Available at: 2.[1] Pinacidil. Wikipedia. Available at: 3.[2] Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds. PubMed. Available at: 4.[4] Application Notes and Protocols: Reactions with N-Cyano-N,O-dimethylisourea. Benchchem. Available at: 5.[5] Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. PMC. Available at:
Sources
- 1. Pinacidil - Wikipedia [en.wikipedia.org]
- 2. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Streamlined One-Pot Synthesis of N-cyano-N'-pyridylguanidines: A Guide for Medicinal Chemistry and Drug Development
An Application Note and Protocol for Researchers
Abstract
The N-cyano-N'-pyridylguanidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmacologically active agents, notably as potent antihypertensive compounds and potassium channel openers.[1][2] Traditional multi-step syntheses of these molecules can be time-consuming and inefficient. This application note provides a comprehensive, field-tested protocol for a robust and efficient one-pot synthesis of N-alkyl-N'-pyridyl-N''-cyanoguanidines. By leveraging an in-situ generated reactive intermediate from diphenyl cyanocarbonimidate, this methodology streamlines the synthetic process, offering high yields and operational simplicity. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, offer troubleshooting guidance, and discuss the broad applicability of this method for generating libraries of analogues for drug discovery programs.
Introduction: The Significance of N-cyano-N'-pyridylguanidines
The guanidinium group is a highly basic and polar functional group that is protonated under most physiological conditions, allowing it to form strong hydrogen bonds and electrostatic interactions with biological targets. The addition of a cyano group modulates the basicity and lipophilicity of the guanidine core, while the pyridyl moiety provides a key interaction point, often crucial for receptor binding. This unique combination of features has led to the development of potent therapeutic agents. For instance, N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine has demonstrated significantly higher potency as a direct vascular relaxant compared to its thiourea analogue, highlighting the therapeutic potential of this chemical class.[1]
The efficiency of a synthetic route is paramount in drug development, where rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies is critical.[3] One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of time, resources, and environmental impact.[4][5] The protocol detailed herein provides such a streamlined approach to this important class of compounds.
Reaction Principle and Mechanism
The one-pot synthesis proceeds via a two-step sequence in a single reaction vessel. The core strategy involves the activation of a cyanamide precursor, diphenyl cyanocarbonimidate, followed by sequential nucleophilic substitution.
Step 1: Formation of the N-pyridyl-O-phenylisourea intermediate. An aminopyridine nucleophile attacks the central carbon of diphenyl cyanocarbonimidate. This results in the displacement of one phenoxide leaving group to form a highly reactive O-phenylisourea intermediate. This intermediate is the key electrophilic species for the subsequent step.
Step 2: Amination to form the final product. A primary or secondary amine is then introduced into the reaction mixture. This amine acts as a nucleophile, attacking the same electrophilic carbon of the O-phenylisourea intermediate. This second substitution displaces the remaining phenoxide group, yielding the stable N-cyano-N'-pyridylguanidine product and phenol as a byproduct.
The reaction is typically performed at elevated temperatures to ensure both steps proceed to completion. The choice of a high-boiling-point solvent like 2-propanol or n-butanol is strategic, as it allows the reaction to be conducted at the required temperature while ensuring the solubility of all reactants and intermediates.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of N-alkyl-N'-pyridyl-N''-cyanoguanidines.[1]
Materials and Equipment
Reagents:
-
Aminopyridine (e.g., 3-aminopyridine, 4-aminopyridine) (≥98%)
-
Diphenyl cyanocarbonimidate (≥97%)
-
Primary or secondary amine (e.g., tert-pentylamine, isobutylamine) (≥98%)
-
2-Propanol (Anhydrous, ≥99.5%)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard analytical equipment: NMR spectrometer, Mass spectrometer (MS)
Step-by-Step Synthesis Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow from setup to characterization.
Detailed Steps:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aminopyridine (1.0 eq.), diphenyl cyanocarbonimidate (1.05 eq.), and anhydrous 2-propanol (approx. 0.2 M concentration relative to the aminopyridine).
-
Causality Note: Using a slight excess of diphenyl cyanocarbonimidate ensures the complete consumption of the limiting aminopyridine starting material. Anhydrous solvent is crucial to prevent hydrolysis of the reactive intermediates.
-
-
Formation of the Intermediate: Stir the mixture and heat it to reflux (approx. 82 °C for 2-propanol). Maintain reflux for 30-60 minutes. The formation of the intermediate can be monitored by TLC if desired, though it is typically consumed in the next step.
-
Addition of the Second Amine: After the initial reflux period, add the primary or secondary amine (1.1 eq.) to the reaction mixture, either neat or as a solution in a small amount of 2-propanol.
-
Causality Note: A small excess of the second amine helps drive the reaction to completion.
-
-
Reaction Completion: Continue to heat the reaction mixture at reflux for 4 to 8 hours, or until the reaction is deemed complete by TLC analysis.
-
Self-Validation: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting aminopyridine and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the 2-propanol. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
- Causality Note: The NaHCO₃ wash is critical for removing the acidic phenol byproduct, which simplifies purification. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the specific product's polarity but often starts with a mixture of hexane and ethyl acetate, gradually increasing the polarity with ethyl acetate.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
Expected Results and Troubleshooting
The one-pot synthesis is generally high-yielding, especially for unhindered primary amines and electron-rich aminopyridines.
| Substrate (Aminopyridine) | Substrate (Amine) | Typical Yield | Reference |
| 3-Aminopyridine | tert-Pentylamine | 75-85% | [1] |
| 4-Aminopyridine | Isobutylamine | 80-90% | [1] |
| 3-Aminopyridine | Cyclohexylamine | 70-80% | [1] |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature. | 1. Use fresh or newly purchased reagents. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase reflux time and monitor by TLC. Consider a higher boiling solvent like n-butanol if necessary. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions (e.g., self-condensation). 3. Degradation of product during work-up or chromatography. | 1. Extend the reaction time. 2. Ensure controlled addition of reagents and maintain a consistent temperature. 3. Avoid acidic conditions during work-up. Consider using a neutral or basic alumina for chromatography if the compound is base-sensitive. |
| Difficulty Removing Phenol | Phenol is co-eluting with the product during chromatography. | Ensure thorough washing with aqueous NaHCO₃ or a dilute NaOH solution during the work-up phase. Multiple washes may be necessary. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Diphenyl cyanocarbonimidate can be irritating; avoid inhalation and skin contact.
-
Aminopyridines can be toxic; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note details an efficient, reliable, and scalable one-pot protocol for the synthesis of N-cyano-N'-pyridylguanidines. By explaining the chemical principles and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The methodology facilitates the rapid generation of compound libraries, accelerating the identification of new therapeutic leads based on this privileged scaffold.
References
-
Hong, S., & Li, G. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2053–2059. [Link]
-
Sugino, K., Shirai, K., & Aoyagi, K. (1942). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. Bulletin of the Chemical Society of Japan, 17(3), 126-134. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. [Link]
-
Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. [Link]
-
Prabhath, R., et al. (2017). Radical reaction of N-acyl-cyanamides for the synthesis of guanidine based natural products. ResearchGate. [Link]
-
Hong, S., & Li, G. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ResearchGate. [Link]
-
Sugino, K., Shirai, K., & Aoyagi, K. (1942). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Bulletin of the Chemical Society of Japan. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Valenti, P., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(19), 6839-6877. [Link]
-
Petersen, H. J., Nielsen, C. K., & Arrigoni-Martelli, E. (1978). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 21(8), 773-781. [Link]
-
Organic Chemistry Portal. (2007). Direct Synthesis of Pyridine Derivatives. [Link]
-
Mashooq, A. B., et al. (2013). One Pot Synthesis of Bioactive Novel Cyanopyridones. Bulletin of the Korean Chemical Society, 34(8), 2471-2477. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N. [Link]
- Google Patents. (n.d.).
-
Vanbhule, P. S., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 414-417. [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
Bortoluzzi, M., et al. (2006). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 11(1), 16-24. [Link]
-
Al-Warhi, T. I., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Scientific Reports, 14(1), 26909. [Link]
-
Organic Chemistry Portal. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. [Link]
-
Notsu, Y., et al. (1994). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 42(10), 2024-2032. [Link]
-
Al-Tahami, K., et al. (2006). Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents. Bioorganic & Medicinal Chemistry, 14(20), 6857-6868. [Link]
Sources
- 1. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Nucleophilic Substitution Protocols for 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Executive Summary
This application note details the methodological framework for performing nucleophilic substitutions on 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CPPI) . This specific isourea serves as a highly activated electrophilic intermediate in the synthesis of
The protocol focuses on the displacement of the phenoxy (
Scientific Basis & Mechanism[1][2][3][4][5]
The Electrophilic Core
The CPPI molecule features a central carbon atom activated by two potent electron-withdrawing groups:
-
The
-Cyano group: Inductively withdraws electron density and stabilizes the anionic character of the nitrogen in the transition state. -
The
-Phenyl group: Acts as an excellent leaving group (phenol/phenoxide), significantly more labile than the alkoxy groups found in -methyl isoureas.
Reaction Mechanism ( -like Addition-Elimination)
The transformation proceeds via a stepwise addition-elimination mechanism. The amine nucleophile attacks the imidic carbon, forming a tetrahedral intermediate. The tetrahedral intermediate collapses to expel the phenoxide ion, yielding the thermodynamically stable cyanoguanidine.
Key Mechanistic Insight: The acidity of the generated phenol (pKa
Figure 1: Mechanistic pathway for the conversion of CPPI to Cyanoguanidine.
Experimental Protocol
Reagents and Materials
-
Substrate: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (Prepared via reaction of Diphenyl cyanocarbonimidate + 4-Aminopyridine).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equivalents).
-
Note: For Pinacidil synthesis, use 1,2,2-trimethylpropylamine.
-
-
Solvent: Acetonitrile (MeCN) or Isopropanol (IPA).
-
Selection Logic: MeCN is preferred for ease of workup (low boiling point, non-protic). IPA is preferred if the product is expected to precipitate directly.
-
-
Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Usage: Required only if the amine nucleophile is available as a salt (e.g., hydrochloride) or if the reaction is sluggish.
-
Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Mixture
-
Charge a round-bottom flask with 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (1.0 equiv).
-
Add Acetonitrile (anhydrous) to achieve a concentration of 0.2 M – 0.5 M.
-
Critical Check: Ensure the starting material is well-dispersed. It may not fully dissolve until heating.
Step 2: Nucleophile Addition
-
Add the Amine Nucleophile (1.1 equiv) dropwise to the stirring suspension.
-
If using an amine salt, add TEA (1.2 equiv) prior to amine addition to liberate the free base.
Step 3: Reaction Incubation[1]
-
Heat the mixture to 50–80°C (Reflux if using MeCN).
-
Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of the isourea starting material (typically 2–6 hours).
-
Observation: The reaction often clarifies as the isourea reacts, followed by precipitation of the guanidine product or phenol byproducts.
-
Step 4: Workup and Purification
Method A: Precipitation (Preferred for high-melting solids)
-
Cool the reaction mixture to 0–5°C.
-
Filter the precipitate.
-
Wash the cake with cold ether or acetonitrile to remove residual phenol.
Method B: Extraction (For soluble products)
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc.
-
Wash with 1M NaOH (2x) to remove the phenol byproduct (Critical Step).
-
Wash with brine, dry over
, and concentrate.
Data Analysis & Validation
Expected Analytical Outcomes
Successful substitution is confirmed by the loss of aromatic phenyl signals and the appearance of alkyl amine signals in
| Feature | Substrate (Isourea) | Product (Cyanoguanidine) |
| Multiplet | Absent (Removed during workup) | |
| AA'BB' System | Retained (Shift may vary slightly) | |
| Single NH signal | Two NH signals (often broad) | |
| IR Spectroscopy |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered. | Increase Temp to reflux; switch solvent to Dioxane or DMF. |
| Product Contaminated with Phenol | Inefficient base wash. | Increase number of 1M NaOH washes during extraction. |
| Hydrolysis (Urea formation) | Wet solvent used. | Ensure anhydrous conditions; the isourea is moisture sensitive. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of cyanoguanidines.
References
-
Peterson, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry. Link
-
Manley, P. W., et al. (1992). Potassium Channel Openers: Structure-Activity Relationships of Pinacidil Analogues. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] Application Notes: Reactions with N-Cyano-N,O-dimethylisourea. Link
-
Atwal, K. S., et al. (1993). Synthesis of substituted cyanoguanidines as potassium channel openers. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Application Notes & Protocols: A Scientist's Guide to Solvent Selection for Isourea-Amine Coupling Reactions
I. Introduction: The Solvent as a Critical Reagent
The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and peptides.[1][2] Among the most prevalent methods is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which proceed through a highly reactive O-acylisourea intermediate.[3][4] While seemingly straightforward, the success of this reaction—measured in yield, purity, and reaction time—is profoundly dictated by the choice of solvent.
The solvent is not merely an inert medium for dissolving reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[5][6] In isourea-amine couplings, the solvent exerts significant control over the delicate balance between the desired reaction pathway (amide formation) and prevalent side reactions, most notably the intramolecular rearrangement to an inactive N-acylurea.[3][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic role of the solvent, a practical framework for its selection, and detailed protocols for reaction execution and optimization.
II. The Mechanistic Crossroads: Desired Pathway vs. Side Reactions
Understanding the reaction mechanism is paramount to rational solvent selection. The coupling process can be visualized as a crossroads where the central O-acylisourea intermediate has two potential fates.
-
Activation and the O-Acylisourea Intermediate : The reaction initiates with the attack of the carboxylic acid on the carbodiimide, forming the highly reactive O-acylisourea intermediate.[4] This species is essentially a carboxylic acid with a highly activated leaving group, primed for nucleophilic attack.[3]
-
The Desired Pathway : The amine nucleophile attacks the activated carbonyl of the O-acylisourea intermediate. This leads to the formation of the desired amide bond and the corresponding urea byproduct (e.g., dicyclohexylurea or EDU).[3][8]
-
The Major Side Reaction : In the absence of a sufficiently reactive nucleophile, the O-acylisourea intermediate can undergo an intramolecular O-to-N acyl migration.[9][10] This rearrangement forms a stable, unreactive N-acylurea, which sequesters the activated carboxylic acid, reduces the yield, and complicates purification.[7][11]
The primary goal of solvent selection is to create an environment that maximizes the rate of the desired nucleophilic attack by the amine while simultaneously suppressing the rate of the undesired N-acylurea rearrangement.
Caption: Reaction mechanism of carbodiimide-mediated amide coupling.
III. Key Solvent Properties and Their Influence
The choice of solvent directly influences the fate of the O-acylisourea intermediate. The most critical solvent parameters are polarity (dielectric constant), proticity, and the ability to solubilize all reaction components.
A. Polarity and Dielectric Constant: The Driving Force for Side Reactions
A solvent's polarity, often quantified by its dielectric constant (ε), describes its ability to stabilize charged or polar species.[5][12]
-
Low Polarity / Low Dielectric Constant Solvents : Solvents like dichloromethane (DCM, ε ≈ 9) and chloroform are less effective at stabilizing charged intermediates. This environment disfavors the O→N acyl migration, significantly minimizing the formation of the N-acylurea side product.[3] For this reason, DCM is a widely used and often preferred solvent for carbodiimide couplings.[8][9]
-
High Polarity / High Dielectric Constant Solvents : Highly polar aprotic solvents such as N,N-dimethylformamide (DMF, ε ≈ 37) and dimethyl sulfoxide (DMSO, ε ≈ 47) are excellent at solvating reagents.[13][14] However, this high polarity can stabilize the transition state of the rearrangement pathway, increasing the rate of N-acylurea formation.[15][16] Their use is sometimes unavoidable due to reactant solubility, but it necessitates strategies to mitigate the side reaction.
B. Aprotic vs. Protic Solvents
-
Aprotic Solvents : These solvents lack acidic protons and cannot act as hydrogen-bond donors (e.g., DCM, THF, DMF, Acetonitrile).[17] They are generally the preferred choice for isourea-amine couplings. They effectively solubilize reactants without interfering with the nucleophilicity of the amine.[17][18]
-
Protic Solvents : These solvents possess acidic protons (e.g., water, alcohols) and can form hydrogen bonds.[5] They can solvate and deactivate the amine nucleophile through hydrogen bonding, slowing down the desired reaction and are generally avoided unless required for specific applications, such as bioconjugation in aqueous buffers.[19]
C. Solubility: A Fundamental Prerequisite
The most fundamental requirement is that the solvent must fully dissolve the carboxylic acid, the amine, and the coupling reagents.[20] Poor solubility of any component will lead to a heterogeneous mixture, drastically reducing reaction rates and leading to incomplete conversion. If a single solvent cannot meet this requirement, a co-solvent system may be necessary.[13]
IV. Practical Guide: A Comparative Table of Common Solvents
The following table summarizes the properties and suitability of commonly used solvents for isourea-amine coupling reactions.
| Solvent | Type | Dielectric Constant (ε) | Key Advantages | Key Disadvantages | Recommendation |
| Dichloromethane (DCM) | Aprotic, Non-polar | 9.1 | Minimizes N-acylurea formation [3]; volatile and easy to remove. | Limited solvating power for some polar compounds. | First choice for most standard couplings. |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | Good balance of polarity and reaction efficiency[21]; often provides excellent results. | More polar than DCM, may slightly increase side reactions. | An excellent alternative or co-solvent with DCM. |
| Tetrahydrofuran (THF) | Aprotic, Mid-polarity | 7.6 | Good for hindered substrates[13]; less polar than DCM. | Can contain peroxides; requires purification. | A good option when DCM fails due to solubility. |
| N,N-Dimethylformamide (DMF) | Aprotic, Highly Polar | 36.7 | Excellent solvating power for a wide range of reagents.[14] | Promotes N-acylurea formation [15]; high boiling point; reprotoxic.[20] | Use only when necessary for solubility, often with additives like DMAP or HOBt. |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Highly Polar | 32.2 | Superior solvating power, often improving coupling yields.[13] | Promotes side reactions; high boiling point; reprotoxic.[20][22] | A high-performance but hazardous alternative to DMF. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | 46.7 | Used in mixtures to overcome peptide aggregation.[13] | Very high boiling point; can complicate workup. | Used as a co-solvent in challenging cases, not as the primary solvent.[23] |
V. Experimental Protocols
A. Protocol 1: General Procedure for Isourea-Amine Coupling in Dichloromethane
This protocol describes a standard coupling reaction using EDC and a catalytic amount of DMAP to accelerate the reaction and prevent side reactions.[9][21]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation : Ensure all glassware is thoroughly dried.
-
Dissolution : In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Catalyst Addition : Add DMAP (0.1 equiv) to the solution and stir for 5 minutes.[24]
-
Activation : Add EDC·HCl (1.3 equiv) to the mixture in one portion. If the amine is used as a hydrochloride salt, an additional equivalent of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be required.
-
Reaction : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup :
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% HCl or saturated NH₄Cl solution), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the pure amide.
B. Protocol 2: Workflow for Solvent Screening
When dealing with new or challenging substrates, a parallel solvent screening is highly recommended to identify the optimal conditions efficiently.
Caption: Workflow for parallel solvent screening.
VI. Troubleshooting Guide
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Conversion | Poor Solubility : Reactants are not fully dissolved. | Test solubility and switch to a better solvent (e.g., from DCM to ACN or THF). Consider using a co-solvent like DMF in small amounts (e.g., 10%).[13] |
| Significant N-Acylurea Formation | Solvent is too Polar : Using DMF or NMP as the primary solvent.[15] | Switch to a less polar solvent like DCM or ACN.[3] If a polar solvent is required for solubility, ensure a catalytic amount of DMAP is used to intercept the O-acylisourea intermediate.[9] |
| Reaction Stalls | Amine Nucleophilicity Reduced : Protic impurities (water) in the solvent. | Use anhydrous solvents and perform the reaction under an inert atmosphere.[17] |
| Difficult Purification | Byproduct Solubility : The urea byproduct is soluble in the workup solvent (e.g., diisopropylurea from DIC). | If using DCC, the DCU byproduct is often insoluble in DCM and can be removed by filtration.[25] If using EDC, an aqueous workup is effective for removing the water-soluble byproducts.[26] |
VII. Conclusion
Solvent selection in isourea-amine coupling is a critical parameter that extends far beyond simple dissolution. By understanding the mechanistic tug-of-war between amide formation and N-acylurea rearrangement, researchers can make informed decisions. Non-polar, aprotic solvents like dichloromethane remain the gold standard for suppressing side reactions. However, when solubility demands more polar media, a judicious choice of solvent combined with catalytic additives like DMAP provides a robust strategy for achieving high yields and purity. The protocols and guidelines presented here offer a comprehensive framework for navigating these choices, enabling scientists to optimize this vital transformation for applications ranging from peptide synthesis to complex molecule assembly.
References
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- Wikipedia. (n.d.). Carbodiimide.
- MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
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- Wikipedia. (n.d.). Solvent effects.
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- Aapptec Peptides. (n.d.). Coupling Reagents.
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- Benchchem. (n.d.).
- American Chemical Society. (2025).
- Scribd. (n.d.). Solvent Effects in Organic Reactions | PDF.
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- Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.
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- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.
- Vertex AI Search, based on an unspecified source discussing solvent polarity effects in Sonogashira coupling.
- Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Suzhou Highfine Biotech. (n.d.).
- Kainz, Q. M., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- El-Faham, A., & Albericio, F. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
- Royal Society of Chemistry. (n.d.). Rational Embedding of DMAP into Covalent Triazine Frameworks for Efficient Heterogeneous Organocatalysis.
- Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
- Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester.
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- Dabhi, R. C., et al. (2022, August 29).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
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- ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction....
- National Science Foundation. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF.
- Al-Hujaj, E., et al. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC.
- American Chemical Society. (n.d.). Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening.
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Application Notes & Protocols: A Researcher's Guide to Microwave-Assisted Synthesis with N-Cyano-O-Phenyl Isourea Reagents
Introduction: The Synergy of Speed and Reactivity
In the relentless pursuit of efficiency and novelty within drug discovery and materials science, the convergence of enabling technologies and versatile reagents is paramount. Microwave-assisted organic synthesis (MAOS) has revolutionized chemical transformations by offering dramatic rate accelerations, enhanced yields, and improved product purity through rapid, uniform heating.[1][2] This technology circumvents the limitations of conventional heating, which relies on slow thermal conduction, often resulting in uneven temperature gradients and the formation of byproducts.[2] The core principles of microwave heating—dipolar polarization and ionic conduction—allow for the direct and instantaneous transfer of energy to polar molecules within the reaction mixture, leading to clean, efficient, and highly reproducible outcomes.[3][4]
Paired with this advanced heating technology, the N-cyano-O-phenyl isourea scaffold represents a class of highly effective "electrophilic aminating agents." The presence of an electron-withdrawing cyano group significantly activates the isourea's central carbon, priming it for nucleophilic attack. The phenoxy group serves as an excellent leaving group, facilitating the efficient formation of new carbon-nitrogen bonds. This unique reactivity makes these reagents exceptionally well-suited for the synthesis of guanidines and various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
This guide provides an in-depth exploration of the synergy between microwave irradiation and N-cyano-O-phenyl isourea reagents. We will delve into the mechanistic underpinnings, provide validated, step-by-step protocols, and showcase the versatility of this combination for accelerating chemical synthesis.
Core Principles & Mechanistic Insight
The primary application of N-cyano-O-phenyl isourea is in the guanylation of primary and secondary amines. The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the highly electrophilic central carbon of the isourea. This step is often the rate-determining step and is significantly accelerated by the high temperatures rapidly achieved under microwave irradiation.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, eliminating the stable phenoxide anion as a leaving group.
-
Proton Transfer: A final proton transfer step yields the neutral N,N'-disubstituted-N''-cyanoguanidine product and phenol as a byproduct.
The electron-withdrawing nature of the cyano group is critical; it not only activates the isourea for the initial attack but also stabilizes the resulting cyanoguanidine product.[5]
Caption: Mechanism of amine guanylation with N-cyano-O-phenyl isourea.
Application I: Rapid Synthesis of Substituted N''-Cyanoguanidines
Substituted guanidines are a cornerstone pharmacophore in medicinal chemistry, found in drugs ranging from the antidiabetic metformin to the antiviral zanamivir.[6] The microwave-assisted approach dramatically reduces reaction times for their synthesis from hours to mere minutes.[7][8]
Representative Protocol: Microwave-Assisted Guanylation of Benzylamine
This protocol details the synthesis of N-benzyl-N'-phenyl-N''-cyanoguanidine as a representative example.
Materials:
-
N-cyano-N'-(phenyl)-O-phenylisourea (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Acetonitrile (ACN) or 2-Propanol (IPA)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Vessel Preparation: To a 10 mL microwave process vial, add N-cyano-N'-(phenyl)-O-phenylisourea (e.g., 252 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (4 mL) to dissolve the isourea. Add benzylamine (114 µL, 1.05 mmol) to the solution using a micropipette.
-
Vessel Sealing: Securely cap the vial.
-
Scientist's Note: Proper sealing is crucial to reach temperatures above the solvent's boiling point, which is a key advantage of microwave synthesis.[7]
-
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below (e.g., 120 °C for 10 minutes).
-
Rationale: Acetonitrile and isopropanol are excellent solvents for MAOS due to their high dielectric constants, allowing for efficient absorption of microwave energy and rapid heating.[7] The temperature is chosen to accelerate the reaction significantly while minimizing potential degradation.
-
-
Reaction Monitoring & Work-up: After irradiation and cooling to room temperature, check the reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure cyanoguanidine product.
Data Presentation: Microwave Guanylation of Various Amines
The following table summarizes typical reaction conditions and outcomes for the guanylation of diverse amine substrates, demonstrating the broad applicability of this method.
| Entry | Amine Substrate | Microwave Temp. (°C) | Time (min) | Solvent | Typical Yield (%) |
| 1 | Aniline | 140 | 15 | Dioxane | 85-95 |
| 2 | Benzylamine | 120 | 10 | ACN | 90-98 |
| 3 | Cyclohexylamine | 120 | 10 | IPA | 88-96 |
| 4 | Morpholine | 110 | 8 | Ethanol | 92-99 |
| 5 | 2-Aminopyridine | 150 | 20 | DMF | 75-85 |
Note: Yields are representative and based on analogous isourea and microwave guanylation literature. Optimization may be required for specific substrates.[6][9]
Application II: One-Pot Synthesis of 2-Cyanamidobenzazoles
N-cyano-O-phenyl isoureas are also excellent precursors for constructing heterocyclic systems. When reacted with ortho-substituted anilines (e.g., o-phenylenediamine or o-aminophenol), a microwave-assisted, one-pot cyclization reaction can afford medicinally relevant benzimidazoles and benzoxazoles.[10]
Protocol: Microwave-Assisted Synthesis of 2-Cyanamidobenzoxazole
Procedure:
-
Vessel Preparation: In a 10 mL microwave vial, dissolve o-aminophenol (1.0 eq, e.g., 109 mg, 1.0 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add N-cyano-N'-phenyl-O-phenylisourea (1.0 eq, 251 mg, 1.0 mmol) to the solution.
-
Vessel Sealing & Irradiation: Cap the vial and irradiate in the microwave synthesizer at 150 °C for 15 minutes.
-
Mechanistic Rationale: The reaction proceeds via an initial guanylation to form an N-(2-hydroxyphenyl)-N'-cyano-O-phenylisourea intermediate. Under microwave heating, this intermediate undergoes a rapid intramolecular cyclization, eliminating a molecule of phenol to form the stable benzoxazole ring system.[10]
-
-
Isolation: After cooling, the product often precipitates from the solution. The crystalline product can be collected by filtration, washed with cold THF, and dried to yield pure 2-cyanamidobenzoxazole.
Caption: A typical workflow for microwave-assisted synthesis.
Safety & Best Practices
-
Pressure Monitoring: Always use certified microwave process vials designed to withstand high pressures and temperatures. Modern synthesizers have built-in pressure monitoring, a critical safety feature.
-
Solvent Choice: Avoid using very low-boiling, non-polar solvents like hexane or diethyl ether, as they are poor at absorbing microwave energy and can generate high vapor pressures with minimal heating.
-
Thermal Runaway: Be cautious with highly exothermic reactions. Run a small-scale test with power-limiting controls before scaling up.
-
Reagent Purity: The N-cyano-O-phenyl isourea reagent should be pure. Impurities can lead to unexpected side reactions under high-energy microwave conditions. A general preparation is described in U.S. Patent 4,285,878.[10]
Conclusion
The combination of microwave-assisted synthesis with N-cyano-O-phenyl isourea reagents offers a powerful, efficient, and robust platform for the rapid synthesis of valuable guanidine and benzazole scaffolds. By leveraging the principles of direct, uniform heating, researchers can significantly shorten development timelines, improve yields, and embrace a greener approach to chemical synthesis.[1][4] The protocols and data presented herein serve as a validated starting point for scientists and drug development professionals looking to harness this potent synthetic strategy.
References
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Journal of Drug Delivery and Therapeutics. [Link]
-
PART - 1 INTRODUCTION. Microwave-Assisted Organic Reactions. [Link]
- N-Phenyl-N'-cyano-O-phenylisoureas.
-
Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters. [Link]
-
Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry. [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]
-
One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry. [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. ScienceDirect. [Link]
-
One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach. ResearchGate. [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyanoguanidine from Isoureas
Welcome to the technical support center for the synthesis of cyanoguanidine (dicyandiamide) from isourea precursors. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this synthetic route, troubleshoot common issues, and understand the underlying chemical principles. We will move beyond simple procedural lists to provide a deeper understanding of the reaction's causality, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing cyanoguanidine from an isourea?
The synthesis is a condensation reaction where an O-alkylisourea acts as a guanylating agent, transferring a guanidino group to a cyanamide molecule. The O-alkyl group (e.g., O-methyl) serves as an excellent leaving group, facilitating the formation of the C-N bond. The generalized reaction is:
H₂N-C(=NH)-OR + H₂N-CN → H₂N-C(=NH)-NH-CN (Cyanoguanidine) + R-OH
This approach leverages the electrophilic nature of the isourea's central carbon atom after protonation, making it susceptible to nucleophilic attack by the amino group of cyanamide.
Q2: Which isourea salt is preferable as a starting material: sulfate or hydrochloride?
Both O-methylisourea sulfate[1] and O-methylisourea hydrochloride[2] are common precursors. The choice often depends on the specific reaction conditions and downstream purification strategy.
-
Sulfate Salts: Often less hygroscopic and can be easier to handle. The sulfate anion is less nucleophilic than chloride, which can reduce potential side reactions.
-
Hydrochloride Salts: May exhibit better solubility in certain organic solvents. However, the presence of chloride ions can sometimes lead to corrosive conditions or undesired salt byproducts.
For most applications, the sulfate salt provides a stable and reliable starting point.
Q3: What is the critical role of pH in this synthesis?
pH is arguably the most critical parameter to control for achieving high yields. The reaction requires a delicate balance:
-
Slightly Acidic to Neutral (pH ~6-8): This range is often optimal. It allows for sufficient protonation of the isourea's oxygen or nitrogen to activate it for nucleophilic attack.
-
Too Acidic (pH < 5): The nucleophilicity of the cyanamide's amino group is significantly reduced due to protonation, slowing or halting the desired reaction.
-
Too Alkaline (pH > 9): This strongly promotes the self-dimerization of cyanamide to form cyanoguanidine directly, but also favors the rapid trimerization of cyanamide into the highly stable byproduct, melamine.[3][4] It can also lead to the hydrolysis of the isourea precursor.
Q4: What are the primary competing side reactions that reduce yield?
The main culprits in yield reduction are:
-
Melamine Formation: The cyclic trimerization of the cyanamide starting material, especially at elevated temperatures and alkaline pH.[3]
-
Isourea Hydrolysis: The breakdown of the O-alkylisourea back to urea in the presence of water, particularly under strongly acidic or basic conditions.
-
Guanidine Formation: If ammonia is present (e.g., from the decomposition of reagents), it can react with the isourea to form unsubstituted guanidine.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: The reaction yield is very low or no product is formed.
-
Question: Have you verified the quality and integrity of your O-alkylisourea precursor?
-
Expert Insight: O-alkylisoureas, particularly as free bases, are prone to hydrolysis. When using a salt form (sulfate or hydrochloride), ensure it has been stored in a desiccated environment. If you prepared it in-house, confirm its identity and purity via NMR or melting point analysis.[2] Any significant deviation suggests degradation.
-
Corrective Action: Use a freshly prepared or newly purchased batch of the isourea salt. If preparing it from urea and dimethyl sulfate, ensure the reaction goes to completion and the product is thoroughly dried.[1][6]
-
-
Question: Are you carefully controlling the reaction pH?
-
Expert Insight: As detailed in the FAQ, incorrect pH is a primary cause of reaction failure. An unbuffered system can drift as the reaction progresses.
-
Corrective Action: Monitor the pH of the reaction mixture throughout the addition of reagents and during the reaction period. Use a suitable non-nucleophilic buffer system or make careful, stepwise additions of a dilute acid or base to maintain the pH within the optimal 6-8 range.
-
-
Question: Is your cyanamide reagent of sufficient purity?
-
Expert Insight: Cyanamide can dimerize to cyanoguanidine or trimerize to melamine upon storage.[3] Using a reagent that already contains significant amounts of these oligomers will skew stoichiometry and introduce impurities.
-
Corrective Action: Use high-purity, crystalline cyanamide. For critical applications, consider recrystallizing commercial cyanamide before use.
-
Issue 2: The final product is heavily contaminated with melamine.
-
Question: What were your reaction temperature and pH conditions?
-
Expert Insight: Melamine formation is an irreversible side reaction of cyanamide that is significantly accelerated by high temperatures (>80°C) and alkaline conditions (pH > 9).[4]
-
Corrective Action:
-
Reduce the reaction temperature. Investigate a temperature range between 40-60°C.
-
Strictly maintain the pH below 8.0. The self-condensation of cyanamide is base-catalyzed.
-
Consider a staged addition of the cyanamide reagent to keep its instantaneous concentration low, further disfavoring the third-order kinetics of trimerization.
-
-
Issue 3: Significant amounts of urea are present in the crude product.
-
Question: Were your solvents and reagents anhydrous?
-
Expert Insight: The presence of excess water can lead to the hydrolysis of the O-alkylisourea, which is essentially the reverse of one of its formation reactions. This side reaction consumes your precursor and generates urea.
-
Corrective Action: Use anhydrous solvents. Ensure all glassware is oven-dried before use. If the reaction is run in an aqueous medium, minimize reaction time and avoid temperature extremes that accelerate hydrolysis.
-
Issue 4: The product is difficult to crystallize or purify.
-
Question: What is your workup and isolation procedure?
-
Expert Insight: Cyanoguanidine has moderate solubility in water and alcohols but is less soluble in many nonpolar organic solvents. The presence of ionic byproducts or unreacted starting materials can act as impurities that inhibit crystallization.
-
Corrective Action:
-
Neutralization & Salt Removal: After the reaction, neutralize the mixture. If inorganic salts have precipitated, filter them off while the solution is hot.
-
Solvent Selection for Recrystallization: Water is a common solvent for the recrystallization of cyanoguanidine.[7] Cooling a concentrated hot aqueous solution is often effective. For removing more organic-soluble impurities, consider a mixed-solvent system like ethanol/water or isopropanol/ether.[8][9]
-
pH Adjustment: The solubility of cyanoguanidine is pH-dependent. Adjusting the pH of the final solution can sometimes force precipitation.
-
-
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low yield in cyanoguanidine synthesis.
Quantitative Data Summary
Table 1: Key Reaction Parameters and Their Impact on Yield
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Temperature | 40 - 70 °C | Balances reaction rate against thermal decomposition and side reactions. Higher temperatures can favor melamine formation.[4] |
| pH | 6.0 - 8.0 | Crucial for activating the isourea without deactivating the cyanamide nucleophile or promoting base-catalyzed side reactions.[4][10] |
| Molar Ratio | 1.0 : 1.0 to 1.0 : 1.2 | A slight excess of cyanamide can help drive the reaction to completion, but a large excess increases the risk of side reactions. |
| Solvent | Water, Methanol, Ethanol | The choice of solvent affects reagent solubility and can influence reaction rates. Protic solvents can participate in the proton transfer steps of the mechanism. |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE).
Protocol 1: Preparation of O-Methylisourea Sulfate
This protocol is adapted from established methods using urea and dimethyl sulfate.[1][6]
-
Reagent Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add dimethyl sulfate (1.0 eq).
-
Initial Reaction: Begin stirring and add urea (1.5 eq) portion-wise, maintaining the temperature between 40-60°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (0.5 eq) via the addition funnel, ensuring the temperature does not exceed 80°C.
-
Reaction: Maintain the mixture at 60°C for 3-4 hours. The mixture should become a clear, viscous liquid.
-
Workup: Cool the reaction mixture to 20°C. Slowly add water to dilute the mixture, followed by the portion-wise addition of calcium hydroxide (1.0 eq) to neutralize the excess acid and catalyze the final stage. Stir for 2-3 hours.
-
Isolation: Filter the precipitated calcium sulfate. To the filtrate, add methanol to induce crystallization of the O-Methylisourea Sulfate.
-
Purification: Cool the suspension to 0-5°C, collect the crystals by filtration, wash with cold methanol, and dry under vacuum. A typical yield is 80-90%.[1]
Protocol 2: Synthesis of Cyanoguanidine from O-Methylisourea Sulfate
-
Dissolution: In a reaction vessel, dissolve O-methylisourea sulfate (1.0 eq) in water or methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0-7.5 using a saturated solution of sodium bicarbonate or other suitable base.
-
Reagent Addition: In a separate vessel, dissolve high-purity cyanamide (1.1 eq) in the same solvent. Add this solution dropwise to the isourea solution over 30-60 minutes.
-
Reaction Monitoring: Maintain the reaction temperature at 50-60°C. Monitor the pH, keeping it in the 7.0-8.0 range. The reaction progress can be monitored by TLC or LC-MS. Allow the reaction to proceed for 2-4 hours or until completion.
-
Isolation: Once the reaction is complete, cool the mixture slowly to room temperature, then further cool in an ice bath to 0-5°C to maximize crystallization.
-
Purification: Collect the crystalline cyanoguanidine by vacuum filtration. Wash the filter cake with ice-cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the product in a vacuum oven at 50°C. A second crop can often be obtained by concentrating the mother liquor.
Reaction Mechanism Visualization
Caption: Proposed mechanism for the synthesis of cyanoguanidine from O-methylisourea.
References
-
Mornil, C., et al. (2021). Synthetic accesses to biguanide compounds. PMC - NIH. [Link]
-
Kurzer, F., & Lawson, A. (n.d.). Methylisourea hydrochloride. Organic Syntheses Procedure. [Link]
- CN105669496A - Preparation method of O-methyl isourea sulphate.
-
The Synthesis of Guanidine from Urea. Part 3. (1970). DTIC. [Link]
- US2455807A - Preparation of substituted cyanoguanidine.
-
Ishikawa, T. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. [Link]
-
2-CYANOGUANIDINE. Ataman Kimya. [Link]
-
Cyanamide. Wikipedia. [Link]
- CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate.
-
El-Faham, A., & Albericio, F. (2018). Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]
-
Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide. Justia Patents. [Link]
- US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate
-
EP0279644B1 - Cyanoguanidine derivative and process for preparation thereof. European Patent Office. [Link]
-
A kind of new preparation method of o-methylisourea methylsulfate. Eureka | Patsnap. [Link]
- EP0259140A1 - Cyanoguanidine derivative and process for preparation thereof.
-
Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. ResearchGate. [Link]
- WO2012123378A1 - Production and use of cyanoguanidine and cyanamide.
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
A Convenient Route To Cyanoguanidines. ResearchGate. [Link]
- EP0915085A2 - Process for the preparation of substituted guanidine derivatives.
-
Cyanoguanidine. Sciencemadness Wiki. [Link]
- CN105294509A - System and method for synthesizing dicyandiamide by one-step process.
-
guanylthiourea. Organic Syntheses Procedure. [Link]
- CN112209857A - Preparation method of dicyandiamide.
-
Dicyandiamide production method. Eureka | Patsnap. [Link]
- Method of preparing dicyandiamide.
-
DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI. [Link]
- GB2107306A - Isothiourea and isourea derivatives and process for the preparation thereof.
-
What is the mechanism of Cyanamide?. Patsnap Synapse. [Link]
-
Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. PubMed. [Link]
-
Scheme 3. Reaction of compound 2 with guanidine, cyanoguanidine and thiourea. ResearchGate. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]
-
pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). PMC. [Link]
-
The reaction of cyanamide, NH_(4)CN(s), with dioxygen was carried out in a bomb calorimeter, and DeltaU was found to be -742.7 kJ `mol - NEET coaching. [Link]
Sources
- 1. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyanamide - Wikipedia [en.wikipedia.org]
- 4. DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate - Google Patents [patents.google.com]
- 7. Cyanoguanidine - Sciencemadness Wiki [sciencemadness.org]
- 8. US2455807A - Preparation of substituted cyanoguanidine - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Welcome to the Application Science Support Center. As drug development professionals and analytical chemists, you are likely aware that isourea derivatives present unique stability challenges. This guide is designed to provide a deep mechanistic understanding of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea degradation, alongside self-validating protocols to ensure absolute compound integrity during long-term storage and experimental handling.
Mechanistic Causality: Why is this Compound Degrading?
To prevent degradation, we must first understand the causality behind it. The isourea functional group (–N=C(OR)–N–) is inherently metastable compared to its urea counterpart. In the case of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea , the central carbon is under extreme electronic strain:
-
Inductive Withdrawal: The cyano group (–C≡N) and the 4-pyridyl ring strongly pull electron density away from the central carbon.
-
Leaving Group Stability: The oxygen atom is bonded to a phenyl ring. Upon cleavage, it forms a phenoxide ion (phenol), which is a highly stable, resonance-stabilized leaving group.
Because of this intense electrophilicity, even trace amounts of atmospheric moisture act as a potent nucleophile. The kinetics of such hydrolytic reactions are heavily dependent on local water activity; as water concentration increases, the activation energy barrier for nucleophilic attack is easily overcome[1]. The moisture attacks the central carbon, forming an unstable tetrahedral intermediate that rapidly collapses, irreversibly expelling phenol and yielding the inactive degradant, 1-cyano-3-(4-pyridyl)urea .
Hydrolysis Pathway & Intervention Logic
Caption: Hydrolysis mechanism of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea driven by moisture.
Quantitative Storage Data
Research on moisture-sensitive formulations demonstrates that even marginal increases in residual moisture (e.g., from 0.36% to 1.93%) drastically reduce long-term stability, an effect that is exponentially worsened by elevated temperatures[2]. Standard laboratory freezers (-20°C) are actually high-humidity environments; continuous environmental exposure leads to slow but steady moisture ingress over time, accelerating degradation[3].
Table 1: Impact of Storage Conditions on Compound Stability
| Storage Temperature | Relative Humidity (RH) | Packaging Type | Estimated Shelf-Life (to 95% purity) | Hydrolysis Risk Level |
| +20°C (Ambient) | >50% | Open / Standard Vial | < 24 Hours | Critical |
| +4°C | 20-30% | Standard Vial | 1-2 Weeks | High |
| -20°C | Ambient Freezer | Standard Vial | 1-3 Months | Moderate (Condensation risk) |
| -20°C | <5% (Desiccated) | Hermetic / Argon Purged | > 12 Months | Low |
| -80°C | <5% (Desiccated) | Hermetic / Argon Purged | > 24 Months | Negligible |
Self-Validating Protocol: Anhydrous Aliquoting and Hermetic Storage
To combat moisture adsorption, the implementation of hermetic packaging combined with inert gas purging is critical[4]. We have designed a self-validating workflow that ensures your storage conditions remain uncompromised.
Step-by-Step Methodology
-
Equilibration: Upon removing the master vial from cold storage, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours before opening. This prevents immediate condensation of ambient moisture onto the cold powder.
-
Glove Box Aliquoting: Transfer the vial to a nitrogen or argon-purged glove box. Aliquot the powder into single-use, amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw and moisture-exposure cycles that destroy stock supplies.
-
Inert Gas Backfilling: If a glove box is unavailable, gently purge each individual vial with a stream of dry Argon gas for 10 seconds before capping. Argon is heavier than air and will blanket the compound, displacing moisture-laden oxygen.
-
Hermetic Sealing: Seal the vials with PTFE-lined caps. Wrap the cap junction tightly with Parafilm.
-
Secondary Containment (The Self-Validating Step): Place the sealed vials into a secondary hermetic foil-laminate bag or a sealed desiccator jar.
-
Validation Mechanism: Include a "Sentinel Vial" (an open glass vial containing self-indicating silica gel beads, which are blue when dry and pink when wet) inside the secondary container.
-
Verification: Before using an aliquot, check the Sentinel Vial. If the beads remain blue, the hermetic seal of the secondary container is intact, validating the integrity of your storage system. If they have turned pink, the system has failed, and the compound must be re-analyzed via LC-MS prior to use.
-
Storage Workflow Diagram
Caption: Self-validating hermetic storage workflow utilizing a moisture-indicating sentinel system.
Troubleshooting & FAQs
Q: My compound developed a faint smell resembling hospital antiseptic after a few weeks in the fridge. Is it still usable? A: No. The antiseptic odor is phenol. As detailed in the mechanistic overview, phenol is the direct leaving group expelled during the hydrolysis of the 2-phenyl isourea moiety. Its macroscopic presence is a definitive indicator that significant hydrolysis has occurred. Discard the aliquot.
Q: Can I dissolve the compound in DMSO and store it as a stock solution to avoid handling the powder? A: This is highly discouraged unless strictly controlled. DMSO is extremely hygroscopic. Standard laboratory DMSO will rapidly absorb atmospheric moisture every time the bottle is opened. If you must use DMSO, it must be anhydrous (stored over freshly activated 3Å molecular sieves), aliquoted immediately, and stored at -80°C. Even then, hydrolysis in solution is orders of magnitude faster than in the solid state.
Q: How do I analytically verify the integrity of my stored compound before a critical in vivo experiment? A: Perform a rapid LC-MS or HPLC-UV analysis. Do not rely solely on the parent mass of the isourea. You must actively monitor for the appearance of the degradation products: 1-cyano-3-(4-pyridyl)urea and phenol . If the peak area of the urea degradant exceeds 2% (or your specific assay tolerance), the batch should be considered compromised.
Q: Is the degradation product biologically active? A: 1-cyano-3-(4-pyridyl)urea has a fundamentally different steric and electronic profile compared to the parent isourea. It lacks the critical spatial geometry provided by the phenyl ether linkage. Depending on your biological target, it may act as an inactive competitor, a weak partial agonist, or exhibit completely off-target toxicity, severely confounding your experimental data.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moisture adsorption isotherms and quality of seeds stored in conventional packaging materials and hermetic Super Bag | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Temperature for Isourea Aminolysis & Guanidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing isourea aminolysis reactions, a cornerstone transformation for the synthesis of guanidine derivatives. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to rationalize and perfect your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Core Principles & Mechanisms
This section addresses fundamental questions regarding the isourea aminolysis reaction, with a special focus on the critical role of temperature.
Q1: What is the isourea aminolysis reaction and why is temperature so critical?
The isourea aminolysis reaction is the process where an amine attacks an O-acylisourea intermediate, which is formed from the activation of a carboxylic acid by a carbodiimide (e.g., DCC, EDC). However, the term is often used more broadly to describe the direct reaction of an amine with a carbodiimide to form a guanidine.[1][2] This reaction is a straightforward and popular method for synthesizing di-, tri-, and tetra-substituted guanidines, which are vital scaffolds in pharmaceuticals and agrochemicals.[3]
Temperature is arguably the most critical parameter in this reaction for two primary reasons:
-
Reaction Rate: Like most chemical reactions, the rate of aminolysis generally increases with temperature due to increased kinetic energy, leading to more frequent and energetic molecular collisions.[4][5]
-
Selectivity and Stability: Temperature dictates the stability of reactants, intermediates, and products. The carbodiimide starting material and the isourea intermediate can be thermally labile, and excessive heat can lead to decomposition or unwanted side reactions, drastically reducing yield and purity.[1][6]
Q2: What are the primary side reactions I should be aware of when heating my reaction?
Elevating the temperature can accelerate the desired reaction, but it can also promote several competing pathways:
-
Carbodiimide Decomposition: The carbodiimide reagent itself can undergo thermal decomposition, reducing its availability for the main reaction.[1]
-
Racemization: If your amine or other substrates contain chiral centers, elevated temperatures can increase the risk of racemization, which is a critical issue in pharmaceutical synthesis.[7]
-
Formation of N-acylurea: A common byproduct is the formation of an N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate. This pathway is often favored at higher temperatures.
-
Substrate Degradation: Thermally sensitive functional groups on your amine or carbodiimide may degrade at higher temperatures.[8]
Q3: What does "Kinetic vs. Thermodynamic Control" mean for this reaction?
This concept is central to temperature optimization. When a reaction can yield two or more different products, the outcome can be governed by either kinetics or thermodynamics.[9][10]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that forms the fastest (i.e., has the lowest activation energy). This is the kinetic product. It is not necessarily the most stable product.[11][12]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome all activation barriers, including the reverse reactions. The reaction reaches equilibrium, and the major product will be the most stable one. This is the thermodynamic product.[11]
For isourea aminolysis, your desired guanidine might be the kinetic product, while a byproduct (like a rearranged N-acylurea) might be the thermodynamic product. Therefore, finding the optimal temperature is a balancing act: high enough to proceed at a reasonable rate but low enough to remain under kinetic control and avoid unwanted thermodynamic byproducts.[9]
Caption: Kinetic vs. Thermodynamic control pathways.
Part 2: Troubleshooting Guide
This guide is formatted to help you quickly diagnose and solve common issues encountered during isourea aminolysis.
| Issue | Possible Cause | Troubleshooting Action & Rationale |
| 1. Low or No Product Yield | Temperature is too low. | The reaction lacks sufficient activation energy. Action: Gradually increase the temperature in 10-20°C increments (e.g., from RT to 40°C, then 60°C). Monitor progress by TLC or LC-MS at each stage to find the minimum temperature required for conversion without significant byproduct formation.[6] |
| Temperature is too high. | The carbodiimide reagent or the desired product is decomposing.[6] Action: Run the reaction at a lower temperature (e.g., 0°C or room temperature). While slower, this can preserve sensitive components. Some reactions show improved selectivity and yield upon cooling.[13] | |
| Inefficient heat transfer. | The reaction mixture is not being heated uniformly, leading to localized hot or cold spots. Action: Ensure vigorous stirring and use an oil or water bath for uniform temperature distribution. | |
| 2. Multiple Products / Low Purity | Thermodynamic byproducts are forming. | The reaction temperature is too high, allowing the reaction to overcome higher activation barriers to form more stable, but undesired, products. Action: Reduce the reaction temperature to favor the kinetically controlled pathway. Screen a range from 0°C to room temperature.[12] |
| Reaction time is too long. | Even at moderate temperatures, extended reaction times can allow the reaction to reach thermodynamic equilibrium, favoring byproducts. Action: Monitor the reaction closely and quench it as soon as the starting material is consumed, before the kinetic product has time to convert to other species. | |
| 3. Reaction Stalls Before Completion | A reversible equilibrium has been reached. | The forward and reverse reaction rates have become equal. Action: A moderate increase in temperature may shift the equilibrium towards the product (Le Chatelier's principle). However, this must be balanced against the risk of byproduct formation. Alternatively, consider using an excess of one reagent (usually the amine) if feasible. |
| Catalyst deactivation (if applicable). | If using a catalyst (e.g., Zn or Cu salts), it may lose activity at certain temperatures.[1][14] Action: Consult the literature for the optimal temperature range for your specific catalyst system. Ensure the catalyst is added under appropriate conditions. |
Part 3: Experimental Protocol for Temperature Optimization
This protocol provides a systematic workflow for determining the optimal reaction temperature for your specific substrates.
Objective: To identify the temperature that provides the highest yield and purity of the desired guanidine product in the shortest reasonable time.
Materials:
-
Amine substrate
-
Carbodiimide reagent (e.g., DIC, EDC)
-
Anhydrous solvent (e.g., DCM, CH3CN, THF)[3]
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system (e.g., oil bath, ice bath)
-
Stir plate and stir bars
-
TLC plates or LC-MS for reaction monitoring
Step-by-Step Methodology:
-
Setup Parallel Reactions: Prepare three identical small-scale reactions. In each, dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Establish Temperature Points:
-
Vessel 1: Cool to 0°C in an ice bath.
-
Vessel 2: Maintain at room temperature (~20-22°C).[14]
-
Vessel 3: Heat to a moderately elevated temperature (e.g., 50°C) in a pre-heated oil bath.
-
-
Initiate the Reaction: Add the carbodiimide (1.0 - 1.2 eq) to each vessel simultaneously.
-
Monitor Reaction Progress:
-
At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take a small aliquot from each reaction.
-
Analyze the aliquots by TLC or LC-MS to assess the consumption of starting materials and the formation of the product and any byproducts.
-
-
Analyze the Results:
-
At 0°C: Did the reaction proceed? If so, is it clean but slow? This may be optimal for sensitive substrates.[13]
-
At Room Temp: Is there a good conversion rate with minimal byproducts? Many guanidine syntheses are successful at ambient temperatures.[2][3]
-
At 50°C: Is the reaction much faster? Are there new impurity spots appearing on the TLC? If impurities are significant, this temperature may be too high.
-
-
Refine and Optimize: Based on the initial screen, select the most promising temperature range and perform further experiments to fine-tune it. For example, if 50°C was fast but dirty, and RT was clean but slow, test 35°C and 40°C.
Caption: Workflow for systematic temperature optimization.
References
-
CN101531621B - Method for preparing guanidine compound - Google Patents. 15
-
Hazarika, D., Borah, A. J., & Phukan, P. (2019). Facile, catalyst-free cascade synthesis of sulfonyl guanidines via carbodiimide coupling with amines. RSC Publishing. 3
-
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2021). 14
-
Classical guanidine synthesis. Guanidine core structure obtained by... | Download Scientific Diagram - ResearchGate. 1
-
Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC. 13
-
Guanidines: from classical approaches to efficient catalytic syntheses - RSC Publishing. (2014). 2
-
Thermodynamic and kinetic reaction control - Wikipedia. 9
-
Aminolysis Definition - Organic Chemistry Key Term |... - Fiveable. 16
-
Understanding product optimization: Kinetic versus thermodynamic control. (1988).
-
Effect of Temperature on Amine-CO2 Reaction Kinetics. 4
-
How to Optimize Amide Synthesis for Low-Temperature Applications - Patsnap Eureka. (2026). 7
-
Kinetic and Thermodynamic Control | Dalal Institute. 11
-
Aminolysis - Wikipedia. 8
-
effect of temperature and reaction time on thiourea synthesis - Benchchem. 6
-
-
Kinetic vs Thermodynamic Control' - UC Homepages. 12
-
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. 10
-
Reaction of Ester and Amine: Understanding the Mechanism and Applications - Echemi. (2025). 511mhXFXC)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Facile, catalyst-free cascade synthesis of sulfonyl guanidines via carbodiimide coupling with amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Optimize Amide Synthesis for Low-Temperature Applications [eureka.patsnap.com]
- 8. Aminolysis - Wikipedia [en.wikipedia.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. homepages.uc.edu [homepages.uc.edu]
- 13. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN101531621B - Method for preparing guanidine compound - Google Patents [patents.google.com]
- 16. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting Isourea-Mediated Guanylation
Topic: Overcoming Low Reactivity of Sterically Hindered Amines
Executive Summary & Diagnostic Logic
The Core Problem:
The reaction between an O-alkylisourea (e.g., O-methylisourea) and an amine to form a guanidine proceeds via a nucleophilic addition-elimination mechanism. For primary, unhindered amines (like the
The Reality Check: If you are observing yields <20% with a hindered substrate, standard thermal heating is rarely sufficient. You must shift from thermodynamic control to kinetic forcing (Microwave) or electrophilic activation (Lewis Acids).
Diagnostic Flowchart
Use this logic tree to identify the bottleneck in your current protocol.
Figure 1: Diagnostic logic for troubleshooting failed guanylation reactions.
Critical Parameter Optimization
A. The Solvent System (Polarity vs. Temperature)
For hindered amines, the transition state is crowded. A polar solvent stabilizes the charged intermediates.
-
Standard: Methanol or Ethanol (often too low boiling for hindered substrates).
-
Optimized: DMF (Dimethylformamide) or DMAc (Dimethylacetamide). These allow reaction temperatures >100°C without pressure vessels and improve the solubility of isourea salts.
B. The Base (The Proton Shuttle)
Isoureas are typically supplied as salts (sulfate or hydrochloride). The amine must be nucleophilic (unprotonated).
-
Requirement: You need a base to deprotonate the isourea salt and the amine.
-
Recommendation: Use DIPEA (Diisopropylethylamine) over TEA. DIPEA is non-nucleophilic and won't compete with your hindered amine, whereas TEA can sometimes participate in side reactions or degrade under high microwave heat.
C. The "Force" Multipliers
When sterics block the path, you have two options to lower the activation energy:
| Parameter | Standard Condition | Optimized for Hindered Amines | Why? |
| Temperature | 20–60°C | 100–150°C (Microwave) | Overcomes the high activation energy barrier caused by steric repulsion. |
| Concentration | 0.1 M | 1.0 M - 2.0 M | High concentration forces the equilibrium toward product (Le Chatelier’s Principle). |
| Catalyst | None | Sc(OTf)₃ or Zn(OTf)₂ | Lewis acids coordinate to the isourea nitrogen, increasing the electrophilicity of the central carbon. |
Detailed Experimental Protocols
Method A: Microwave-Assisted Guanylation (Recommended)
Best for: Substrates that are thermally stable but sterically demanding.
Materials:
-
Substrate: Hindered Amine (1.0 equiv)
-
Reagent: O-Methylisourea Hemisulfate (1.5 - 2.0 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Preparation: In a microwave-safe vial, dissolve the amine (1.0 mmol) in minimal DMF (0.5 – 1.0 mL). Note: High concentration is critical.
-
Activation: Add DIPEA (3.0 mmol) and stir for 2 minutes.
-
Addition: Add O-methylisourea hemisulfate (1.5 mmol). Cap the vial.
-
Irradiation: Irradiate at 120°C for 20–40 minutes (Power: Dynamic/High).
-
Tip: If your microwave has a pressure sensor, set the limit to 15 bar.
-
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), then brine. Dry over Na₂SO₄.
-
Purification: Hindered guanidines are often lipophilic. Purify via flash chromatography (DCM/MeOH/NH₄OH).
Method B: Lewis Acid Catalyzed (Thermal)
Best for: Substrates sensitive to high temperatures.
Materials:
-
Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5–10 mol%)
-
Reagent: O-Methylisourea (Free base preferred, or salt + stoichiometric base)
-
Solvent: Acetonitrile or Water (if soluble)
Step-by-Step:
-
Mix: Combine amine (1.0 equiv) and O-methylisourea (1.5 equiv) in Acetonitrile.
-
Catalyst: Add Sc(OTf)₃ (0.1 equiv).
-
Reaction: Heat to reflux (80°C) for 12–24 hours.
Mechanistic Visualization
Understanding the steric clash is vital for troubleshooting. The diagram below illustrates why the Lewis Acid (LA) path is effective when the direct path is blocked.
Figure 2: Lewis Acid activation bypasses the steric energy barrier by increasing the electrophilicity of the isourea.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned into a solid block. What happened? A: You likely used the sulfate salt of the isourea in a non-polar solvent without enough solvent volume. Isourea sulfates have poor solubility in THF or DCM.
-
Fix: Switch to DMF or add a small amount of water (if your substrate tolerates it) to solubilize the salt. Alternatively, generate the free base of the isourea separately before adding it to the reaction.
Q: I see the starting material is gone, but the product mass is M+15 (Methyl). Did I methylate instead of guanylate? A: Yes. O-methylisourea acts as a methylating agent (similar to dimethyl sulfate) if the temperature is too high and the amine is too hindered to attack the carbon.
-
Fix: Lower the temperature and use a Lewis Acid catalyst (Method B). Alternatively, switch to a different guanylating agent like 1H-pyrazole-1-carboxamidine , which does not have an O-alkyl group that can act as an alkylating agent.
Q: Can I use carbodiimides instead? A: Absolutely. If optimization of the isourea fails, the industry standard for extremely hindered amines is to use N,N'-Bis(tert-butoxycarbonyl)thiourea with Mukaiyama's reagent or Bis-Boc-carbodiimide . These reagents often drive the reaction through a more reactive intermediate than standard isoureas.
References
-
Kimmel, J. R. (1967).[4] Guanidination of Proteins.[4][6] Methods in Enzymology, 11, 584–589. Link
- Foundational text on O-methylisourea reactivity.
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link
- Establishes the limitations of isoureas and the utility of pyrazole altern
-
Tsubokura, K., et al. (2014).[7] Scandium(III) Triflate Catalyzed Guanylation of Amines.[7] Synlett, 25(09), 1302–1306. Link
- Demonstrates Lewis Acid activation (Sc(OTf)3) for guanylation, applicable to boosting electrophilicity in hindered systems.
-
Chighine, A., et al. (2009).[5] Microwave-Assisted Ester Formation Using O-Alkylisoureas.[5] The Journal of Organic Chemistry, 74(13), 4638–4641. Link
- Validates the stability and reactivity of O-alkylisoureas under microwave conditions.
Sources
- 1. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 5. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 6. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Isolation & Purification of Pyridyl Isourea Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of cyanoguanidine-based kinase inhibitors and histamine receptor ligands 1. A recurring bottleneck in these pipelines is the isolation of the critical electrophilic intermediate: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CAS 167552-44-5) 2.
Because this molecule features both a basic pyridyl nitrogen and a moisture-sensitive O-phenyl isourea linkage, standard purification techniques often lead to severe yield losses. This guide provides field-proven, causality-driven solutions to ensure high-purity isolation.
Process Visualization
Experimental workflow for synthesizing and purifying the pyridyl isourea intermediate.
Troubleshooting Guides & FAQs
Q1: Why is my isourea intermediate degrading during silica gel chromatography? A: The O-phenyl isourea linkage is an activated electrophilic center designed to react with nucleophiles in downstream steps 3. Standard silica gel possesses acidic silanol groups. When combined with ambient moisture, these acidic sites catalyze the hydrolysis of the isourea back into a stable urea derivative. Causality & Solution: To prevent this degradation, you must neutralize the stationary phase. Pre-treat your silica column with 1-2% triethylamine (Et₃N) in your starting eluent. Alternatively, bypass chromatography entirely by utilizing a thermodynamic crystallization approach (trituration) 1.
Q2: How do I efficiently remove the phenol byproduct generated during the coupling reaction? A: The condensation of 4-aminopyridine with diphenyl N-cyanocarbonimidate inherently liberates one equivalent of phenol 4. Phenol often co-elutes with polar intermediates on silica. Causality & Solution: Phenol is highly soluble in ethereal solvents, whereas the target compound—possessing both a highly polar cyano group and a basic pyridyl ring—exhibits limited solubility in these media. By triturating the crude concentrated reaction mixture with cold diethyl ether, the target isourea will precipitate as a filterable solid, leaving the phenol completely dissolved in the mother liquor 1.
Q3: What is the optimal solvent system for the initial coupling reaction to ensure a clean impurity profile? A: A mixed solvent system of Tetrahydrofuran (THF) and tert-Butanol (tBuOH) or 1,2-Dichloroethane (DCE) heated to 80–90 °C provides the optimal balance of reactant solubility and thermal control [[4]](). Causality & Solution: 4-Aminopyridine has poor solubility in strictly non-polar solvents, while diphenyl N-cyanocarbonimidate can degrade if the temperature is too high in purely polar protic solvents. The THF/tBuOH mixture ensures homogeneous heating and maximizes the conversion rate, thereby reducing the amount of unreacted starting material you need to purify later 5.
Quantitative Data: Chromatographic and Solubility Profile
| Reaction Component | Rf Value (DCM:MeOH 95:5)* | Solubility (Diethyl Ether) | Solubility (DCM) | UV Absorbance Max (nm) |
| 4-Aminopyridine (SM) | 0.15 (streaking) | Low | Moderate | ~260 |
| Diphenyl N-cyanocarbonimidate (SM) | 0.90 | High | High | ~230 |
| Phenol (Byproduct) | 0.75 | High | High | ~270 |
| 1-Cyano-2-phenyl-3-(4-pyridyl)isourea | 0.45 | Low | High | ~280 |
*Note: TLC plates should be pre-treated with ammonia vapor or 1% Et₃N to prevent streaking of the basic pyridyl nitrogen.
Verified Protocol: Synthesis and Precipitation-Based Purification
This self-validating protocol deliberately bypasses the need for chromatography by utilizing differential solubility, ensuring high structural integrity of the sensitive isourea 1.
Phase 1: Condensation
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminopyridine (1.0 eq) and diphenyl N-cyanocarbonimidate (1.05 eq) in a 1:1 mixture of THF and tBuOH (approx. 10 mL/mmol).
-
Reaction: Heat the mixture to 80–90 °C and stir for 4–6 hours [[4]]().
-
Validation Check: Monitor the reaction via TLC (DCM:MeOH 95:5). The disappearance of the 4-aminopyridine spot (Rf ~0.15) confirms reaction completion.
Phase 2: Isolation and Purification 4. Concentration: Remove the THF and tBuOH under reduced pressure using a rotary evaporator to yield a crude, viscous oil. Critical Step: Do not apply excessive heat (>45 °C) during evaporation to prevent thermal degradation of the isourea. 5. Trituration: Add cold diethyl ether (5 mL/mmol) to the crude oil. Stir vigorously for 30 minutes at 0–5 °C. The target 1-cyano-2-phenyl-3-(4-pyridyl)isourea will begin to precipitate as an off-white solid, while the phenol byproduct and any unreacted cyanoimidate remain in solution 1. 6. Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. 7. Washing: Wash the filter cake with an additional portion of ice-cold diethyl ether (2 x 2 mL/mmol) to flush out residual phenol. 8. Drying & Self-Validation: Dry the purified solid in a vacuum desiccator at room temperature for 12 hours. Validation: A sharp melting point and the absence of a broad phenol OH stretch (~3300 cm⁻¹) in the IR spectrum confirm the purity of the isolated intermediate.
References
-
Hetarylalkyl(aryl)cyanoguanidines as histamine H4 receptor ligands: Synthesis, chiral separation, pharmacological characterization. CORE. 1
-
Carbamimidic acid, N-cyano-N'-4-pyridinyl-, phenyl ester. ChemicalBook. 2
-
WO2005016346A1 - Quinazoline analogs as receptor tyrosine kinase inhibitors. Google Patents. 4
-
US8278314B2 - Quinazoline analogs as receptor tyrosine kinase inhibitors. Google Patents. 5
-
Cyanoformamide | CAS 4370-12-1 | Research Chemical. Benchchem.3
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Carbamimidic acid, N-cyano-N'-4-pyridinyl-, phenyl ester | 167552-44-5 [chemicalbook.com]
- 3. Cyanoformamide|CAS 4370-12-1|Research Chemical [benchchem.com]
- 4. WO2005016346A1 - Quinazoline analogs as receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. US8278314B2 - Quinazoline analogs as receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]
Technical Support Center: Optimizing Guanidinylation via O-Phenyl Isourea Displacement
The following Technical Support Guide is designed for researchers utilizing O-phenyl isourea reagents for the synthesis of substituted guanidines. This guide prioritizes the minimization of side reactions (hydrolysis, cyanamide formation) and the optimization of workup procedures to remove the phenolic by-product.
Topic: Minimizing side reactions during the nucleophilic displacement of phenoxide from O-phenyl isourea by amines. Applicability: Synthesis of mono-, di-, and tri-substituted guanidines; Peptidomimetic synthesis; Arginine analogue construction.
Executive Summary & Mechanistic Logic
The "O-phenyl isourea displacement" is a nucleophilic acyl substitution where an amine attacks the electrophilic imine carbon of the isourea, displacing the phenoxide leaving group. Unlike S-methyl isothioureas (which release volatile methanethiol), O-phenyl isoureas are robust, non-volatile, and highly reactive due to the excellent leaving group ability of the phenoxide anion (pKa ~10).
The Core Challenge: The reaction is a competition between the desired aminolysis (guanidine formation) and two primary failure modes: hydrolysis (urea formation) and elimination (cyanamide formation).
Reaction Pathway Visualization
The following diagram outlines the primary reaction vector and the competing side reactions.
Caption: Figure 1. Mechanistic pathway of O-phenyl isourea displacement showing the desired aminolysis versus competitive hydrolysis and elimination pathways.
Critical Control Points (Experimental Parameters)
To ensure self-validating protocols, researchers must control the following variables.
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 1.05 - 1.10 eq. Isourea | Slight excess of isourea drives the reaction to completion, as the amine is often the more valuable component. |
| Solvent | MeCN, DMF, or THF | Polar aprotic solvents stabilize the polar transition state without participating in nucleophilic attack (unlike MeOH/EtOH which can cause trans-esterification/etherification). |
| Temperature | 20°C – 60°C | Higher temperatures increase rate but promote cyanamide elimination . Keep <60°C unless sterically hindered. |
| Base Additive | TEA or DIPEA (1.0 eq) | Essential if the amine is used as a salt (e.g., HCl). The free base is required for nucleophilic attack. |
| Atmosphere | Nitrogen/Argon | Strictly required.[1] Moisture leads to irreversible hydrolysis to the urea. |
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Presence of Urea By-product
Q: I observe significant formation of a urea derivative (R-NH-CO-NH-R') instead of the guanidine. Why is this happening?
A: This is the result of hydrolysis .[2][3] The imine carbon of the O-phenyl isourea is highly electrophilic. If water is present, it competes with your amine nucleophile.
-
Mechanism: Water attacks the isourea
Tetrahedral intermediate Loss of Phenol Urea. -
Corrective Action:
-
Solvent Drying: Ensure MeCN or DMF is dried over molecular sieves (3Å or 4Å).
-
Reagent Quality: O-phenyl isourea salts are hygroscopic. Dry the reagent under high vacuum for 2 hours before use.
-
Amine Nucleophilicity: If your amine is unreactive (e.g., an aniline with electron-withdrawing groups), the slower reaction kinetics allow trace water to outcompete the amine. Increase concentration (1.0 M) to favor the intermolecular amine attack.
-
Issue 2: Incomplete Conversion of Amine
Q: After 24 hours, I still see starting amine by TLC/LCMS. Heating the reaction causes degradation. How do I push it to completion?
A: This usually indicates steric hindrance or protonation of the amine.
-
Check pH/pKa: If you are using an amine hydrochloride salt, you must add a stoichiometric amount of tertiary base (DIPEA/TEA). The protonated ammonium species (
) is not nucleophilic. -
Catalysis: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, attacking the isourea to form a highly reactive N-acylpyridinium-type intermediate, which is then rapidly displaced by your hindered amine.
-
Alternative Reagent: If O-phenyl isourea fails due to sterics, switch to N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine . The pyrazole is a better leaving group for hindered systems.
Issue 3: Purification Difficulties (Phenol Removal)
Q: My product is contaminated with phenol. Column chromatography is not separating them effectively. How do I remove the phenol?
A: Relying on chromatography for phenol removal is inefficient. Use a Chemical Workup strategy based on pKa differences.
-
The Logic: Phenol has a pKa of ~10. Guanidines are highly basic (pKa ~12-13).
-
Protocol:
-
Dilute reaction mixture with EtOAc or DCM.[1]
-
Wash 1: 1M NaOH (aqueous). This deprotonates the phenol to sodium phenoxide (water-soluble), partitioning it into the aqueous layer. The guanidine remains in the organic layer.
-
Wash 2: Brine (to remove excess water).
-
Dry & Concentrate: The organic layer should now be phenol-free.
-
Note: If your guanidine is very polar/water-soluble, do not use aqueous workup. Instead, use a scavenger resin (e.g., polymer-supported carbonate) or perform ion-exchange chromatography (SCX column).
-
Issue 4: Regioselectivity Issues
Q: I am using an unsymmetrical O-phenyl isourea and getting a mixture of regioisomers. How do I control this?
A: Regiocontrol in isourea displacement is dictated by the tautomeric equilibrium and the leaving group ability .
-
Insight: O-phenyl isoureas often exist as a mixture of tautomers. However, the amine will generally attack the least sterically hindered electrophilic carbon if multiple sites exist (rare in simple O-phenyl isoureas, but relevant in complex scaffolds).
-
Solution: Ensure your starting isourea is symmetrical (e.g., N,N'-dicyclohexyl-O-phenylisourea) if the final substitution pattern allows. If synthesizing a specific arginine analog, use protected isoureas (e.g., Boc-protected) where the protecting groups lock the tautomer in a specific conformation, directing the nucleophilic attack.
Optimized Experimental Protocol
Objective: Synthesis of N-alkyl guanidine from primary amine and O-phenylisourea.
Materials:
-
Primary Amine (1.0 mmol)[1]
-
O-Phenylisourea (1.1 mmol) [Commercially available or prepared via cyanamide + phenol]
-
Triethylamine (1.2 mmol) [Only if amine is a salt]
-
Acetonitrile (anhydrous, 5 mL)
-
1M NaOH solution (for workup)
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Add the Amine (1.0 equiv) and Acetonitrile.
-
Checkpoint: If Amine is an HCl salt, add TEA (1.2 equiv) and stir for 10 min.
-
-
Addition: Add O-Phenylisourea (1.1 equiv) in one portion.
-
Reaction: Stir at room temperature (20-25°C). Monitor by TLC/LCMS.
-
Timeframe: Unhindered amines: 2-6 hours. Hindered amines: 12-24 hours (may require heating to 40°C).
-
-
Quench & Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 1M NaOH (2 x 10 mL) (Critical step for phenol removal).
-
Wash with Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: If necessary, recrystallize from EtOH/Ether or flash chromatography (DCM/MeOH/NH3).
Decision Tree for Troubleshooting
Caption: Figure 2. Troubleshooting decision tree for common issues in O-phenyl isourea displacement reactions.
References
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[4] Arkivoc, 2005(4), 49-87.
-
Source:
-
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
-
Source:
-
-
Poss, M. A., et al. (1992). A mild and efficient method for the preparation of guanidines.[1][4] Tetrahedron Letters, 33(40), 5933-5936.
-
Source:
-
-
Adcock, B., & Lawson, A. (1965). The preparation of substituted guanidines from O-methyl- and O-phenyl-isourea. Journal of the Chemical Society, 474-479.
-
Source:
-
Sources
Handling moisture sensitivity of N-cyanoisourea compounds
Technical Support Center: N-Cyanoisourea Compounds
A Senior Application Scientist's Guide to Handling Moisture Sensitivity
Welcome to the technical support center for N-cyanoisourea compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet sensitive class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, diagnose, and solve challenges related to their handling, particularly their inherent sensitivity to moisture.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of N-cyanoisourea compounds.
Q1: What makes N-cyanoisourea compounds so sensitive to moisture?
A1: The moisture sensitivity of N-cyanoisoureas stems from the high reactivity of the isourea functional group. The core issue is the susceptibility of the carbon-nitrogen double bond (C=N) and the adjacent single-bonded nitrogen and oxygen atoms to nucleophilic attack by water, a process known as hydrolysis.
The reaction is typically initiated by the protonation of one of the nitrogen atoms under neutral or slightly acidic conditions, which activates the central carbon atom for attack by a water molecule. This leads to the formation of an unstable tetrahedral intermediate that can subsequently break down. The primary degradation pathway involves the cleavage of the isourea moiety to form a corresponding urea derivative and an alcohol, effectively rendering the compound inactive for its intended purpose. While the cyano (-C≡N) group can also undergo hydrolysis to form an amide or carboxylic acid, this process generally requires more forcing conditions (e.g., strong acid or base and heat) compared to the relatively labile isourea group.[1]
Q2: How should I properly store my N-cyanoisourea compounds?
A2: Proper storage is the first line of defense against degradation.
-
Primary Storage: Solid N-cyanoisourea compounds should be stored in a desiccator containing an active desiccant (e.g., Drierite® or phosphorus pentoxide) at room temperature or refrigerated, depending on the compound's thermal stability.[2] The container should be tightly sealed with a high-quality cap and wrapped with Parafilm® for an extra barrier.
-
Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, storing the compound inside a glovebox with a dry nitrogen or argon atmosphere is ideal.[3] If a glovebox is unavailable, the compound can be stored in a sealed flask under a positive pressure of an inert gas.
-
Solution Storage: Avoid storing N-cyanoisoureas in solution, especially in protic solvents like methanol or water. If a solution is absolutely necessary, use an anhydrous aprotic solvent (e.g., acetonitrile, THF, DCM) that has been freshly dried and store it under an inert atmosphere in the freezer.[2] However, be aware that even in anhydrous aprotic solvents, degradation can occur over time. It is always best to prepare solutions fresh before use.
Q3: What is the difference between a glovebox and a Schlenk line, and which should I use?
A3: Both tools create an inert atmosphere for handling sensitive reagents, but they are suited for different tasks.[3]
-
Glovebox: A glovebox is a sealed chamber filled with a continuously purified inert gas, keeping oxygen and moisture levels in the parts-per-million (ppm) range.[3][4] It is the best choice for operations that require dexterity and open manipulation, such as weighing out solid compounds, preparing stock solutions, and setting up small-scale reactions.
-
Schlenk Line: A Schlenk line is a dual-manifold glassware system connected to a vacuum pump and an inert gas source. It allows you to remove air and moisture from your reaction flask and backfill it with inert gas.[3][4] It is excellent for running reactions, filtrations, and solvent transfers under an inert atmosphere.
Decision Guide:
-
Weighing solids or preparing multiple samples: Use a Glovebox .
-
Running a single reaction, distillation, or filtration: A Schlenk Line is highly effective.
-
Long-term storage of highly sensitive reagents: A Glovebox is preferred.
Troubleshooting Guide: When Experiments Go Wrong
This section provides a systematic approach to diagnosing and solving common issues encountered during experiments with N-cyanoisourea compounds.
Issue 1: Low or No Product Yield in My Reaction
A diminished yield is often the first sign of reagent degradation. If you suspect your N-cyanoisourea has decomposed, follow this troubleshooting workflow.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Appearance of Unexpected Spots on TLC or Peaks in LC-MS
The presence of unknown impurities often points to decomposition products.
-
Causality: The most common byproduct will be the corresponding urea formed from the hydrolysis of the isourea. For an N-cyano-N'-alkyl-O-methylisourea, you would expect to see N-cyano-N'-alkylurea and methanol as hydrolysis products. These urea byproducts are typically more polar than the parent isourea and will have a lower Rf on a TLC plate and an earlier retention time on a reverse-phase HPLC column.
-
Diagnosis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the unexpected peaks.[5] Calculate the expected mass of the potential urea byproduct. For example, if your starting material has a mass of M, the urea byproduct will have a mass corresponding to the replacement of the -OR group with a hydroxyl group (-OH) and subsequent tautomerization, or more simply, the mass of the corresponding urea.
-
Confirmation: If you have access to Nuclear Magnetic Resonance (NMR) spectroscopy, look for the appearance of a new N-H proton signal and the disappearance of the O-alkyl signal (e.g., O-CH3) from the parent isourea.[6]
Potential Hydrolysis Pathway of an N-Cyanoisourea
Caption: Simplified hydrolysis of an N-cyanoisourea.
Issue 3: Inconsistent Results Between Experiments
Inconsistency is a hallmark of uncontrolled variables, with atmospheric moisture being a primary culprit.
-
Causality: The humidity in a lab can fluctuate significantly depending on the day, time, and weather. If your experimental procedures are not robustly designed to exclude moisture, you will see variability in your results. A reaction that worked on a dry winter day may fail on a humid summer day.
-
Solution: Standardize your procedure by adopting strict anhydrous techniques for every experiment, regardless of perceived ambient humidity.[7] This includes always drying glassware, using anhydrous-grade solvents from reliable sources (like Sure/Seal™ bottles), and maintaining a positive pressure of inert gas throughout the reaction.[4][8] Documenting the source and age of your reagents for each experiment can also help track down sources of inconsistency.
Quantitative Data Summary: Stability Considerations
While specific stability data for every N-cyanoisourea is not available, the following table provides a general guide for the expected stability under various conditions. This is an illustrative summary to guide experimental design.
| Condition | Reagent/Solvent | Duration | Temperature | Expected Degradation | Primary Degradation Product |
| Storage (Solid) | In Desiccator | Months | 4 °C | < 5% | N/A |
| Storage (Solid) | On Lab Bench | Days | 25 °C | 10-50% (Humidity Dependent) | Urea Derivative |
| Reaction | Anhydrous ACN (N₂) | 24 hours | 25 °C | < 2% | Minimal |
| Reaction | "Dry" Methanol | 1 hour | 25 °C | 5-20% | Urea Derivative |
| Workup | Aqueous Bicarbonate | 30 min | 25 °C | > 90% | Urea Derivative |
| Purification | Silica Gel Chromatography | 2 hours | 25 °C | 5-15% (solvent dependent) | Urea Derivative |
Note: The use of protic solvents (even "anhydrous" grades) or aqueous workups should be avoided entirely if possible. If an aqueous workup is unavoidable, it must be performed quickly, at low temperatures, and the product immediately extracted into a non-protic organic solvent.
Experimental Protocol: A Model Reaction Under Anhydrous Conditions
This protocol details a hypothetical coupling reaction using an N-cyanoisourea derivative, emphasizing the critical steps for moisture exclusion.
Objective: To perform an amide coupling reaction between a carboxylic acid and an amine, using N'-cyclohexyl-N-cyano-O-methylisourea as the coupling agent.
Materials:
-
N'-cyclohexyl-N-cyano-O-methylisourea
-
Benzoic Acid
-
Benzylamine
-
Anhydrous Acetonitrile (ACN) in a Sure/Seal™ bottle[8]
-
Round-bottom flask with a sidearm (Schlenk flask)
-
Magnetic stir bar
-
Rubber septa
-
Nitrogen or Argon gas line (connected to a Schlenk line)
-
Syringes and needles
Step-by-Step Methodology
Part 1: Glassware and System Preparation
-
Glassware Drying:
-
Action: Place the Schlenk flask and magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight).
-
Rationale: This removes adsorbed water from the glass surfaces.
-
-
Assembly and Purging:
-
Action: Immediately assemble the hot flask with a rubber septum and connect it to the Schlenk line.
-
Rationale: Assembling the glassware while hot prevents moist lab air from being drawn in as it cools.
-
Action: Evacuate the flask under high vacuum for 5 minutes, then backfill with inert gas. Repeat this cycle three times.
-
Rationale: This "purge cycle" effectively removes all atmospheric oxygen and moisture from the reaction vessel, creating an inert environment.[3]
-
Part 2: Reagent Preparation and Addition (Under Inert Atmosphere)
-
Solid Reagent Addition:
-
Action: Briefly remove the septum and add the benzoic acid (0.5 mmol) and N'-cyclohexyl-N-cyano-O-methylisourea (0.55 mmol) to the flask against a positive flow of inert gas. Quickly reseal the flask.
-
Rationale: The positive flow of inert gas from the flask prevents air from entering while the solids are added.
-
-
Solvent Addition:
-
Action: Using a dry syringe and needle, draw 5 mL of anhydrous acetonitrile from the Sure/Seal™ bottle. Puncture the septum on the reaction flask and add the solvent.
-
Rationale: Sure/Seal™ bottles are designed to maintain an anhydrous environment.[4][8] Using a syringe to transfer the solvent prevents exposure to the atmosphere.
-
-
Liquid Reagent Addition:
-
Action: Using a separate dry syringe, add benzylamine (0.5 mmol) to the stirring reaction mixture.
-
Rationale: All reagents are added under the protective inert atmosphere to prevent the introduction of moisture at any stage.
-
Part 3: Reaction and Monitoring
-
Reaction:
-
Action: Allow the reaction to stir at room temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient to maintain pressure).
-
Rationale: Maintaining a slight positive pressure ensures that if there are any small leaks, inert gas will flow out rather than moist air flowing in.
-
-
Monitoring:
-
Action: After 4 hours, take a small aliquot of the reaction mixture with a syringe and quench it into a vial containing a drop of water. Analyze by TLC or LC-MS to check for the consumption of starting materials.
-
Rationale: Quenching the aliquot stops the reaction and ensures the analytical sample reflects the reaction's progress at that specific time point.
-
By following these rigorous anhydrous techniques, you significantly increase the probability of a successful and reproducible outcome when working with sensitive N-cyanoisourea compounds.
References
-
How to Store Reagents. University of Rochester, Department of Chemistry. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Water Sensitive Chemicals. University of California, Santa Barbara, Environment, Health & Safety. [Link]
-
Mutagenicity of cyanate, a decomposition product of MNU. PubMed, National Institutes of Health. [Link]
-
Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. Journal of Chromatography B, PubMed. [Link]
-
Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase... RSC Advances, PMC. [Link]
-
Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. Semantic Scholar. [Link]
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, PMC. [Link]
-
Analytical Method for the Quantitative Determination of Cyanuric Acid as the Degradation Product of Sodium Dichloroisocyanurate in Urine by Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]
-
Cyanotoxin degradation evaluation through low frequency ultrasound. R Discovery. [Link]
-
Hydrolysis of Nitriles. YouTube. [Link]
-
Cyanohydrin formation and hydrolysis. YouTube. [Link]
-
Decomposition reactions of (hydroxyalkyl) nitrosoureas and related compounds: possible relationship to carcinogenicity. PubMed, National Institutes of Health. [Link]
-
The effects of packaging on the stability of a moisture sensitive compound. PubMed, National Institutes of Health. [Link]
-
Mechanism of Cyanide Hydrolysis. YouTube. [Link]
- Catalytic decomposition of cyanuric acid and use of product to reduce nitrogen oxide emissions.
-
Decomposition of N-(2-chloroethyl)-N-nitrosoureas in Aqueous Media. PubMed, National Institutes of Health. [Link]
-
Synthesis and biological evaluation of N-cyanoalkyl-, N-aminoalkyl-, and N-guanidinoalkyl-substituted 4-aminoquinoline derivatives... European Journal of Medicinal Chemistry, PMC. [Link]
-
UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Revue Roumaine de Chimie. [Link]
-
Effects of Microhydration on the Mechanisms of Hydrolysis and Cl- Substitution in Reactions of N2O5 and Seawater. NSF Public Access Repository. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, MDPI. [Link]
-
Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. How To [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: Accelerating Isourea-to-Guanidine Conversion
Status: Operational Operator: Senior Application Scientist Ticket ID: GUA-ISO-001 Subject: Catalytic Acceleration & Troubleshooting for Isourea-Mediated Guanylation
Executive Summary & Mechanistic Insight
Welcome to the Technical Support Center. You are likely here because the conversion of your amine to a guanidine using
Unlike thioureas (
The Catalytic Logic
The rate-determining step is the nucleophilic attack of the amine onto the central carbon of the isourea. Lewis Acids (
Visualizing the Mechanism:
Caption: Lewis Acid-catalyzed activation of isourea. The metal center coordinates to the imine nitrogen, increasing electrophilicity at the central carbon.
Catalyst Selection Guide
Do not rely on toxic mercury salts. Modern synthesis demands efficiency and safety. Use the table below to select the accelerator matching your substrate's profile.
| Substrate Type | Recommended Catalyst/Method | Typical Loading | Why? |
| Primary Aliphatic Amines | None / Base Only | N/A (Use TEA/DIPEA) | Nucleophilicity is sufficient; just ensure the amine is deprotonated. |
| Sterically Hindered Amines | Sc(OTf)₃ or Yb(OTf)₃ | 5–10 mol% | Lanthanide triflates are "water-tolerant" Lewis acids that strongly activate the isourea without being quenched by amine basicity [1]. |
| Electron-Deficient Anilines | Microwave Irradiation | N/A (100–150°C) | Thermal energy overcomes the low nucleophilicity. Can be combined with Zn(OTf)₂ [2].[1] |
| Acid-Sensitive Substrates | Zn(OTf)₂ | 5–10 mol% | Milder than lanthanides; compatible with many protecting groups. |
Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My reaction stalls at 50% conversion. Adding more isourea doesn't help. Why?
Diagnosis: Product Inhibition or pH Drift .
-
The Science: As the reaction proceeds, the leaving group (methanol) and the formation of guanidinium species can alter the pH. If the pH drops, your starting amine becomes protonated (
), killing its nucleophilicity. -
The Fix:
-
Ensure you are using a base scavenger (Triethylamine or DIPEA) in at least 2.0 equivalents relative to the isourea salt.
-
Switch solvent to DMF or DMAc to improve solubility of the salt intermediates.
-
Q2: I am seeing a "Urea" byproduct instead of Guanidine.
Diagnosis: Hydrolysis .
-
The Science: Isoureas are imidate ethers. In the presence of water and heat, they hydrolyze to form urea (
) and alcohol, effectively destroying your reagent before it reacts. -
The Fix:
-
Dry your solvents (DMF/MeOH) over molecular sieves.
-
If using a Lewis Acid (like Sc(OTf)₃), ensure it is dry, though triflates are generally water-tolerant, the isourea is not.
-
Protocol Adjustment: Add the amine and base first, stir for 10 mins, then add the isourea.
-
Q3: The reaction is too slow (24-48 hours). How do I speed it up without metal catalysts?
Diagnosis: Kinetic Trap .
-
The Fix: Microwave Irradiation .[2]
-
Set your reactor to 100°C - 120°C .
-
Reaction time typically drops from 24h to 15-30 minutes .
-
Note: Ensure your vessel is pressure-rated, as methanol generation increases pressure [3].
-
Optimized Standard Operating Procedure (SOP)
Protocol ID: SOP-GUA-05 (Lewis Acid Promoted) Scope: Conversion of secondary or hindered primary amines to guanidines.
Reagents:
-
Substrate Amine (1.0 equiv)[3]
- -Methylisourea Hemisulfate (1.2 - 1.5 equiv)
-
Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Catalyst: Zinc Triflate [Zn(OTf)₂] (5 mol%) or Ytterbium Triflate [Yb(OTf)₃] (5 mol%)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Workflow:
-
Preparation: In a flame-dried reaction vial, dissolve the Amine (1.0 equiv) in MeCN (0.5 M concentration).
-
Basification: Add TEA (2.0 equiv). Stir for 5 minutes at Room Temperature (RT) to ensure the amine is free-based.
-
Reagent Addition: Add
-Methylisourea Hemisulfate (1.2 equiv) in one portion. The suspension may not fully dissolve immediately; this is normal. -
Catalysis: Add Zn(OTf)₂ (0.05 equiv).
-
Reaction:
-
Method A (Thermal): Heat to 60°C for 4–12 hours.
-
Method B (Microwave): Cap the vial. Irradiate at 100°C for 20 minutes (Max Power 150W).
-
-
Monitoring: Check TLC or LC-MS. Look for the disappearance of the amine.
-
Checkpoint: If starting material remains, add another 0.5 equiv of TEA and 0.5 equiv of Isourea.
-
-
Workup:
-
Dilute with EtOAc. Wash with saturated NaHCO₃ (to remove excess acid/isourea) and Brine.
-
Note: Guanidines are polar. If the product is not in the organic layer, it is likely in the aqueous phase. In this case, evaporate the reaction solvent directly and purify via C18 Reverse Phase chromatography.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Decision matrix for diagnosing common guanylation failures based on LC-MS data.
References
-
Lanthanide Triflate Catalysis: Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009).[4] Ytterbium triflate-catalyzed addition of amines to carbodiimides: a highly efficient synthesis of guanidines.[4] The Journal of Organic Chemistry, 74(16), 6347–6349.
-
Microwave Acceleration: Kirtan, P. S., et al. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727.
-
General Guanylation Reagents: Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[3][4] ARKIVOC, 2005(4), 49-87.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Recrystallization of N-cyano-N'-(4-pyridyl)-O-phenylisourea
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals scaling up pyridylcyanoguanidine precursors (such as pinacidil intermediates).
N-cyano-N'-(4-pyridyl)-O-phenylisourea presents a trifecta of isolation challenges: hydrolytic instability , a propensity to oil out due to byproduct contamination, and tautomeric polymorphism . Because this intermediate is typically synthesized via the reaction of 4-aminopyridine with diphenyl cyanocarbonimidate [1], equimolar amounts of phenol are generated. This phenol byproduct is the primary antagonist in your crystallization workflow.
Below, you will find our field-proven, self-validating protocols, solvent matrices, and troubleshooting FAQs to ensure high-purity isolation.
Solvent Selection & Quantitative Solubility Matrix
Selecting the correct solvent system is a balance between maximizing recovery and minimizing the solvolysis of the isourea moiety. Avoid prolonged heating in primary alcohols.
| Solvent System | Solubility @ 20°C | Solubility @ Reflux | Process Suitability & Mechanistic Notes |
| Isopropanol (IPA) | < 5 mg/mL | > 150 mg/mL | Optimal. Steric bulk reduces nucleophilic attack on the isourea core, minimizing degradation during heating. |
| Ethanol (Absolute) | ~ 12 mg/mL | > 200 mg/mL | High Risk. Prone to solvolysis. Converts the cyanoisourea into a urea derivative if heated > 30 minutes. |
| Ethyl Acetate / Heptane (1:1) | < 2 mg/mL | ~ 80 mg/mL | Excellent Anti-Solvent System. High phenol solubility in the mother liquor prevents oiling out. |
| Acetonitrile | < 1 mg/mL | ~ 40 mg/mL | Good for Polishing. Low overall solubility, but excellent for removing residual phenol in a final slurry wash. |
Core Experimental Protocol: Standard Recrystallization
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Rapid Dissolution
-
Action: Suspend the crude N-cyano-N'-(4-pyridyl)-O-phenylisourea in Isopropanol (IPA) at a ratio of 10 mL/g. Heat rapidly to 80°C under agitation.
-
Causality: Rapid heating minimizes the time the molecule spends in a high-energy protic environment, preventing hydrolytic cleavage of the O-phenyl group [2].
-
Validation Check: The solution must become transparent within 15 minutes. A persistent fine suspension indicates unreacted 4-aminopyridine or inorganic salts.
Step 2: Hot Filtration
-
Action: Pass the hot solution through a pre-warmed celite pad or a sintered glass funnel (porosity 3).
-
Causality: Removes insoluble dimers and impurities that can act as heterogeneous nucleation sites for undesired polymorphs.
Step 3: Controlled Cooling & Seeding
-
Action: Transfer the filtrate to a jacketed reactor. Apply a strict cooling ramp of 0.5°C/min down to 50°C. At 50°C, introduce 0.5% w/w seed crystals of the pure target compound. Continue cooling to 5°C.
-
Causality: A slow cooling ramp combined with seeding forces the solute to crystallize directly, bypassing the metastable liquid-liquid phase separation (oiling out) caused by phenol-induced melting point depression.
-
Validation Check: The onset of crystallization (cloud point) should yield distinct, highly birefringent particulates. If the solution turns milky without visible particles, oiling out has initiated.
Step 4: Isolation & Phenol Purge
-
Action: Filter the slurry at 5°C. Wash the filter cake with two bed-volumes of cold diethyl ether or a 9:1 Hexane:Ethyl Acetate mixture.
-
Causality: Phenol is highly soluble in ether/hexane mixtures, whereas the highly polar cyano-pyridyl-isourea is completely insoluble. This ensures the quantitative stripping of intercalated phenol.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a heavy liquid layer) instead of crystallizing. How do I recover it? A1: Oiling out occurs when the concentration of the phenol byproduct depresses the melting point of the solute-solvent mixture below the saturation temperature.
-
Immediate Fix: Reheat the mixture until homogeneous, then add 10-20% v/v of an anti-solvent like Heptane. Seed the solution at a higher temperature (e.g., 55°C) before the cloud point is reached. The anti-solvent increases the relative solubility of phenol while forcing the isourea into the crystalline state.
Q2: HPLC analysis shows a secondary peak that increases the longer I heat the recrystallization mixture. What is happening? A2: You are observing solvolytic degradation. The O-phenylisourea moiety is highly susceptible to nucleophilic attack by protic solvents at elevated temperatures [3]. The solvent displaces the phenoxy group, converting your intermediate into a stable, inactive urea derivative.
-
Prevention: Strictly limit reflux time to <15 minutes. If large-scale operations require longer heating times, switch entirely to an aprotic solvent system (e.g., Ethyl Acetate/Heptane).
Q3: The yield from my IPA recrystallization is only 40%. How can I improve recovery without compromising purity? A3: The basicity of the pyridine ring can cause the molecule to remain solvated if the pH of the mother liquor is slightly acidic (forming a highly soluble salt).
-
Optimization: Check the pH of your crude mixture. Ensure it is strictly neutral. If yield remains low, concentrate the mother liquor under reduced pressure by 50%, cool to -5°C, and perform a secondary crop isolation.
Process Visualizations
Fig 1. Synthesis and optimized recrystallization workflow for N-cyano-N'-(4-pyridyl)-O-phenylisourea.
Fig 2. Troubleshooting decision matrix for common recrystallization failures.
References
- Title: US9296697B2 - Hetaryl-substituted guanidine compounds and use thereof as binding partners for 5-HT5-receptors (Review of Pyridylcyanoguanidine Synthesis)
- Title: Similarities in Bioanalogous Structural Transformation Patterns among Various Bioactive Compound Series (Pinacidil Analogs)
- Title: WO2003076442A1 - Purine derivatives as kinase inhibitors (Diphenyl Cyanocarbonimidate Coupling Methodologies)
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Introduction: The Structural Elucidation of a Promising Scaffold
The isourea moiety represents a critical pharmacophore in modern drug discovery, valued for its unique hydrogen bonding capabilities and its role as a bioisostere for ureas and guanidines. The specific compound, 1-Cyano-2-phenyl-3-(4-pyridyl)isourea, combines this versatile core with three distinct functional groups: a phenyl ring, a 4-pyridyl ring, and a cyano group. This unique combination presents a compelling target for medicinal chemistry, yet its detailed characterization is not widely documented.
Part 1: Predicted ¹H NMR Spectrum and Molecular Structure
The structural arrangement of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea dictates a unique electronic environment for each proton. The following analysis predicts the expected chemical shifts (δ), multiplicities, and integration values for the molecule, assuming the spectrum is acquired in a common deuterated solvent such as DMSO-d₆.
Caption: Molecular structure of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea with proton labeling.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| NH | 9.0 - 10.0 | Broad Singlet (s) | 1H | The N-H proton in N-aryl ureas typically appears in the range of 8.2-9.8 ppm[1]. The additional electron-withdrawing effect of the cyanoguanidine-like system is expected to shift this proton further downfield. Its broadness is due to quadrupole broadening and potential chemical exchange. |
| H-ortho' (Pyridyl) | 8.3 - 8.5 | Doublet (d) | 2H | In 4-aminopyridine, the protons ortho to the ring nitrogen (H-2, H-6) appear around 7.99 ppm[2]. The isourea group is electron-withdrawing, which will deshield these protons, shifting them downfield. |
| H-ortho (Phenyl) | 7.5 - 7.7 | Doublet (d) | 2H | The ortho protons of the N-phenyl group in phenylurea derivatives are typically found around 7.4 ppm[3]. The isourea linkage will have a similar deshielding effect. |
| H-meta (Phenyl) | 7.3 - 7.5 | Triplet (t) | 2H | These protons are further from the nitrogen and are expected to appear in a typical aromatic region, slightly downfield from benzene due to the overall electron-withdrawing nature of the substituent. |
| H-para (Phenyl) | 7.0 - 7.2 | Triplet (t) | 1H | The para proton is generally the most shielded of the phenyl protons in such systems, appearing upfield relative to the ortho and meta protons. |
| H-meta' (Pyridyl) | 6.8 - 7.0 | Doublet (d) | 2H | In 4-aminopyridine, the protons meta to the ring nitrogen (H-3, H-5) are significantly shielded, appearing around 6.48 ppm[2]. The electron-withdrawing isourea group will deshield these protons, shifting them downfield from this value. |
Part 2: Comparative Spectral Analysis
To substantiate our predictions, it is instructive to compare the expected chemical shifts with those of simpler, related molecules. This comparison highlights the electronic influence of the interconnected functional groups.
| Compound | Phenyl Protons (δ, ppm) | Pyridyl Protons (δ, ppm) | NH Proton (δ, ppm) |
| Phenylurea [3] | 6.90 (para), 7.22 (meta), 7.41 (ortho) | N/A | 8.53 |
| 4-Aminopyridine [2] | N/A | 6.48 (meta to N), 7.99 (ortho to N) | ~6.0 (NH₂) |
| Predicted: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea | 7.0-7.2 (para), 7.3-7.5 (meta), 7.5-7.7 (ortho) | 6.8-7.0 (meta' to N), 8.3-8.5 (ortho' to N) | 9.0-10.0 |
Analysis of Comparison:
-
Phenyl Protons: The predicted shifts for the phenyl protons in the target molecule are all slightly downfield compared to phenylurea. This is a logical consequence of the increased electron-withdrawing character of the N'-cyanoisourea group compared to the simple amino group in urea.
-
Pyridyl Protons: A significant downfield shift is predicted for the pyridyl protons compared to 4-aminopyridine. This is because the nitrogen of the isourea group is less basic and more electron-withdrawing than a simple amino group, leading to a general deshielding of the entire pyridyl ring.
-
NH Proton: The predicted chemical shift for the NH proton is notably downfield from that of phenylurea. This is attributed to the strong electron-withdrawing nature of the cyanoimino group, which decreases the electron density on the adjacent nitrogen and deshields the attached proton.
Part 3: Experimental Protocol for ¹H NMR Characterization
This section provides a robust, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
Caption: Workflow for ¹H NMR experimental characterization.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea into a clean, dry vial[4].
-
Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar organic molecules and its ability to minimize the exchange of labile N-H protons[1].
-
Ensure complete dissolution. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter[4].
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Load a standard set of shims for your probe.
-
Lock the field frequency using the deuterium signal of the DMSO-d₆ solvent[5].
-
Carefully shim the magnetic field, starting with the on-axis shims (Z1, Z2) and proceeding to higher-order shims to achieve a narrow and symmetrical lock signal. Good shimming is critical for resolving fine coupling patterns[6].
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would be:
-
Number of scans: 16 to 64 (depending on concentration)
-
Pulse width: 30-45 degrees
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integrate all signals and normalize the integration values to a known number of protons (e.g., the single para-phenyl proton).
-
Part 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table addresses common issues in ¹H NMR spectroscopy.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, distorted peaks | 1. Poor shimming.[6] 2. Undissolved particulate matter. 3. Sample is too concentrated. | 1. Re-shim the magnet carefully. 2. Re-filter the sample. 3. Prepare a more dilute sample. |
| NH peak is very broad or not visible | 1. Chemical exchange with trace water in the solvent.[7] 2. Quadrupole broadening from the adjacent ¹⁴N nucleus. | 1. Use fresh, high-quality deuterated solvent. A D₂O exchange experiment can confirm the NH peak's identity. 2. This is an inherent property; acquiring the spectrum at a different temperature may sharpen the peak. |
| More signals than expected | 1. Presence of impurities in the sample. 2. Presence of rotamers due to restricted bond rotation around the C-N bonds.[1] | 1. Check sample purity via LC-MS or TLC. 2. Acquire spectra at elevated temperatures (e.g., 50, 80 °C) to see if signals coalesce[1]. |
| Poor signal-to-noise ratio | 1. Sample is too dilute. 2. Insufficient number of scans. | 1. Prepare a more concentrated sample (if solubility allows). 2. Increase the number of scans. |
Conclusion
This guide provides a comprehensive framework for the ¹H NMR characterization of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea. By combining a predictive analysis based on analogous structures with a detailed experimental protocol and troubleshooting advice, researchers are equipped to confidently undertake the structural elucidation of this and related complex molecules. The presented data serves as a benchmark for comparison with experimentally acquired spectra, facilitating a deeper understanding of the structural and electronic properties of this promising chemical scaffold.
References
-
Trouble Shooting Page - UCSD NMR Facility. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cunningham, I. D., Wan, N. C., & Cox, B. G. (1994). 1H and 15N NMR studies of N-substituted-N′-cyanoguanidines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1849-1854. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved March 7, 2026, from [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved March 7, 2026, from [Link]
-
Chegg. (2020, November 2). Solved What is the 1H NMR analysis of 4-Aminopyridine based. Retrieved March 7, 2026, from [Link]
-
SDSU NMR Facility. (n.d.). 5) Common Problems. Retrieved March 7, 2026, from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 3. Phenylurea(64-10-8) 1H NMR [m.chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 6. Trouble Shooting Page [nmr.ucsd.edu]
- 7. acdlabs.com [acdlabs.com]
FTIR spectral analysis of cyano and isourea functional groups
Executive Summary
In the landscape of pharmaceutical intermediate analysis, the distinction between Cyano (-C≡N) and Isourea (-N=C(OR)-NH-) functionalities represents a classic dichotomy in vibrational spectroscopy: the conflict between spectral isolation and spectral congestion.
While the Cyano group offers a pristine "diagnostic" signal in the silent region of the infrared spectrum (1800–2800 cm⁻¹), the Isourea moiety resides in the "fingerprint" and double-bond regions (1000–1700 cm⁻¹), often masked by amides, ureas, and solvent bands. This guide provides a rigorous, data-driven framework for identifying and quantifying these groups, specifically addressing the challenge of monitoring isourea formation from cyanamide or carbodiimide precursors.
Part 1: Theoretical Basis & Vibrational Physics[1]
To interpret the spectra accurately, one must understand the mechanical origins of the bands.
The Cyano Group (-C≡N)
The cyano group is a dipole-heavy oscillator. Its stretching vibration (
-
Physics: The triple bond creates a high force constant (
mdyne/Å), pushing the frequency into a region where few other organic bonds absorb. -
Intensity: The intensity is governed by the change in dipole moment (
). It is strong in nitriles bonded to electron-donating groups but can diminish when attached to electronegative atoms (e.g., cyanates).
The Isourea Group (-N=C(OR)-NH-)
The isourea functionality is structurally complex, often existing as an intermediate or a rearrangement product of ureas.
-
Physics: It lacks the C=O carbonyl of a urea.[1] Instead, it features a C=N imine stretch and a C-O ether-like stretch.
-
The Challenge: The
vibration (1600–1690 cm⁻¹) overlaps almost perfectly with the Amide I band of proteins and the of ureas, making "naked" eye analysis risky [1].
Part 2: Comparative Spectral Profiling
The following table synthesizes experimental data for distinguishing these groups.
Table 1: Diagnostic FTIR Bands for Cyano and Isourea Moieties
| Feature | Cyano Group (-C≡N) | Isourea Group (-N=C(OR)-NH-) |
| Primary Band | 2200 – 2260 cm⁻¹ (Stretching) | 1630 – 1690 cm⁻¹ (C=N Stretching) |
| Secondary Band | None (highly specific) | 1050 – 1200 cm⁻¹ (C-O-C Asymmetric Stretch) |
| Intensity | Medium to Strong (Sharp) | Medium (often broad due to H-bonding) |
| Key Interferences | Atmospheric CO₂ (2350 cm⁻¹), Alkynes | Amide I (Proteins), Urea C=O, Water ( |
| Solvent Sensitivity | Low (shifts <5 cm⁻¹ in non-polar solvents) | High (H-bonding shifts C=N by 10-20 cm⁻¹) |
| Detection Limit | < 0.1% w/w (in silent region) | ~1-2% w/w (requires deconvolution) |
Critical Insight: The absence of a strong Carbonyl (
) band at 1660–1700 cm⁻¹ is the primary negative indicator for isourea. If you see a band at 1650 cm⁻¹ without the corresponding Urea C=O character, and with a C-O stretch at 1100 cm⁻¹, you likely have an Isourea [1, 2].
Part 3: Experimental Workflow & Protocols
Protocol A: Sample Preparation for High-Fidelity Acquisition
Objective: Minimize water interference for Isourea analysis and maximize pathlength for Cyano detection.
-
Desiccation (Crucial for Isourea):
-
Isourea's C=N band (≈1650 cm⁻¹) overlaps with the water bending vibration (
≈ 1640 cm⁻¹). -
Action: Lyophilize solid samples or use anhydrous solvents (DCM, Chloroform) for liquid cells.
-
Validation: Verify the absence of the broad O-H stretch at 3400 cm⁻¹ before assigning the C=N peak.
-
-
Pathlength Optimization:
-
Cyano: Use a standard Diamond ATR (1 reflection) or a 0.1 mm liquid cell. The signal is usually strong enough.
-
Isourea: If monitoring low concentrations, use a ZnSe Multi-Bounce ATR (HATR) to increase effective pathlength and signal-to-noise ratio in the fingerprint region.
-
Protocol B: Monitoring Reaction Kinetics (Cyanamide Isourea)
This workflow tracks the conversion of a cyano-functionalized precursor (e.g., Cyanamide) into an O-alkylisourea via alcohol addition [3].
Step-by-Step:
-
T=0 Scan: Confirm strong peak at 2200–2250 cm⁻¹ (Cyanamide
). Ensure baseline is flat at 1650 cm⁻¹. -
Reaction Initiation: Add alcohol and catalyst (e.g., HCl or base).
-
Time-Resolved Acquisition: Collect spectra every 5 minutes.
-
Data Processing:
-
Track the decrease of the 2250 cm⁻¹ peak.
-
Track the appearance of the 1650 cm⁻¹ (C=N) and 1100 cm⁻¹ (C-O) peaks.
-
Isosbestic Point: If the reaction is clean (
), an isosbestic point should appear between the two regions.
-
Part 4: Visualization of Signaling Pathways
The following diagrams illustrate the chemical transformation and the decision logic for spectral assignment.
Diagram 1: Reaction Monitoring Pathway
This diagram maps the spectral shift during the synthesis of O-alkylisourea from carbodiimide/cyanamide precursors.
Caption: Spectral evolution from Cyano/Carbodiimide precursors to Isourea, noting the risk of rearrangement to Urea.
Diagram 2: Spectral Decision Tree (The 1600-1700 cm⁻¹ Region)
A logic flow for resolving the congested double-bond region.
Caption: Logical workflow for distinguishing Isourea from Urea and Water interferences in the double-bond region.
Part 5: Advanced Analysis (Second Derivative Spectroscopy)
When analyzing complex mixtures (e.g., biological buffers or crude reaction mixtures), the Isourea C=N band often appears as a shoulder on a larger Amide or Urea peak.
Technique: Apply Second Derivative (
-
Why: This enhances spectral resolution, separating overlapping bands based on curvature.
-
Expectation: The broad shoulder at 1650 cm⁻¹ will resolve into a sharp negative peak in the second derivative spectrum, allowing for integration and quantification even in the presence of interference [4].
References
-
Vertex / PW.edu.pl. (n.d.). The Infra-red Absorption Spectrum and Structure of Urea and O-alkyl derivatives. Retrieved from [2][1][3][4][5][6][7][8][9][10][11]
- DocBrown.info. (n.d.). Interpretation of the infrared spectrum of urea.
-
Mishra, D., & Phukan, P. (2021).[12] A Unified Approach for the Synthesis of Isourea and Isothiourea.[13] Journal of Organic Chemistry.[12][13] Retrieved from [Link]
- Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Total Chemical Synthesis of 13C=18O Isotopomers of Human Insulin for Isotope-Edited FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Isourea synthesis [organic-chemistry.org]
- 13. A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for purity analysis of pyridyl isoureas
Comparative Guide: Optimizing HPLC Strategies for Pyridyl Isourea Purity Analysis
Executive Summary: The Dual Challenge
Pyridyl isoureas represent a "perfect storm" for chromatographic method development. They possess two opposing chemical characteristics that render standard generic gradients ineffective:
-
High Basicity (Pyridine Ring): The pyridine nitrogen (pKa ~5.2) is protonated at standard acidic HPLC pH (2–3). On traditional silica columns, this cation interacts strongly with residual anionic silanols, causing severe peak tailing, retention time shifting, and loss of resolution.
-
Hydrolytic Instability (Isourea Linkage): The O-alkylisourea moiety is susceptible to hydrolysis, converting back to the corresponding urea and alcohol. This degradation is often acid-catalyzed, meaning the very conditions used to fix the peak shape (low pH) accelerate sample degradation during the run.
This guide compares three distinct methodologies to solve this paradox, ultimately recommending Charged Surface Hybrid (CSH) technology as the superior alternative to traditional Ion-Pairing or High-pH strategies.
Comparative Analysis of Methodologies
The following table summarizes the performance of three standard approaches for analyzing basic, labile intermediates.
| Feature | Method A: Traditional C18 | Method B: Ion-Pairing (IP-RP) | Method C: Charged Surface Hybrid (CSH) |
| Stationary Phase | Fully Porous Silica C18 | C18 + Silanol Shielding | Hybrid Particle with Surface Charge |
| Mobile Phase | Water/ACN + 0.1% TFA or H₃PO₄ | Water/ACN + TEA or Hexanesulfonate | Water/ACN + Formic Acid or NH₄OAc |
| pH Range | Acidic (pH 2.0 – 3.0) | Mid-Range (pH 3.0 – 6.0) | Flexible (Acidic to Mild Basic) |
| Peak Symmetry (As) | Poor (> 1.8) | Excellent (< 1.2) | Superior (< 1.2) |
| Sample Stability | Low (Acid hydrolysis risk) | Moderate | High (Fast elution, mild pH) |
| MS Compatibility | Moderate (TFA suppression) | Poor (Severe suppression) | Excellent |
| Column Equilibration | Fast | Slow (Hysteresis effects) | Fast |
Deep Dive: Technical Justification
The Failure of Method A (Traditional Acidic C18)
On standard Type-B silica, residual silanols (
-
Result: The analyte "drags" along the stationary phase surface, creating a kinetic tail.
-
Stability Risk: To suppress silanols, analysts often drop pH < 2.5. At this acidity, the isourea linkage (
) is prone to rapid hydrolysis, often resulting in "ghost peaks" of urea byproducts forming during the run.
The Drawbacks of Method B (Ion Pairing)
Adding Triethylamine (TEA) or ion-pairing reagents (sulfonates) effectively masks silanols or neutralizes the analyte charge.
-
Why avoid it? IP reagents are "sticky." They permanently alter column chemistry, require long equilibration times, and suppress ionization in LC-MS, making impurity identification impossible.
The Solution: Method C (CSH Technology)
Charged Surface Hybrid columns (e.g., Waters CSH or Agilent Poroshell CS-C18) introduce a low-level permanent positive charge to the particle surface.
-
Mechanism: The positive surface charge electrostatically repels the protonated pyridine moiety. This prevents the analyte from interacting with residual silanols without requiring high concentrations of buffer or ion-pairing agents.
-
Benefit: You can run at a milder pH (pH 4–5) or use simple Formic Acid, achieving sharp peaks while minimizing acid-catalyzed hydrolysis.
Recommended Experimental Protocols
Workflow Visualization
The following decision tree outlines the logical flow for developing this method, prioritizing stability and peak shape.
Caption: Figure 1. Strategic workflow for developing HPLC methods for basic, labile compounds.
Protocol 1: Sample Preparation (Crucial Step)
-
Diluent: Do NOT use pure water or alcohols if the isourea is highly reactive.
-
Recommended: Dissolve in 100% Acetonitrile (ACN) or DMSO. Dilute with water immediately prior to injection only if necessary to prevent peak distortion (solvent effect).
-
Concentration: 0.1 – 0.5 mg/mL.
Protocol 2: The "Golden" Starting Method (CSH)
This protocol is designed to be self-validating. If peak tailing > 1.3, the column has degraded or the specific pyridine derivative is unusually strong.
-
Column: Waters XSelect CSH C18 or Agilent Poroshell 120 CS-C18 (2.1 x 50mm, 2.5µm or sub-2µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH ~3.8) OR 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min (for 2.1mm ID).
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B[1]
-
5.1 min: 5% B
-
-
Temperature: 30°C (Avoid high heat >40°C to prevent degradation).
Protocol 3: System Suitability Testing (SST)
To ensure trustworthiness, every sequence must include:
-
Tailing Factor (Tf): Must be < 1.4 for the main peak.
-
Resolution (Rs): > 2.0 between the isourea and its urea hydrolysis product (usually elutes earlier).
-
Solution Stability Check: Re-inject the standard after 2 hours. If area decreases by >2%, the method requires a cooled autosampler (4°C) or aprotic diluents.
Understanding the Degradation Pathway
It is vital to distinguish between process impurities and method-induced artifacts. The diagram below illustrates why pH control is critical.
Caption: Figure 2. Acid-catalyzed hydrolysis pathway of isoureas. Method conditions must avoid the 'Protonation' trigger zone.
References
-
BenchChem Technical Support. (2025).[2][3] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from 2
-
Agilent Technologies. (2020).[4] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Application Note 5994-2038EN. Retrieved from 4
-
Waters Corporation. (2020). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology.[1][5] LCGC International. Retrieved from 5
-
Phenomenex. (2025).[6] Tip on Peak Tailing of Basic Analytes: Strategies for Peak Shape Improvement. Retrieved from 7
-
University of Southampton. Studies on O-Alkylisoureas in Solution Phase and on Solid Support. (Context on Isourea Stability). Retrieved from 8
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to Diphenyl N-cyanocarbonimidate and its Application in the Synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of novel chemical entities. This guide provides an in-depth technical overview of Diphenyl N-cyanocarbonimidate, a versatile synthetic intermediate, and its practical application in the synthesis of N-aryl-N'-cyano-O-phenylisoureas, with a specific focus on the preparation of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea. This document will elucidate the underlying chemical principles, provide detailed experimental protocols, and discuss the potential utility of the resulting product in medicinal chemistry and drug development.
Diphenyl N-cyanocarbonimidate: A Profile of a Versatile Reagent
Diphenyl N-cyanocarbonimidate is a white to off-white crystalline solid at room temperature.[1] It is a valuable reagent in organic synthesis, primarily serving as an intermediate in the preparation of a variety of heterocyclic compounds and cyanoguanidine derivatives.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of Diphenyl N-cyanocarbonimidate is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀N₂O | [1] |
| Molecular Weight | 238.24 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 155-158 °C | [4] |
| Solubility | Sparingly soluble in water | [1] |
| CAS Number | 79463-77-7 | [1][4] |
Synthesis of Diphenyl N-cyanocarbonimidate
The synthesis of Diphenyl N-cyanocarbonimidate is typically achieved through the reaction of diphenylcarbodiimide with cyanogen chloride in an aprotic solvent such as dichloromethane or acetonitrile.[1] This reaction proceeds under controlled conditions to yield the desired product in moderate to high yields. Anhydrous conditions are crucial to prevent hydrolysis of the starting materials and the product.[1]
The Reaction of Diphenyl N-cyanocarbonimidate with Amines: A Gateway to N-Aryl-N'-cyano-O-phenylisoureas
A key application of Diphenyl N-cyanocarbonimidate is its reaction with primary and secondary amines to furnish N-substituted cyanoguanidines and related isourea derivatives. The phenoxy group acts as a good leaving group, facilitating the nucleophilic attack of the amine on the central carbon of the N-cyanocarbonimidate moiety.
Case Study: Synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
The reaction between Diphenyl N-cyanocarbonimidate and 4-aminopyridine provides a direct route to 1-Cyano-2-phenyl-3-(4-pyridyl)isourea. This reaction exemplifies the utility of Diphenyl N-cyanocarbonimidate in constructing complex heterocyclic scaffolds.
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the exocyclic nitrogen atom of 4-aminopyridine attacks the electrophilic central carbon of Diphenyl N-cyanocarbonimidate. This is followed by the elimination of a phenoxide ion to yield the final isourea product. The electron-withdrawing cyano group enhances the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack.
Caption: Proposed reaction mechanism for the synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
Experimental Protocol: Synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
The following protocol is a representative procedure for the synthesis of N-aryl-N'-cyano-O-phenylisoureas, adapted for the specific synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
Materials:
-
Diphenyl N-cyanocarbonimidate
-
4-Aminopyridine
-
Anhydrous isopropanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 4-aminopyridine (0.02 mol) in anhydrous isopropanol (40 mL) in a round-bottom flask, add Diphenyl N-cyanocarbonimidate (0.02 mol).
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of a white precipitate should be observed.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol.
-
Dry the product under vacuum to yield 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): Aromatic protons from the phenyl and pyridyl rings would be expected in the range of δ 6.5-8.5 ppm.
-
IR (KBr): A characteristic sharp peak for the nitrile (C≡N) group is expected around 2200 cm⁻¹.
Potential Applications and Reactivity of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
While specific applications for 1-Cyano-2-phenyl-3-(4-pyridyl)isourea are not extensively documented, its structure suggests several potential avenues for further synthetic elaboration and biological evaluation.
Precursor to Guanidine Derivatives
The isourea moiety can be considered a masked guanidine. Treatment with a secondary amine could lead to the displacement of the remaining phenoxy group to form a trisubstituted guanidine. Guanidine and its derivatives are prevalent in many biologically active compounds.
Cyclization Reactions
The presence of the pyridyl ring and the reactive cyanoguanidine-like functionality opens up possibilities for intramolecular cyclization reactions to form novel fused heterocyclic systems. Such scaffolds are of significant interest in medicinal chemistry.
Bioisosteric Replacement
The cyanoguanidine moiety is a known bioisostere for thiourea and urea groups.[2] This principle has been successfully applied in the development of drugs like cimetidine. Therefore, 1-Cyano-2-phenyl-3-(4-pyridyl)isourea could be investigated as a potential pharmacophore in drug design programs.
Comparative Analysis of Synthetic Strategies
The synthesis of pyridyl-containing guanidines or isoureas can be approached through various synthetic routes. The use of Diphenyl N-cyanocarbonimidate offers a direct and efficient method.
Caption: Comparison of synthetic routes to 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
The direct reaction of Diphenyl N-cyanocarbonimidate with 4-aminopyridine is advantageous due to its simplicity and the mild reaction conditions often required. Alternative routes might involve multi-step sequences or the use of less stable intermediates.
Conclusion
Diphenyl N-cyanocarbonimidate stands out as a valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to react readily with nucleophiles provides a straightforward entry into complex nitrogen-containing heterocycles. The synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea serves as a prime example of its utility, yielding a product with significant potential for further derivatization and exploration in the realm of drug discovery. The strategic application of such reagents is a testament to the enabling power of synthetic chemistry in advancing pharmaceutical and scientific research.
References
-
Durant, G. J., et al. (1979). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry, 22(8), 921-930. Available from: [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of N-Cyano Isoureas
In the landscape of modern drug discovery and agrochemical development, N-cyano isoureas have emerged as versatile synthetic intermediates.[1] Their unique structural motif, characterized by a reactive cyano group appended to an isourea backbone, offers a gateway to a diverse array of heterocyclic and acyclic molecules. However, the analytical characterization of these compounds, particularly their behavior under mass spectrometric analysis, remains a sparsely documented area. This guide aims to fill that void by providing a detailed exploration of the anticipated mass spectrometry fragmentation patterns of N-cyano isoureas.
Drawing upon established principles of mass spectrometry and analogous fragmentation pathways from structurally related compounds, this document will serve as a vital resource for researchers, scientists, and drug development professionals. We will delve into the expected fragmentation mechanisms under Electron Ionization (EI), a common ionization technique in gas chromatography-mass spectrometry (GC-MS), and provide a comparative perspective to aid in the structural elucidation of these important molecules.
The Challenge: A Paucity of Direct Data
Predicting the Path: Fragmentation of N-Cyano Isoureas
The fragmentation of N-cyano isoureas in a mass spectrometer is expected to be dictated by the interplay of the cyano, isourea, and substituent groups. Under Electron Ionization (EI), the initial step is the formation of a molecular ion (M+•), a radical cation, which then undergoes a series of fragmentation reactions to yield smaller, charged fragments.[2] The stability of the resulting carbocations and radical species will govern the predominant fragmentation pathways.
A key predictive tool in interpreting the mass spectra of nitrogen-containing compounds is the "Nitrogen Rule". For a molecule with an even number of nitrogen atoms, its molecular ion will have an even mass-to-charge ratio (m/z). Conversely, a molecule with an odd number of nitrogen atoms will exhibit a molecular ion with an odd m/z value.[3] N-cyano isoureas, containing three nitrogen atoms, are expected to show a molecular ion with an odd m/z.
Based on the fragmentation of analogous compounds, such as N-acyl amino acid derivatives, several key fragmentation pathways can be postulated for a generic N-cyano-N'-alkyl-O-alkyl isourea.
Key Postulated Fragmentation Pathways:
-
α-Cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are susceptible to cleavage. Alpha-cleavage next to the nitrogen atoms can lead to the formation of stable iminium ions.
-
Cleavage of the Isourea Core: The C-O, C-N, and N-C bonds within the isourea core are all potential cleavage sites. The stability of the resulting fragments will determine the likelihood of each cleavage.
-
Formation of Nitrilium Ions: The presence of the cyano group suggests the potential formation of nitrilium ions, which are characteristic fragments in the mass spectra of related compounds like N-alkyl-N-perfluoroacyl-α-amino acids.[4][5][6] This would likely involve rearrangement and cleavage of the isourea structure.
-
Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as isocyanic acid (HNCO), cyanamide (H2NCN), or alcohols (from the O-alkyl group) is a common fragmentation route.
Visualizing the Fragmentation
To better illustrate the predicted fragmentation pathways, let's consider a hypothetical N-cyano-N'-methyl-O-ethyl isourea.
Figure 1. Postulated EI fragmentation pathways for N-cyano-N'-methyl-O-ethyl isourea.
Comparative Analysis: Learning from Analogs
The fragmentation patterns of N-alkyl-N-perfluoroacyl-α-amino acids provide a compelling model for predicting the behavior of N-cyano isoureas.[4][5][6] In these amino acid derivatives, the formation of nitrilium ions ([R-C≡N+-R']) is a dominant fragmentation pathway. This suggests that for N-cyano isoureas, fragments containing the N-C≡N structure are likely to be observed.
Similarly, the fragmentation of nucleosides, which involves the characteristic cleavage of the glycosidic C-N bond, offers insights.[7] This supports the hypothesis that the bonds connecting the substituent groups to the isourea core will be labile under EI conditions.
Experimental Protocol: A Roadmap for Analysis
For researchers seeking to analyze N-cyano isoureas by GC-MS, the following protocol provides a general framework. It is crucial to note that optimization will be necessary based on the specific analyte and instrumentation.
Objective: To obtain the electron ionization mass spectrum of a synthesized N-cyano isourea.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[8]
Materials:
-
N-cyano isourea sample
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
Internal standard (optional)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the N-cyano isourea in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
If the compound is not sufficiently volatile or thermally stable, derivatization may be necessary. Trimethylsilyl (TMS) derivatives are commonly used to increase volatility and improve chromatographic performance.[9]
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated at 250 °C. A split injection is recommended for initial screening to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. A typical column dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion of the target compound.
-
Acquisition Mode: Full scan to obtain the complete fragmentation pattern.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the N-cyano isourea in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M+•). Its m/z should be an odd number, consistent with the Nitrogen Rule.
-
Analyze the fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
-
Compare the observed fragmentation pattern with theoretical predictions and data from analogous compounds.
-
Workflow for Structural Elucidation
Figure 2. Workflow for the structural elucidation of N-cyano isoureas using GC-MS.
Quantitative Data Summary (Hypothetical)
While direct experimental data is lacking, we can construct a hypothetical table to illustrate how fragmentation data for different N-cyano isoureas could be presented for comparison.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Proposed Structure of Fragment 1 | Key Fragment 2 (m/z) | Proposed Structure of Fragment 2 |
| N-cyano-N'-methyl-O-ethyl isourea | 127 | 82 | [M - OCH2CH3]+ | 101 | [M - CN]+ |
| N-cyano-N'-ethyl-O-methyl isourea | 127 | 96 | [M - OCH3]+ | 101 | [M - CN]+ |
| N-cyano-N',O-dimethylisourea | 113 | 82 | [M - OCH3]+ | 87 | [M - CN]+ |
Table 1. Hypothetical quantitative data for the EI-MS fragmentation of selected N-cyano isoureas.
Conclusion and Future Directions
The mass spectrometry of N-cyano isoureas presents an analytical challenge due to the current absence of extensive reference data. However, by applying fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, a logical and predictive framework for their fragmentation behavior can be established. This guide provides a foundational understanding to aid researchers in the structural characterization of this important class of molecules.
Future work should focus on the systematic analysis of a series of N-cyano isoureas by GC-MS and other mass spectrometric techniques to build a comprehensive library of fragmentation patterns. Such empirical data will be invaluable for the rapid and confident identification of these compounds in complex reaction mixtures and biological matrices, thereby accelerating research and development in the pharmaceutical and agrochemical industries.
References
- An In-depth Technical Guide to N-Cyano-N',O-dimethylisourea - Benchchem.
- Isourea synthesis - Organic Chemistry Portal.
- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC.
- Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea - PubMed.
- Cyanourea as a Reagent in Organic Synthesis: Applic
- Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry - MDPI.
- Isotope-Ratio-Monitoring Gas Chrom
- Instrumentation - Western Australian Organic & Isotope Chemistry | Curtin University, Perth, Australia - WA-OIGC.
- Synthesis of isoureas - Organic Chemistry Portal.
- Anatomy of an Ion's Fragmentation After Electron Ioniz
- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and thei - National Institute of Standards and Technology.
- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N- alkyl-N-perfluoroacyl- α-amino acids and their methyl esters - PubMed.
- Interpretation of Mass Spectra—EI-MS - Cre
- (PDF)
- EI‐MS spectra with their fragmentation patterns highlighted for selected Cu and Ag complexes.
- Fragment
- Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae - eLife.
- Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni - Freie Universität Berlin.
- The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal.
- Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - MDPI.
- (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.
- Gas Chromatography/Mass Spectrometry of Chemical Warfare Agents | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 4. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N- alkyl-N-perfluoroacyl- α-amino acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Instrumentation - Western Australian Organic & Isotope Chemistry | Curtin University, Perth, Australia [wa-oigc.curtin.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. masspec.scripps.edu [masspec.scripps.edu]
A Researcher's Guide to Elemental Analysis Standards for C13H9N4O Compounds
For Immediate Release
In the fast-paced world of pharmaceutical research and drug development, the precise characterization of novel compounds is paramount. For researchers working with nitrogen-rich heterocyclic compounds such as those with the molecular formula C13H9N4O, accurate elemental analysis is a critical step in verifying synthesis and ensuring purity. This guide provides an in-depth comparison of elemental analysis standards, methodologies, and best practices tailored for scientists and professionals in the field.
The theoretical elemental composition of a C13H9N4O compound serves as the fundamental benchmark against which all experimental results are compared. Based on atomic weights, the theoretical percentages are:
-
Carbon (C): 62.15%
-
Hydrogen (H): 3.61%
-
Nitrogen (N): 22.30%
-
Oxygen (O): 6.37% (typically determined by difference)
Achieving experimental values that closely match these theoretical percentages provides confidence in the compound's identity and purity.[1]
The Gold Standard: Combustion Analysis
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, a technique rooted in the Dumas method.[2][3][4][5][6] This process involves the complete and instantaneous oxidation of the sample through "flash combustion" in a high-temperature furnace (around 900-1000°C) in the presence of oxygen.[3][4][7] The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then passed through a reduction chamber containing copper to convert NOx to dinitrogen (N2).[2][4][8] These gases are subsequently separated and quantified by a thermal conductivity detector (TCD).[3][9][10][11][12]
Modern elemental analyzers have automated this process, providing rapid and highly accurate results.[3][5][10][13] These instruments are capable of analyzing a wide variety of sample types, including solids and liquids.[5][12]
Selecting the Appropriate Certified Reference Material (CRM)
While a specific certified reference material (CRM) for every novel compound like C13H9N4O is unlikely to exist, a range of well-characterized organic standards are commercially available to calibrate and validate the performance of elemental analyzers.[14][15][16][17] The key is to select a standard with a known and stable elemental composition, preferably one that is structurally similar or has a comparable elemental makeup to the analyte of interest.
For nitrogen-rich compounds, standards with a high and accurately certified nitrogen content are particularly valuable. Commonly used and recommended standards include:
| Standard | Chemical Formula | %C (Theoretical) | %H (Theoretical) | %N (Theoretical) |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 10.36 |
| Atropine | C17H23NO3 | 70.56 | 8.01 | 4.84 |
| Sulfanilamide | C6H8N2O2S | 41.85 | 4.68 | 16.27 |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | C26H26N2O2S | 72.53 | 6.09 | 6.51 |
| Imidazole | C3H4N2 | 52.93 | 5.92 | 41.15 |
Note: The choice of standard should be guided by the specific analytical method and instrument manufacturer's recommendations.
The use of certified reference materials is crucial for ensuring the traceability and accuracy of measurements.[16][18] These standards help to establish that the analytical procedure is suitable for its intended purpose, a key requirement of regulatory bodies.[19][20]
Experimental Protocol: A Step-by-Step Guide to CHN Analysis
The following protocol outlines the key steps for the elemental analysis of a C13H9N4O compound using a modern combustion analyzer.
1. Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or moisture can significantly impact the results.[21][22] For solid samples, grinding to a fine powder is recommended to improve combustion efficiency.[23]
-
A minimum of 3-5 mg of the sample is typically required for accurate analysis.[21][22]
2. Instrument Calibration:
-
Calibrate the elemental analyzer using a certified reference material, such as acetanilide or another suitable standard.[8][10] This involves analyzing a known mass of the standard to generate a calibration curve.
3. Sample Weighing and Encapsulation:
-
Accurately weigh approximately 1-3 mg of the C13H9N4O sample into a tin capsule.[10][11][23] The exact weight will depend on the instrument's sensitivity.
-
Securely crimp the tin capsule to ensure no sample is lost during handling and introduction into the analyzer.
4. Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The instrument will automatically perform the combustion, reduction, gas separation, and detection steps.[5][24]
5. Data Processing and Interpretation:
-
The instrument's software will calculate the percentage of carbon, hydrogen, and nitrogen based on the detected signals and the initial sample weight.
-
Compare the experimental results to the theoretical values for C13H9N4O. For publication in many scientific journals, the measured elemental composition should be within ±0.4% of the calculated values.[21]
Visualization of the Elemental Analysis Workflow
The following diagram illustrates the typical workflow for elemental analysis by combustion.
Caption: Workflow of Elemental Analysis by Combustion.
Addressing Challenges in Analyzing Nitrogen-Rich Compounds
Heterocyclic nitrogen compounds can sometimes be challenging to analyze due to their thermal stability and potential for incomplete combustion.[25] To mitigate these issues:
-
Optimize Combustion Parameters: Ensure the combustion temperature and oxygen supply are sufficient for complete oxidation. Some instruments allow for an "oxygen boost" or the addition of a combustion aid like vanadium pentoxide to facilitate the process.[22]
-
Check for Interferences: While modern analyzers are designed to handle a wide range of elements, be aware of potential interferences, especially if the compound contains halogens or sulfur.[25] Specialized scrubbers and reagents within the instrument are designed to remove these interferences.[25]
-
Method Validation: For routine analysis in a drug development setting, it is essential to validate the analytical method according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[19][20][26][27][28][29] This involves demonstrating the method's accuracy, precision, specificity, linearity, and robustness.[19][27]
Troubleshooting Common Issues
A logical approach to troubleshooting is essential for maintaining data quality.
Caption: Troubleshooting Flowchart for Elemental Analysis.
By adhering to these guidelines, researchers can ensure the generation of high-quality, reliable elemental analysis data, a cornerstone of successful drug discovery and development.
References
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ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2010). ASTM International. [Link]
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ASTM D5291-21 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). Intertek Inform. [Link]
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D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. [Link]
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Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]
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ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. (n.d.). ASTM International. [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. [Link]
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Determination of Nutrients Determination of total nitrogen Determination of total nitrogen – Dumas method. (n.d.). CEN. [Link]
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Dumas method - Estimation of nitrogen - Equation, Procedure, Calculation, Example. (2018). BYJU'S. [Link]
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Dumas method. (n.d.). Wikipedia. [Link]
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DUMAS Method. (n.d.). VELP Scientifica. [Link]
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Dumas or Kjeldahl for reference analysis? (n.d.). FOSS. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
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Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Illinois Urbana-Champaign. [Link]
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Elemental Analysis: CHNS/O characterization of biomass and bio-fuels. (n.d.). Spectro-Lab. [Link]
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Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026). LinkedIn. [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
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Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). News-Medical.net. [Link]
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CHN Elemental Analysis. (n.d.). Northern Illinois University. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]
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EA Troubleshooting. (n.d.). Elementar. [Link]
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Stoichiometry: Elemental Analysis. (n.d.). University of Wisconsin-Madison. [Link]
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ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration. [Link]
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Elemental analysis: operation & applications. (n.d.). Elementar. [Link]
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AA Troubleshooting and Maintenance Guide. (n.d.). Element Lab Solutions. [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. [Link]
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Certified Reference Materials Catalogue. (n.d.). BAM. [Link]
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A Comparative Review of the Effects of Instrument Design on Analytical Performance. (2016). Exeter Analytical. [Link]
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Combustion analysis. (n.d.). Wikipedia. [Link]
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Thermo FlashSmart Soil NC Elemental Analyzer (EA). (n.d.). Iowa State University. [Link]
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Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]
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Nitrogen-Rich Heterocycles. (n.d.). ResearchGate. [Link]
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Thermo FlashSmart CHNS/O Elemental Analyzer. (2020). Iowa State University. [Link]
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Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. (2020). Arizona State University. [Link]
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. [Link]
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (2018). Journal of Drug Delivery and Therapeutics. [Link]
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Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). National Center for Biotechnology Information. [Link]
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A Tale of Two Reagents: Unveiling the Advantages of O-Phenyl Isoureas in Guanidine Synthesis
For the discerning researcher in drug discovery and synthetic chemistry, the construction of the guanidinium moiety is a frequently encountered challenge. This essential functional group, a cornerstone of many biologically active molecules, can be forged through various synthetic routes. Among the most common methods are those employing carbodiimides and, a less ubiquitous but often superior alternative, O-phenyl isoureas. This guide provides an in-depth comparison of these two powerful guanidinylating agents, illuminating the distinct advantages that O-phenyl isoureas offer in terms of reaction efficiency, by-product profiles, and overall synthetic strategy.
The guanidinium group, with its unique electronic and structural properties, is a privileged scaffold in medicinal chemistry, found in drugs such as the antihypertensive agent guanabenz and the anti-diabetic medication metformin. Its synthesis, therefore, is of paramount importance. While carbodiimides have long been the workhorse for this transformation, a closer examination reveals that the pathway involving O-phenyl isoureas, generated in situ from their corresponding thioureas, presents a compelling case for its broader adoption.
Mechanistic Divergence: A Fork in the Synthetic Road
The fundamental difference between these two methods lies in their reaction mechanisms. Carbodiimide-mediated guanidinylation involves the direct nucleophilic attack of an amine on the highly reactive carbodiimide, forming a guanidinium ion. This process, while seemingly straightforward, can be plagued by side reactions, most notably the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea, which can diminish yields and complicate purification.[1]
In contrast, the use of O-phenyl isoureas, typically generated from the corresponding N,N'-disubstituted thioureas, offers a more controlled and often cleaner reaction profile. The thiourea is first activated, often with a thiophilic agent, to form a highly reactive S-alkyl or S-aryl isothiourea intermediate. In the case of O-phenyl isoureas, this activation is followed by the displacement of the phenoxide leaving group by the incoming amine. This two-step, one-pot process provides a more predictable and often higher-yielding route to the desired guanidine.
At a Glance: O-Phenyl Isoureas vs. Carbodiimides
| Feature | O-Phenyl Isoureas (from Thioureas) | Carbodiimides |
| Precursor | N,N'-Disubstituted Thioureas | Carbodiimides (e.g., DCC, EDC) |
| Activation | Required (e.g., HgCl₂, Cu(OAc)₂, TCT) | Not required for initial amine addition |
| Reaction Conditions | Often milder, room temperature possible[2] | Can require elevated temperatures[3] |
| By-products | Phenol, activator-derived salts | Urea derivatives (e.g., DCU), N-acylureas[1] |
| Purification | Generally straightforward | Can be complicated by urea by-products |
| Functional Group Tolerance | Generally good, compatible with various groups | Can be sensitive to acidic or nucleophilic groups |
| Key Advantages | Higher yields, cleaner reactions, predictable outcomes, potential for greener activators[4] | Readily available reagents, direct reaction |
| Key Disadvantages | Historically reliant on toxic heavy metals (alternatives exist)[4] | Formation of insoluble urea by-products, potential for side reactions[1] |
Delving Deeper: The O-Phenyl Isourea Advantage
Enhanced Reaction Efficiency and Yield
A significant advantage of the O-phenyl isourea approach is the often-superior yields and cleaner reaction profiles. The formation of a stable phenoxide leaving group drives the reaction to completion, minimizing the formation of by-products that can arise from the decomposition or rearrangement of intermediates. In contrast, carbodiimide reactions can be susceptible to the formation of N-acylureas, which are often difficult to separate from the desired guanidine product.[1]
Milder Reaction Conditions
The activation of thioureas to form O-phenyl isoureas can often be achieved under mild conditions, including at ambient temperatures.[2] This is particularly advantageous when working with sensitive substrates that may not tolerate the higher temperatures sometimes required for carbodiimide-mediated guanidinylation.[3]
A Greener Path Forward: Moving Beyond Heavy Metals
Historically, a drawback of the thiourea-to-guanidine conversion has been the reliance on toxic heavy metal salts, such as mercury(II) chloride, as activating agents.[2] However, recent advancements have introduced more environmentally benign activators. For instance, cyanuric chloride (TCT) has been shown to be an effective and inexpensive alternative to heavy metal reagents for the activation of di-Boc-thiourea, paving the way for a more sustainable guanidinylation protocol.[4]
Orthogonal Protection Strategies
The synthesis of complex molecules often requires the use of orthogonal protecting groups that can be removed under different conditions. The O-phenyl isourea methodology is compatible with a wide range of protecting groups commonly used in peptide and medicinal chemistry, such as Boc and Cbz groups. This allows for the selective deprotection of other functional groups in the molecule without affecting the newly formed guanidine. The trifluoroacetyl group has also been demonstrated as a useful orthogonal protecting group for guanidines, cleavable under mild basic conditions.[5]
Experimental Showdown: Protocols for Guanidine Synthesis
To provide a practical comparison, the following are representative experimental protocols for guanidine synthesis using both O-phenyl isourea (via thiourea activation) and carbodiimide methodologies.
Protocol 1: Guanidine Synthesis via O-Phenyl Isourea (from Thiourea)
This protocol is adapted from a procedure utilizing a copper catalyst for the conversion of a disubstituted thiourea to the corresponding guanidine.[6]
dot
Caption: Workflow for guanidine synthesis via thiourea activation.
Step-by-Step Methodology:
-
To a suitable pressure reactor, add N,N'-diphenylthiourea (0.2 mol), a solution of ammonia (2.6 mol) in a mixture of water (75 g) and methanol (75 g), and copper(II) acetate (0.05 mmol).
-
Pressurize the reactor with oxygen to 1 bar.
-
Heat the reaction mixture to 50°C and stir for 60 minutes.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the resulting white, crystalline precipitate.
-
Wash the solid with water and dry to afford diphenylguanidine.
Protocol 2: Guanidine Synthesis via Carbodiimide
This protocol is a general procedure for the synthesis of a trisubstituted guanidine from an aromatic amine and a carbodiimide, catalyzed by trifluoromethanesulfonic acid zinc salt.[3]
dot
Sources
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Unambiguous Structural Validation of N-cyano-N'-pyridylguanidines: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step, but the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. In the realm of N-cyano-N'-pyridylguanidines, a class of compounds with significant biological activity, including potent antihypertensive properties, unambiguous structural validation is paramount. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the definitive standard for structure determination—with complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in making informed decisions for your research.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for the unequivocal determination of a molecule's atomic arrangement in three-dimensional space. It provides precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice, information that is unattainable by other methods. The resulting electron density map provides a direct visualization of the molecule's structure, resolving any ambiguity about tautomeric forms or stereochemistry.
A noteworthy example within the N-cyano-N'-pyridylguanidine class is Pinacidil , a well-known potassium channel activator. A structural study of Pinacidil has been conducted, revealing key insights into its molecular geometry. While the full crystallographic data for Pinacidil is curated in specialized databases, we can look at a closely related and fully characterized structure, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, to illustrate the principles and the richness of data obtained from an X-ray diffraction experiment.[1]
Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality data.
Causality in Experimental Choices:
-
Crystal Growth: The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical. The goal is to allow molecules to self-assemble into a highly ordered, single crystal. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction. The planarity of the pyridine ring and the hydrogen bonding capabilities of the guanidinium group in N-cyano-N'-pyridylguanidines can be exploited to guide crystal packing.
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted and irradiated with a monochromatic X-ray beam. The crystal is rotated to collect diffraction data from all possible orientations. The temperature of data collection is often lowered (e.g., to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. Initial phases for the structure factors are determined using computational methods. This initial model is then refined against the experimental data using least-squares methods to yield the final, accurate atomic positions and thermal parameters.
Data Presentation: A Glimpse into the Molecular Architecture
The output of a successful X-ray crystallography experiment is a wealth of quantitative data, which is typically summarized in tables within a publication or a Crystallographic Information File (CIF). Below is a representative table of crystallographic data for a related cyano-containing heterocyclic compound, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.[1]
| Parameter | Value |
| Chemical Formula | C10H10N4O3 |
| Formula Weight | 234.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.1974(6), 10.6696(7), 12.9766(8) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1134.1(1) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.373 |
| R-factor (%) | 4.5 |
| Selected Bond Lengths (Å) | |
| N-C(cyano) | 1.140(5) |
| N-C(guanidine-like) | 1.323(5) |
| Selected Bond Angles (°) | |
| N-C-N (cyano) | 176.5(4) |
Table 1: Representative crystallographic data for a related N'-cyano-containing molecule.[1]
This level of detail allows for a definitive understanding of the molecular geometry, including the near-linear geometry of the cyano group and the specific bond lengths within the core structure.
Complementary Spectroscopic Techniques: Building a Holistic Picture
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine characterization, confirmation of synthesis, and for studying molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR are standard methods for characterizing organic compounds. For N-cyano-N'-pyridylguanidines, NMR can provide valuable information about the electronic environment of the pyridine ring protons and carbons, as well as the substituents on the guanidine nitrogen.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-cyano-N'-pyridylguanidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For N-cyano-N'-pyridylguanidines, key vibrational bands include:
-
N-H stretch: Typically observed in the region of 3200-3500 cm⁻¹.
-
C≡N stretch (cyano group): A sharp, intense band usually found around 2100-2200 cm⁻¹.
-
C=N stretch (guanidine group): Found in the 1600-1690 cm⁻¹ region.
-
C-N stretch: Vibrations in the 1250-1350 cm⁻¹ range.
-
Aromatic C-H and C=C stretches: Characteristic bands for the pyridine ring.
Experimental Protocol for FT-IR (KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) to a fine powder.
-
Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique depends on the specific research question and the stage of the investigation. While spectroscopic methods are excellent for initial characterization and routine analysis, X-ray crystallography is essential for definitive structural proof.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | 3D molecular structure, bond lengths, bond angles, crystal packing. | Connectivity of atoms, electronic environment. | Presence of functional groups. |
| Sample State | Solid (single crystal). | Solution. | Solid, liquid, or gas. |
| Definitive Structure? | Yes, the "gold standard". | No, provides strong evidence for connectivity. | No, indicates functional groups. |
| Tautomer/Isomer ID | Unambiguous identification of the specific form in the crystal. | Can provide information on tautomeric equilibria in solution. | Can sometimes distinguish isomers based on fingerprint region. |
| Throughput | Low; crystal growth can be a bottleneck. | High. | High. |
| Cost | High initial instrument cost and maintenance. | Moderate to high, depending on the instrument. | Low. |
Table 2: Objective comparison of X-ray crystallography and spectroscopic methods for the structural validation of N-cyano-N'-pyridylguanidines.
Conclusion: An Integrated Approach for Self-Validating Systems
In modern drug discovery and development, a multi-faceted approach to structural validation is not just best practice; it is a necessity for building a robust, self-validating system of data. While spectroscopic techniques like NMR and IR are invaluable for the rapid, high-throughput characterization of newly synthesized N-cyano-N'-pyridylguanidines, they provide an incomplete picture.
Single-crystal X-ray crystallography remains the unparalleled method for providing a definitive, high-resolution view of the molecular architecture. The detailed structural parameters it yields are crucial for understanding structure-activity relationships (SAR), designing next-generation analogs, and for computational modeling studies. By integrating the strengths of both spectroscopic and crystallographic techniques, researchers can achieve an unambiguous and comprehensive understanding of their molecules, accelerating the path from discovery to application.
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pinacidil | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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methyl-N t'-[4-(2-pyridyl)butyl]guanidine. ElectronicsAndBooks. [Link]
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X-ray diffraction (XRD). NFDI4Chem Search Service. [Link]
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Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules. [Link]
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Pinacidil anhydrous | C13H19N5 | CID 4826. PubChem. [Link]
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NMR analysis of tautomerisms of active pinacidil-type potassium channel openers and a less active one. Bioorganic & Medicinal Chemistry Letters. [Link]
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NMR and X-ray Diffraction Conformational Study of Guanidines. ResearchGate. [Link]
-
Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Crystal Growth & Design. [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
-
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-
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Safety Operating Guide
Operational Disposal Guide: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Executive Summary & Chemical Profile
1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a high-value pharmacophore intermediate, often utilized in the synthesis of cyanoguanidine-based potassium channel openers (e.g., Pinacidil analogs). Its disposal requires strict adherence to protocols designed for nitrogen-rich, hydrolytically unstable organic cyanides .
Unlike simple organic solvents, this compound possesses three distinct functional moieties that dictate its waste lifecycle:
-
N-Cyano group: Potential for hydrogen cyanide (HCN) evolution under acidic conditions.
-
Isourea linkage: Susceptible to hydrolysis, releasing toxic urea derivatives and phenols.
-
Pyridine ring: Ecotoxic and chemically stable, requiring high-temperature destruction.
Immediate Action Required: All waste streams containing this compound must be segregated from acids immediately. Do not mix with standard acidic aqueous waste.
Physical & Hazard Data Summary
| Property | Specification / Risk | Operational Implication |
| Chemical Class | N-Cyanoisourea / Pyridine Derivative | Toxic by ingestion; Irritant.[1][2][3] |
| Stability | Hydrolytically Unstable | Moisture sensitive. Decomposes to toxic byproducts.[4] |
| Acid Sensitivity | HIGH | Contact with acid may release HCN gas. |
| Waste Code (RCRA) | Not explicitly listed; treat as D003 (Reactive) or P-list equivalent due to cyanide potential. | Must be incinerated at a licensed facility.[4] |
Critical Hazard Assessment (The "Why" Behind the Protocol)
To ensure safety, we must understand the chemical causality of the hazards.
-
The Acid Threat (HCN Evolution): The N-cyano group (
) is electron-withdrawing. While covalently bonded, strong acidic environments (pH < 4) or thermal stress can catalyze the hydrolysis of the cyano group to release Hydrogen Cyanide (HCN). Protocol Rule: Maintain waste pH > 10. -
The Isourea Instability: Isoureas are alkylating agents. In water, they hydrolyze to form the corresponding urea and phenol/alcohol. For this compound, hydrolysis yields 1-cyano-3-(4-pyridyl)urea and phenol . Both degradation products retain significant toxicity. Protocol Rule: Do not assume degradation renders the waste safe.
-
Pyridine Ecotoxicity: The pyridine moiety is highly mobile in soil and toxic to aquatic life. It is resistant to standard biological waste treatment. Protocol Rule: Zero-discharge to drains.
Disposal Workflows & Decision Matrices
Primary Disposal Decision Tree
Use this logic flow to categorize your waste stream immediately upon generation.
Figure 1: Decision matrix for segregating waste streams based on physical state and pH risks.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, filter cakes, contaminated gloves/paper.
-
Containment: Place material in a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag inside a high-density polyethylene (HDPE) wide-mouth jar or a secondary bag.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-Cyano-2-phenyl-3-(4-pyridyl)isourea"
-
Hazards: "Toxic," "Irritant."
-
Note: Add "DO NOT COMPACT" to prevent aerosolization.
-
-
Disposal: Transfer to EHS for Rotary Kiln Incineration . This ensures complete thermal destruction of the pyridine ring and cyano group.
Protocol B: Liquid Waste (Mother Liquors/Solvents)
Applicability: Reaction mixtures, HPLC eluent, washing solvents.
-
pH Verification: Before adding to any waste container, test a small aliquot with pH paper.
-
If Acidic: Slowly add 1M NaOH or saturated Sodium Bicarbonate until pH > 10. This stabilizes the cyano group.
-
-
Segregation: Pour into a waste container designated for "Basic Organic Waste with Toxic Contaminants."
-
Compatible Solvents: Methanol, Ethanol, Acetonitrile, DCM (if halogenated waste is separate).
-
Incompatible: Acids, Strong Oxidizers (Peroxides).
-
-
Storage: Store in a cool, ventilated cabinet away from acid waste containers.
Protocol C: Emergency Spill Response
Applicability: Benchtop spills or floor contamination.
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles). If powder is spilled, wear an N95 or P100 respirator to avoid inhalation.
-
Quench (The Oxidative Kill):
-
Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) or a commercial oxidizer.
-
Mechanism: Hypochlorite oxidizes the cyano group to cyanate (
), which is significantly less toxic and prevents HCN formation. -
Gently cover the spill with the bleach solution. Allow to sit for 15 minutes.
-
-
Absorb: Cover with vermiculite or spill pads.
-
Disposal: Scoop material into a waste bag (Protocol A). Wipe the surface with water, then acetone.
Regulatory & Compliance Framework
Adherence to these codes ensures compliance with US EPA (RCRA) and EU Waste Framework Directives.
-
RCRA (USA): While not specifically P-listed by CAS, the presence of the cyano moiety and pyridine functionality often triggers Characteristic Waste classification:
-
D003 (Reactivity): Potential for toxic gas generation (HCN).
-
D038 (Pyridine): If pyridine concentration exceeds regulatory thresholds (5.0 mg/L TCLP).
-
-
EU Waste Code (EWC):
-
07 05 04:* Other organic solvents, washing liquids and mother liquors.
-
16 05 06:* Laboratory chemicals consisting of or containing hazardous substances.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine and Nitrile Derivatives. (Accessed 2025).[2][3][5][6] Link
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description: P-List and U-List. (Accessed 2025).[2][3][5][6] Link
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Cyanopyridine (Structural Analog). (Accessed 2025).[2][3][5][6] Link
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide Compounds. (Accessed 2025).[2][3][5][6] Link
(Note: Direct SDS for this specific intermediate is proprietary; protocols are derived from Structure-Activity Relationships (SAR) of component functional groups validated against standard chemical hygiene plans.)
Sources
Comprehensive Safety and Handling Guide for 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
This document provides essential, immediate safety and logistical information for the handling and disposal of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea. The guidance herein is predicated on a comprehensive analysis of the compound's constituent functional groups—cyano, isourea, and pyridine—and is intended for researchers, scientists, and drug development professionals. The protocols described are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment: A Synthesis of Component Reactivity
1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a complex molecule with multiple reactive centers. A thorough understanding of the potential hazards associated with each functional group is critical for safe handling.
-
Cyano Group (-CN): The presence of a cyano group introduces the potential for high acute toxicity if the compound is ingested, inhaled, or absorbed through the skin.[1] Compounds containing a cyano group can release toxic hydrogen cyanide (HCN) gas upon contact with acids or during decomposition.[2]
-
Isourea Moiety (-O-C(=NH)-N-): Isoureas are reactive intermediates. The related isocyanates are known respiratory sensitizers and can cause severe allergic reactions upon inhalation.[3][4] While the isourea itself is not an isocyanate, its synthesis and potential decomposition pathways may involve isocyanate-like reactivity.
-
Pyridine Ring: Pyridine and its derivatives can be toxic, with potential effects on the central nervous system, liver, and kidneys.[5] They can also cause irritation to the skin, eyes, and respiratory tract.
Given these components, it is prudent to treat 1-Cyano-2-phenyl-3-(4-pyridyl)isourea as a compound with high acute toxicity, potential for respiratory sensitization, and target organ toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is mandatory when handling 1-Cyano-2-phenyl-3-(4-pyridyl)isourea. The following table outlines the required equipment, with an emphasis on creating a robust barrier against all potential routes of exposure.
| Body Area | Required PPE | Specifications & Notes |
| Respiratory | Full-face Air-Purifying Respirator (APR) or Self-Contained Breathing Apparatus (SCBA) | Use cartridges effective for organic vapors, acid gases, and particulates.[1][2] SCBA is required for emergency spill response. Proper fit testing is mandatory. |
| Hands | Heavy-duty, chemical-resistant gloves | Double-gloving is strongly recommended.[1] Butyl rubber, Viton®, or nitrile gloves are suitable materials. Inspect gloves for any defects before each use. |
| Eyes/Face | Chemical splash goggles and a full-face shield | A full-face respirator, if used, satisfies this requirement. Goggles must be worn under the face shield if a full-face respirator is not used. |
| Body | Chemical-resistant lab coat or apron over a full-body disposable coverall (e.g., Tyvek®) | A chemically resistant apron should be worn over a flame-retardant lab coat for smaller quantities. For larger quantities or in the event of a spill, a full chemical suit may be necessary.[1] |
| Footwear | Closed-toe, chemical-resistant shoes or shoe covers | Shoes should be made of a material that does not absorb chemicals. Shoe covers provide an additional layer of protection. |
Operational Plan: From Receipt to Reaction
Adherence to a strict operational plan is crucial to minimize the risk of exposure and ensure the safe handling of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
Pre-Handling Preparations
-
Engineering Controls Verification: All handling of this compound must be performed within a certified chemical fume hood with the sash at the lowest practical height.[2] Ensure the fume hood has been recently certified and is functioning correctly.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[6]
-
Inert Atmosphere: Prepare an inert atmosphere setup (e.g., Schlenk line or glovebox) for any reactions, as isoureas can be sensitive to moisture and air.[7]
-
Donning PPE: Don all required PPE as specified in the table above before entering the designated handling area.
Chemical Handling and Transfer
-
Work with the smallest quantity of material possible.
-
Allow the container of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea to reach ambient temperature before opening.
-
Carefully open the container under a positive pressure of inert gas.
-
Use a gastight syringe or cannula for liquid transfers.
-
Never pour the chemical in the open air.
Post-Handling Procedures
-
Quenching and Decontamination: Carefully quench any residual reagent in reaction flasks using a non-protic solvent (e.g., dry toluene or hexane) before cautiously adding a quenching agent like isopropanol. Decontaminate all glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing gloves.[8]
Disposal Plan: Cradle-to-Grave Responsibility
The disposal of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea and any contaminated materials must be conducted in strict accordance with local, regional, and national environmental regulations.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and disposable coveralls, in a dedicated, properly labeled hazardous waste container. Given the nitrogen and potential for cyanide, this should be segregated into a "Nitrogenous Organic Waste" or "Cyanide-Containing Waste" stream as per your institution's guidelines.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvents used.
-
Sharps Waste: Needles and other sharps must be disposed of in a designated sharps container.
Container Labeling
All waste containers must be clearly labeled with:
-
The full chemical name: "1-Cyano-2-phenyl-3-(4-pyridyl)isourea Waste"
-
The appropriate hazard symbols (e.g., "Toxic," "Health Hazard," "Environmental Hazard")
-
The date of waste generation
Final Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. Never discharge this chemical or its waste into drains or the environment.
Emergency Procedures: Preparedness is Paramount
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE, including an SCBA if necessary.
-
Containment: For a small spill, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For a large spill, contact your institution's emergency response team immediately.
-
Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Exposure Response
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Visualized Workflows
Caption: A step-by-step workflow for the safe handling of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.
Caption: A logical flow for the safe disposal of waste generated from handling the target compound.
References
-
Safe Use of Di-Isocyanates. [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]
-
Cyanide Hazard Alert | Workplace Safety North. [Link]
-
Safety Data Sheet. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - ResearchGate. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. [Link]
-
Pyridine: incident management - GOV.UK. [Link]
-
Pyridine: Human health tier II assessment. [Link]
-
Safety Data Sheet. [Link]
-
Safe handling of organolithium compounds in the laboratory - Environmental Health and Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
-
Handbook of Chemical Substance Management and Waste Disposal. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. 1-(4-cyano-phenyl)-3-pyridin-2-ylmethyl-thiourea|lookchem [lookchem.com]
- 5. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
